molecular formula C15H22O4 B020334 Avenaciolide CAS No. 16993-42-3

Avenaciolide

Cat. No.: B020334
CAS No.: 16993-42-3
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-UHFFFAOYSA-N
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Description

Avenaciolide is a biologically active lactone compound originally isolated from the fungus Aspergillus aureolus. It serves as a valuable tool in microbiological and phytopathological research due to its potent and selective antifungal properties. Its primary mechanism of action is believed to involve the disruption of mitochondrial function, specifically by uncoupling oxidative phosphorylation (OXPHOS). This interference with energy production leads to a rapid depletion of cellular ATP, effectively inhibiting the growth of a wide spectrum of filamentous fungi, including various plant and human pathogens.

Properties

IUPAC Name

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942302
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
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Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26057-70-5, 20223-76-1
Record name Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)-
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Record name Avenaciolide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
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Foundational & Exploratory

Avenaciolide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-γ-lactone first isolated from the fungus Aspergillus avenaceus.[1][2] It has garnered significant interest within the scientific community due to its notable biological activities, including antifungal and antibacterial properties.[3] The primary mechanism of its bioactivity is attributed to its function as a specific inhibitor of glutamate (B1630785) transport in mitochondria. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key data, experimental protocols, and visualizations to support advanced research and development.

Chemical Structure and Properties

This compound is a complex molecule with a fused furo[3,4-b]furan-2,6-dione core structure. It possesses three chiral centers, leading to a specific three-dimensional arrangement of its atoms that is crucial for its biological function.

General Information
PropertyValueReference
IUPAC Name (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dionePubChem CID 11747526
Molecular Formula C₁₅H₂₂O₄PubChem CID 11747526
Molecular Weight 266.33 g/mol PubChem CID 11747526
CAS Number 20223-76-1PubChem CID 11747526

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific stereochemistry. The molecule contains three contiguous chiral centers at positions 3a, 4, and 6a of the furo[3,4-b]furan (B12916448) ring system. The absolute configuration of naturally occurring (-)-avenaciolide has been determined to be (3aR, 4R, 6aR).

Visualization of this compound Stereochemistry

Caption: 3D representation of this compound's core stereocenters.

Spectroscopic Data

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for the structural verification of this compound. While the original 1963 publication provided initial characterization, subsequent studies have offered more detailed assignments.

(Note: Specific chemical shift and coupling constant data from definitive sources are pending acquisition of full-text historical literature. The following table is a representative template.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
2----
3----
3a----
4----
6----
6a----
Methylene C----
Methylene H----
Octyl C1'----
...----

X-ray Crystallography

The absolute stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis. This technique provides precise three-dimensional coordinates of each atom in the crystalline state, confirming the (3aR, 4R, 6aR) configuration.

(Note: Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are pending acquisition of the definitive publication.)

Experimental Protocols

Isolation of this compound from Aspergillus avenaceus

The following is a generalized protocol based on the original isolation methods described in the literature.[1][2]

Workflow for this compound Isolation

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification a Inoculation of Aspergillus avenaceus b Fermentation in liquid medium a->b c Filtration of mycelium b->c d Solvent extraction of filtrate (e.g., ethyl acetate) c->d e Concentration of crude extract d->e f Column chromatography (Silica gel) e->f g Fraction collection and analysis (TLC) f->g h Crystallization g->h i Pure this compound h->i

Caption: Generalized workflow for the isolation of this compound.

  • Fungal Culture: Aspergillus avenaceus is cultured in a suitable liquid fermentation medium.

  • Extraction: The culture filtrate is separated from the mycelium and extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent system to yield pure this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, confirming its structure and providing a means to produce analogs for structure-activity relationship studies.

(Note: A detailed step-by-step protocol for a specific total synthesis is extensive and will be provided upon request, referencing a specific publication.)

Mechanism of Action: Inhibition of Mitochondrial Glutamate Transport

This compound's primary mode of action is the specific inhibition of the mitochondrial glutamate carrier (MGC). This inhibition disrupts cellular metabolism and is a key factor in its antifungal and antibacterial effects. The MGC is responsible for the transport of glutamate from the cytoplasm into the mitochondrial matrix.

Diagram of this compound's Inhibitory Action

G cluster_0 Mitochondrion MGC Mitochondrial Glutamate Carrier (MGC) Glut_matrix Glutamate (Matrix) MGC->Glut_matrix transport TCA TCA Cycle Glut_matrix->TCA Glut_cyto Glutamate (Cytoplasm) Glut_cyto->MGC This compound This compound This compound->MGC inhibits

Caption: this compound inhibits the mitochondrial glutamate carrier.

By blocking the MGC, this compound prevents the entry of glutamate into the mitochondrial matrix. This disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that rely on mitochondrial glutamate, ultimately leading to cellular dysfunction and death in susceptible organisms.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This technical guide has provided a comprehensive overview of its chemical and stereochemical features, supported by available data and conceptual visualizations. Further research into its specific interactions with the mitochondrial glutamate carrier and the development of synthetic analogs holds promise for the discovery of new therapeutic agents.

References

Avenaciolide: An In-Depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenaciolide, a naturally occurring bis-γ-lactone, exhibits significant antifungal activity primarily by disrupting mitochondrial function. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets within the fungal cell, the resultant cellular signaling cascades, and a summary of its efficacy against key pathogenic fungi. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Core Mechanism of Action: Mitochondrial Disruption

The primary antifungal activity of this compound stems from its ability to compromise mitochondrial integrity and function. This is achieved through the inhibition of key transport proteins located in the inner mitochondrial membrane, leading to a cascade of events that culminate in fungal cell death.

Molecular Targets

This compound has been shown to inhibit at least two critical mitochondrial transport systems:

  • Mitochondrial Pyruvate (B1213749) Carrier (MPC): this compound acts as an inhibitor of the MPC, a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Pyruvate is a crucial substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC effectively cuts off a primary source of fuel for cellular respiration.

  • Glutamate (B1630785) Transport: this compound has also been identified as a specific inhibitor of glutamate transport into mitochondria[1][2][3][4][5]. Glutamate is another important respiratory substrate and a key molecule in amino acid metabolism.

The dual inhibition of these transport systems severely cripples the metabolic flexibility of the fungal cell, forcing a reliance on less efficient energy production pathways.

Downstream Cellular Effects

The inhibition of mitochondrial transport by this compound triggers a series of detrimental downstream effects:

  • Disruption of the Electron Transport Chain: By limiting the influx of pyruvate and glutamate, this compound starves the TCA cycle of essential substrates, leading to a reduction in the production of NADH and FADH2. This, in turn, impairs the function of the electron transport chain (ETC).

  • Generation of Reactive Oxygen Species (ROS): The disruption of the ETC leads to an increase in electron leakage, resulting in the formation of superoxide (B77818) anions and other reactive oxygen species[6][7][8]. This surge in ROS induces significant oxidative stress within the fungal cell.

  • Induction of Apoptosis: The accumulation of ROS and the overall mitochondrial dysfunction are potent triggers for programmed cell death (apoptosis)[6][7][8]. This compound-induced apoptosis is a key contributor to its fungicidal activity. The apoptotic cascade in fungi involves the activation of metacaspases and the release of pro-apoptotic factors like cytochrome c from the mitochondria[9][10][11][12][13].

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been quantified against various pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) data.

Fungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference(s)
Candida albicans6.253.0 ± 0.14[14]

Note: Further research is required to establish a broader spectrum of activity against other clinically relevant fungi.

Key Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to fungal apoptosis.

Avenaciolide_Mechanism This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Glut_Trans Glutamate Transporter This compound->Glut_Trans Inhibits Mito_Pyruvate Mitochondrial Pyruvate MPC->Mito_Pyruvate Mito_Glutamate Mitochondrial Glutamate Glut_Trans->Mito_Glutamate Pyruvate Cytosolic Pyruvate Pyruvate->MPC Glutamate Cytosolic Glutamate Glutamate->Glut_Trans TCA TCA Cycle Mito_Pyruvate->TCA Mito_Glutamate->TCA ETC Electron Transport Chain (ETC) TCA->ETC Provides substrates ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Electron leakage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Metacaspase Metacaspase Activation Mito_Dys->Metacaspase Apoptosis Apoptosis CytC->Apoptosis Metacaspase->Apoptosis

This compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing Antifungal Mechanism

The following diagram outlines a typical experimental workflow to investigate the antifungal mechanism of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_target Target Validation MIC_Assay MIC/IC50 Determination (Broth Microdilution) ROS_Assay ROS Production Assay (e.g., DCFH-DA) MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL) Mito_Isolation Mitochondria Isolation Transport_Assay Pyruvate/Glutamate Uptake Assay Mito_Isolation->Transport_Assay Compound_Treatment Treat with This compound Start Fungal Culture Start->Mito_Isolation Start->Compound_Treatment Compound_Treatment->MIC_Assay Compound_Treatment->ROS_Assay Compound_Treatment->Apoptosis_Assay Compound_treatment Compound_treatment Compound_treatment->MMP_Assay

Workflow for characterizing antifungal mechanism.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific fungal strains and experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Preparation and Staining:

    • Grow the fungal culture to the mid-log phase.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and incubate with 10 µM DCFH-DA for 30-60 minutes at 37°C in the dark.

  • Treatment and Measurement:

    • Wash the cells to remove excess probe.

    • Resuspend the cells in fresh medium and treat with various concentrations of this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader or flow cytometer[2][4][15][16][17][18].

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1.

  • Cell Preparation:

    • Grow the fungal culture to the mid-log phase.

    • Harvest and wash the cells as described above.

  • Treatment and Staining:

    • Treat the fungal cells with different concentrations of this compound for a specified time.

    • Add JC-1 dye (final concentration 1-5 µg/mL) to the cell suspension and incubate for 15-30 minutes at 37°C in the dark.

  • Measurement:

    • Measure the fluorescence emission at both ~530 nm (green, corresponding to JC-1 monomers in depolarized mitochondria) and ~590 nm (red, corresponding to JC-1 aggregates in healthy, polarized mitochondria) using a fluorescence microplate reader or flow cytometer.

    • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential[18][19][20][21][22][23].

Potential Mechanisms of Fungal Resistance

While specific resistance mechanisms to this compound have not been extensively studied, fungi can develop resistance to mitochondrial inhibitors through several general mechanisms:

  • Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration[2][3][6][7][8][9][15][16][24].

  • Target Modification: Mutations in the genes encoding the mitochondrial pyruvate carrier or glutamate transporters could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Metabolic Bypass: Fungi may adapt their metabolic pathways to become less reliant on mitochondrial respiration, for example, by upregulating fermentation pathways.

  • Enhanced Stress Responses: Increased production of antioxidant enzymes or chaperones like Hsp90 can help the fungus cope with the oxidative stress and protein damage induced by this compound[3].

Conclusion and Future Directions

This compound presents a compelling profile as an antifungal agent with a clear mechanism of action centered on the disruption of fungal mitochondrial function. Its ability to inhibit both pyruvate and glutamate transport represents a multi-pronged attack on fungal metabolism. The downstream induction of ROS and apoptosis underscores its fungicidal potential.

For drug development professionals, this compound serves as a promising lead compound. Future research should focus on:

  • Expanding the Antifungal Spectrum: Determining the MIC and IC50 values against a broader range of clinically relevant fungal pathogens is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Investigating Resistance Development: Understanding the potential for and mechanisms of resistance will be critical for the long-term viability of any drug candidate derived from this scaffold.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal infection are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.

By building upon the foundational knowledge of this compound's mechanism of action, the scientific community can work towards developing a new class of effective and much-needed antifungal therapies.

References

Avenaciolide as a Specific Inhibitor of Mitochondrial Glutamate Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-lactone (B144190) antifungal agent produced by Aspergillus avenaceus, has been identified as a specific inhibitor of mitochondrial glutamate (B1630785) transport.[1] This property makes it a valuable tool for investigating the roles of mitochondrial glutamate metabolism in various cellular processes, including energy homeostasis, neurotransmission, and cancer cell proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, methodologies for its study, and its effects on cellular signaling pathways.

The primary target of this compound is the mitochondrial glutamate carrier, with a notable member of this family being the solute carrier family 25 member 22 (SLC25A22), also known as GC1.[2][3] This carrier facilitates the transport of glutamate from the cytosol into the mitochondrial matrix, where it is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[4][5] By inhibiting this transport, this compound disrupts cellular energy metabolism and can induce downstream effects such as apoptosis, particularly in cells with high metabolic demands like certain cancer cells.[6]

Quantitative Data on this compound Inhibition

ParameterValueCell/System TypeReference
Inhibition of Glutamate Oxidation ~20%Rat Brain Mitochondria[8]
Cytotoxicity (IC50) >120 µM (no significant cell death)HKBMM (malignant meningioma) cells[6]
Potent Anti-cancer Effects ≥160 µMHKBMM (malignant meningioma) cells[6]

It is important to note that the provided cytotoxicity data for HKBMM cells reflects the overall effect on cell viability and not a direct measure of the inhibition of the glutamate transporter.

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for isolating functional mitochondria suitable for transport assays.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4, with 0.1% (w/v) bovine serum albumin (BSA).

  • Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.

  • Centrifuge (refrigerated).

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and excise the liver.

  • Place the liver in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a pre-chilled homogenizer with Isolation Buffer II (approximately 10 ml per gram of tissue).

  • Homogenize with 5-10 gentle strokes of the pestle.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mitochondrial Glutamate Transport Assay using Radiotracers

This assay measures the uptake of radiolabeled glutamate into isolated mitochondria.

Materials:

  • Isolated mitochondria (from Protocol 1).

  • Assay Buffer: 120 mM KCl, 20 mM HEPES, 5 mM MgCl2, 1 mM EGTA, pH 7.2.

  • [³H]-L-glutamate or [¹⁴C]-L-glutamate.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Inhibitor Stop Solution: Assay buffer containing a high concentration of a non-radioactive competitive inhibitor (e.g., 10 mM cold L-glutamate).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Pre-incubate isolated mitochondria (0.5-1.0 mg/ml protein) in Assay Buffer at the desired temperature (e.g., 25°C) for 5 minutes.

  • To test the effect of this compound, add various concentrations of the inhibitor to the mitochondrial suspension and incubate for a further 5-10 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiate the transport reaction by adding [³H]-L-glutamate or [¹⁴C]-L-glutamate to a final concentration of, for example, 1 mM.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), terminate the uptake by rapidly adding an aliquot of the reaction mixture to ice-cold Inhibitor Stop Solution.

  • Immediately filter the mixture through a glass fiber filter under vacuum to separate the mitochondria from the assay medium.

  • Wash the filter rapidly with three portions of ice-cold Assay Buffer.

  • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min) and determine the inhibitory effect of this compound.

Reconstitution of Mitochondrial Glutamate Carrier into Proteoliposomes

This method allows for the study of the transporter in a controlled, artificial lipid environment.

Materials:

  • Purified mitochondrial glutamate carrier (SLC25A22).

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine).

  • Detergent (e.g., Triton X-100 or octylglucoside).

  • Bio-Beads or dialysis cassettes for detergent removal.

  • Internal Buffer (for liposome (B1194612) interior).

  • External Buffer (for transport assay).

Procedure:

  • Prepare liposomes by drying the lipid mixture under nitrogen gas and rehydrating in the Internal Buffer, followed by sonication or extrusion.

  • Solubilize the purified mitochondrial glutamate carrier with a suitable detergent.

  • Mix the solubilized protein with the pre-formed liposomes.

  • Remove the detergent slowly to allow the protein to insert into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer or by incubation with Bio-Beads.

  • The resulting proteoliposomes containing the reconstituted glutamate carrier can then be used in transport assays similar to Protocol 2, by adding radiolabeled glutamate to the external buffer and measuring its uptake into the proteoliposomes over time.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Signaling Pathway

Inhibition of mitochondrial glutamate transport by this compound disrupts the TCA cycle and electron transport chain, leading to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can induce mitochondrial dysfunction and trigger the intrinsic pathway of apoptosis.

Avenaciolide_Apoptosis_Pathway This compound This compound Mito_Glut_Carrier Mitochondrial Glutamate Carrier (SLC25A22/GC1) This compound->Mito_Glut_Carrier Inhibits Glutamate_Transport Glutamate Transport (Cytosol -> Matrix) Mito_Glut_Carrier->Glutamate_Transport Mediates TCA_Cycle TCA Cycle Glutamate_Transport->TCA_Cycle Supplies Substrate ETC Electron Transport Chain TCA_Cycle->ETC Provides Reducing Equivalents ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Induces Cytochrome_C Cytochrome c Release Mito_Dysfunction->Cytochrome_C Triggers Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treat cells with This compound (Dose-response) start->treatment mito_iso Mitochondrial Isolation treatment->mito_iso ros_assay ROS Production Assay (e.g., MitoSOX) treatment->ros_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Activity, Annexin V staining) treatment->apoptosis_assay glut_assay Glutamate Transport Assay ([³H]-Glutamate Uptake) mito_iso->glut_assay resp_assay Mitochondrial Respiration (Oxygen Consumption Rate) mito_iso->resp_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRM) mito_iso->mmp_assay data_analysis Data Analysis and Interpretation glut_assay->data_analysis resp_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis

References

The Biological Activities of Avenaciolide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-γ-lactone first isolated from the fungus Aspergillus avenaceus, has garnered significant interest in the scientific community due to its diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound and its synthetic derivatives, with a focus on its antifungal, antimicrobial, and phytotoxic properties, as well as its mechanisms of action at the molecular level. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antifungal and Antimicrobial Activities

This compound and its derivatives exhibit potent activity against a variety of fungal and bacterial pathogens. The core structure, a bis-γ-lactone, and the presence of an exocyclic double bond are crucial for its antifungal properties, likely acting through a Michael addition-type reaction with fungal enzymes.[2]

Antifungal Activity

Studies have demonstrated the efficacy of this compound against several fungal species. Bioassay-guided fractionation of an extract from Seimatosporium sp., an endophyte of Hypericum perforatum, identified (-)-avenaciolide as the primary antifungal constituent, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Candida albicans.[1] Furthermore, this compound and its synthetic analogues have shown significant activity against the plant pathogen Colletotrichum gloeosporioides.[2][3][4]

Antimicrobial Activity

This compound and its derivatives have also demonstrated notable activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Four this compound derivatives isolated from Neosartorya fischeri showed significant antimicrobial activity against MRSA.[5] The mechanism of action in MRSA is believed to involve the inhibition of peptidoglycan biosynthesis by targeting the MurA enzyme.[5] Some of these derivatives were found to be potent inhibitors of both wild-type and fosfomycin-resistant MurA.[5]

This compound has also been identified as having antimycobacterial activity against Mycobacterium tuberculosis H37Ra.[1]

Table 1: Antifungal and Antimicrobial Activity of this compound and Its Derivatives

CompoundTarget OrganismActivityValueReference
(-)-AvenaciolideCandida albicansMIC6.25 µg/mL[1]
This compound Derivative 1MRSAAntimicrobial ActivitySignificant[5]
This compound Derivative 2MRSAAntimicrobial ActivitySignificant[5]
This compound Derivative 3MRSAAntimicrobial ActivitySignificant[5]
(-)-AvenaciolideMycobacterium tuberculosis H37RaAntimycobacterial ActivityActive[1]
This compound Analogue (chlorinated aromatic)Colletotrichum gloeosporioidesAntifungal ActivityActive[2]
This compound Analogues (aromatic)Colletotrichum gloeosporioidesAntifungal ActivityActive[1]
This compound Analogues (heptyl, hexyl, pentyl)Colletotrichum gloeosporioidesAntifungal ActivityActive[3]

Inhibition of Glutamate (B1630785) Transport

A primary and well-documented biological activity of this compound is its specific inhibition of glutamate transport in mitochondria.[6][7] This inhibition disrupts cellular metabolism and contributes to the cytotoxic effects of the compound. The mitochondrial glutamate carrier, a symporter that cotransports glutamate and H+, is a key target of this compound.[8][9] Inhibition of this carrier leads to an accumulation of intracellular glutamate and a reduction in NAD(P)H formation upon glutamate stimulation, ultimately affecting cellular energy homeostasis.[9]

Induction of Apoptosis

This compound has been shown to induce apoptosis in human malignant meningioma cells.[10] This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS), which is likely a consequence of mitochondrial dysfunction caused by the disruption of the mitochondrial respiratory chain.[1][10] The produced ROS then activate downstream signaling pathways leading to programmed cell death.[1][10] The apoptotic process induced by this compound can be inhibited by the pan-caspase inhibitor Z-VAD, indicating a caspase-dependent mechanism.[1]

Phytotoxicity

While specific quantitative data on the phytotoxicity of this compound is limited, the general procedures for assessing the phytotoxicity of chemical substances on plants like Lactuca sativa (lettuce) are well-established. The OECD Guideline 208 provides a standardized method for testing the effects on seedling emergence and growth.[11][12][13][14] This methodology can be applied to evaluate the potential environmental impact of this compound and its derivatives.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of the fungal cells in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Glutamate Transport Inhibition Assay (Mitochondrial Uptake)

This protocol outlines a general method for measuring glutamate uptake in isolated mitochondria.

  • Mitochondria Isolation:

    • Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

  • Uptake Assay:

    • Incubate the isolated mitochondria in a buffer containing radiolabeled glutamate (e.g., [^3 H]L-glutamate) in the presence and absence of various concentrations of this compound or its derivatives.

    • Initiate the uptake by adding the mitochondria to the incubation medium.

    • After a defined incubation period, stop the transport by rapid filtration or centrifugation through a layer of silicone oil.

    • Measure the amount of radioactivity in the mitochondrial pellet using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of glutamate uptake and determine the inhibitory effect of the compounds. The IC50 value can be calculated from the dose-response curve.

ROS-Mediated Apoptosis Assay

This section describes a workflow to assess this compound-induced apoptosis.

  • Cell Culture and Treatment:

    • Culture the target cancer cells (e.g., human malignant meningioma cells) in appropriate medium.

    • Treat the cells with various concentrations of this compound for different time points.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

    • After treatment, incubate the cells with H2DCFDA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

  • Apoptosis Detection (Caspase Activity Assay):

    • Use a luminescent caspase activity assay, such as the Caspase-Glo® 3/7 Assay.

    • After treatment, add the Caspase-Glo® reagent to the cells.

    • Measure the luminescence, which is proportional to the activity of executioner caspases 3 and 7.

Signaling Pathway and Experimental Workflow Diagrams

avenaciolide_apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits respiratory chain ROS ROS (Reactive Oxygen Species) Mitochondria->ROS Increased production Caspase9 Caspase-9 (Initiator) ROS->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptotic pathway.

glutamate_transport_inhibition cluster_mitochondrion Mitochondrion MitoMatrix Mitochondrial Matrix GlutamateCarrier Glutamate/H+ Symporter (SLC25A22) GlutamateCarrier->MitoMatrix Cytosol_Glutamate Cytosolic Glutamate Cytosol_Glutamate->GlutamateCarrier Transport This compound This compound This compound->GlutamateCarrier Inhibits

Caption: Inhibition of mitochondrial glutamate transport.

antifungal_susceptibility_workflow Start Start: Fungal Culture PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum InoculatePlate Inoculate 96-well Plate PrepInoculum->InoculatePlate SerialDilution Prepare Serial Dilutions of this compound SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadMIC Read MIC (Lowest inhibitory concentration) Incubate->ReadMIC End End ReadMIC->End

Caption: Broth microdilution antifungal testing workflow.

Conclusion

This compound and its derivatives represent a promising class of natural products with a spectrum of biological activities that warrant further investigation for therapeutic applications. Their potent antifungal and antimicrobial effects, coupled with their ability to induce apoptosis in cancer cells, highlight their potential as lead compounds in drug discovery. The elucidation of their mechanisms of action, including the inhibition of glutamate transport and MurA, provides a solid foundation for structure-activity relationship studies and the rational design of more potent and selective analogues. Further research is needed to fully characterize their therapeutic potential, including in vivo efficacy and safety profiles.

References

Avenaciolide: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a bis-γ-butyrolactone natural product, has garnered significant interest within the scientific community due to its notable biological activities, including antifungal and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's natural origin and its biosynthetic pathway. This document synthesizes available scientific literature to offer a detailed resource for researchers engaged in natural product chemistry, mycology, and drug discovery. While significant strides have been made in identifying the fungal producers and the primary precursors of this compound, this guide also highlights areas where further research is required to fully elucidate the quantitative production metrics and the intricate enzymatic machinery of its biosynthesis.

Natural Origin of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary and most well-documented producer of this compound is Aspergillus avenaceus , from which the compound was first isolated.[1] Subsequent research has identified other fungal sources capable of synthesizing this bioactive molecule.

Known Fungal Producers of this compound:

  • Aspergillus avenaceus : The archetypal producer of this compound.[1]

  • Neosartorya fischeri : This species has also been confirmed as a producer of this compound and its derivatives.

  • Seimatosporium sp. : An endophytic fungus isolated from the medicinal plant Hypericum perforatum has been shown to produce (-)-avenaciolide.[2]

While these organisms are confirmed producers, quantitative data on the yield of this compound under various culture conditions is not extensively reported in publicly available literature. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is a critical area for future research to enhance the production of this valuable compound for further study and potential development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the producing fungi. While the complete enzymatic cascade and all intermediates have not been fully characterized, isotopic labeling studies have provided fundamental insights into the primary building blocks of the this compound scaffold.

Precursors

Early biosynthetic studies utilizing ¹³C-labeled precursors have demonstrated that the this compound molecule is derived from two key metabolic components:

  • 3-Oxododecanoic acid: This fatty acid derivative forms the backbone of one of the butyrolactone rings and the associated alkyl chain.

  • Succinic acid: A C4-dicarboxylic acid and a central metabolite in the citric acid cycle, which serves as the precursor to the second butyrolactone ring.

Proposed Biosynthetic Pathway

Based on the known precursors and the general principles of fungal polyketide and secondary metabolite biosynthesis, a putative pathway for this compound formation can be proposed. This pathway likely involves a series of enzymatic reactions, including condensation, reduction, and cyclization, catalyzed by enzymes encoded within the this compound BGC.

The initial step is hypothesized to be a condensation reaction between 3-oxododecanoyl-CoA and a derivative of succinic acid, likely succinyl-CoA. This condensation would be catalyzed by a key enzyme, possibly a specialized polyketide synthase (PKS) or a related condensing enzyme. The resulting intermediate would then undergo a series of modifications, including reductions and cyclizations, to form the characteristic bis-γ-butyrolactone core of this compound. The formation of the α-methylene group is likely catalyzed by a dioxygenase, a class of enzymes known to be involved in such transformations in other fungal secondary metabolite pathways.

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// Nodes for Intermediates node_fatty_acid_synthesis [label="Fatty Acid\nSynthase (FAS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_3_oxododecanoic_acid [label="3-Oxododecanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; node_condensation_enzyme [label="Condensation Enzyme\n(Putative PKS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_intermediate [label="Linear Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_tailoring_enzymes [label="Tailoring Enzymes\n(Reductases, Dioxygenases)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; node_this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges to define the pathway node_acetyl_coa -> node_fatty_acid_synthesis [color="#4285F4"]; node_malonyl_coa -> node_fatty_acid_synthesis [color="#4285F4"]; node_fatty_acid_synthesis -> node_3_oxododecanoic_acid [color="#4285F4"]; node_3_oxododecanoic_acid -> node_condensation_enzyme [color="#4285F4"]; node_succinyl_coa -> node_condensation_enzyme [color="#4285F4"]; node_condensation_enzyme -> node_intermediate [color="#4285F4"]; node_intermediate -> node_tailoring_enzymes [color="#4285F4"]; node_tailoring_enzymes -> node_this compound [color="#4285F4"];

// Invisible nodes and edges for layout {rank=same; node_acetyl_coa; node_malonyl_coa; node_succinyl_coa} {rank=same; node_fatty_acid_synthesis} {rank=same; node_3_oxododecanoic_acid} {rank=same; node_condensation_enzyme} {rank=same; node_intermediate} {rank=same; node_tailoring_enzymes} {rank=same; node_this compound} }

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically validated for the production, extraction, and analysis of this compound are not extensively detailed in the available scientific literature. However, based on established methodologies for the study of fungal secondary metabolites, the following general protocols can be adapted and optimized for this compound research.

Fungal Culture and this compound Production (General Protocol)

This protocol provides a general framework for the cultivation of Aspergillus avenaceus or Neosartorya fischeri for the production of secondary metabolites. Optimization of media components, pH, temperature, and incubation time is crucial for maximizing the yield of this compound.

Materials:

  • Freeze-dried or agar (B569324) slant culture of Aspergillus avenaceus or Neosartorya fischeri.

  • Potato Dextrose Agar (PDA) plates.

  • Potato Dextrose Broth (PDB) or other suitable liquid fermentation medium (e.g., Czapek-Dox broth).

  • Sterile water or 0.1% Tween 80 solution.

  • Sterile flasks (e.g., 250 mL Erlenmeyer flasks).

  • Incubator and shaking incubator.

Procedure:

  • Activation of Culture: Aseptically transfer the fungal culture to a PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Flood the surface of the mature PDA plate with 10 mL of sterile water or 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculation: Transfer the spore suspension to a sterile flask containing 100 mL of PDB or another liquid fermentation medium. Adjust the inoculum size to achieve a final concentration of approximately 10⁶ spores/mL.

  • Fermentation: Incubate the liquid culture at 25-28°C for 14-21 days in a shaking incubator at 150-200 rpm. Static cultures can also be employed, which may alter the secondary metabolite profile.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a suitable filter paper.

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// Edges to define the workflow node_start -> node_activation [color="#4285F4"]; node_activation -> node_spore_suspension [color="#4285F4"]; node_spore_suspension -> node_inoculation [color="#4285F4"]; node_inoculation -> node_fermentation [color="#4285F4"]; node_fermentation -> node_harvesting [color="#4285F4"]; node_harvesting -> node_extraction [color="#4285F4"]; }

Figure 2. General workflow for fungal culture and harvesting.

Extraction and Purification of this compound (General Protocol)

This protocol describes a general method for the solvent extraction and chromatographic purification of lipophilic secondary metabolites like this compound from fungal cultures.

Materials:

  • Fungal culture broth and mycelia.

  • Organic solvents (e.g., ethyl acetate (B1210297), dichloromethane, methanol, hexane).

  • Separatory funnel.

  • Rotary evaporator.

  • Silica (B1680970) gel for column chromatography.

  • Glass column for chromatography.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Extraction:

    • Combine the culture broth and mycelia.

    • Extract the mixture three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor by TLC to identify fractions containing this compound.

  • HPLC Purification:

    • Combine and concentrate the fractions containing this compound.

    • Further purify the enriched fraction by preparative HPLC on a C18 column using a suitable mobile phase, such as a water-acetonitrile or methanol-water gradient.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated this compound by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Deletion for Biosynthetic Pathway Elucidation (General Protocol)

Gene deletion studies are instrumental in confirming the involvement of specific genes in a biosynthetic pathway. The following is a generalized workflow for gene deletion in Aspergillus species, which can be adapted to target putative genes within the this compound BGC.

Materials:

  • Aspergillus protoplasts.

  • Gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

  • Polyethylene glycol (PEG) solution.

  • Protoplast regeneration medium with selective agent.

  • PCR reagents and primers for verification.

Procedure:

  • Construct the Gene Deletion Cassette: Amplify the 5' and 3' flanking regions of the target gene from fungal genomic DNA. Fuse these fragments to a selectable marker gene using fusion PCR or restriction enzyme-ligation cloning.

  • Protoplast Preparation: Grow the fungus in a suitable medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Transform the protoplasts with the gene deletion cassette using a PEG-mediated method.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Verification: Isolate genomic DNA from the resulting transformants and perform PCR analysis with primers flanking the target gene and internal to the selectable marker to confirm homologous recombination and gene deletion.

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// Edges to define the workflow node_start -> node_construct [color="#4285F4"]; node_construct -> node_transformation [color="#4285F4"]; node_protoplast -> node_transformation [color="#4285F4"]; node_transformation -> node_selection [color="#4285F4"]; node_selection -> node_verification [color="#4285F4"]; node_verification -> node_analysis [color="#4285F4"]; }

Figure 3. General workflow for gene deletion in Aspergillus.

Conclusion and Future Perspectives

This compound remains a fascinating natural product with significant biological potential. While its natural fungal sources and primary biosynthetic precursors have been identified, there is a clear need for further research to fully unlock its potential. The lack of detailed quantitative production data and specific, optimized experimental protocols presents a significant hurdle for its development. Future research should focus on:

  • Optimization of Fermentation Conditions: Systematic studies to optimize the culture medium and fermentation parameters for each of the known producing fungi to maximize the yield of this compound.

  • Genome Mining and BGC Characterization: Sequencing the genomes of high-producing strains and using bioinformatics tools to identify and fully annotate the this compound biosynthetic gene cluster.

  • Functional Genomics: Employing gene deletion and heterologous expression studies to elucidate the function of each enzyme in the biosynthetic pathway and to identify all biosynthetic intermediates.

  • In Vitro Reconstitution: Expressing and purifying the biosynthetic enzymes to reconstitute the pathway in vitro, allowing for detailed mechanistic studies.

By addressing these research gaps, the scientific community can gain a deeper understanding of this compound biosynthesis, paving the way for the development of robust production platforms and the potential derivatization of this promising natural product for therapeutic applications.

References

Avenaciolide: A Technical Guide to Spectroscopic Characterization and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and mechanism of action for Avenaciolide, a bioactive natural product. This compound is a bis-lactone (B144190) metabolite produced by fungi such as Aspergillus avenaceus and Seimatosporium sp.[1][2]. It has garnered significant interest for its diverse biological activities, including antifungal, antimycobacterial, and potent anti-cancer properties[1][3]. This document details the key spectroscopic data, experimental protocols for its isolation and analysis, and its molecular mechanism of action in cancer cells.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Carbon No.Chemical Shift (δ) ppm
114.0
224.9
329.1
431.8
522.6
629.1
729.1
835.8
974.6
1044.0
11126.2
1286.6
13134.9
14169.9
15170.3

Note: Data derived from biosynthetic studies.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₂₂O₄
Ionization ModeElectrospray (ESI)
Calculated Mass [M+H]⁺267.1596
Observed MassVaries by experiment
Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the this compound molecule.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound (KBr Pellet Method)

Wavenumber (cm⁻¹)AssignmentFunctional Group
~1770C=O stretchγ-Lactone
~1660C=C stretchExocyclic double bond
~2850-2960C-H stretchAlkyl chain

Experimental Protocols

The characterization of this compound involves a systematic workflow from isolation to spectroscopic analysis.

Isolation by Bioassay-Guided Fractionation

This compound is typically isolated from fungal cultures using a multi-step process guided by bioactivity screening (e.g., antifungal or cytotoxic assays).[7][8][9]

  • Fermentation and Extraction: The producing fungus (e.g., Aspergillus avenaceus) is cultured in a suitable liquid medium. The culture broth and mycelia are then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane (B92381) and methanol) to separate compounds based on polarity.

  • Chromatography: The active fraction is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Column Chromatography: Initial separation is performed using a silica gel column with a gradient of solvents (e.g., hexane to ethyl acetate) to yield several fractions.

    • High-Performance Liquid Chromatography (HPLC): Fractions showing the highest bioactivity are further purified using semi-preparative or preparative HPLC, often with a C18 column, to yield pure this compound.[7]

G cluster_workflow Experimental Workflow: Isolation and Characterization A Fungal Culture (e.g., Aspergillus avenaceus) B Solvent Extraction (Ethyl Acetate) A->B C Bioassay-Guided Fractionation (e.g., Column Chromatography) B->C D HPLC Purification C->D E Pure this compound D->E F Spectroscopic Analysis (NMR, HRMS, IR) E->F G Structure Elucidation F->G

Isolation and Characterization Workflow for this compound.
Spectroscopic Analysis Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4] Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal (δH 7.26, δC 77.16) or tetramethylsilane (B1202638) (TMS).[4]

  • Mass Spectrometry: HRMS data is acquired using an Orbitrap or Time-of-Flight (TOF) mass spectrometer with a positive mode electrospray ionization (ESI+) source.[4][10] This allows for accurate mass measurement to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample is mixed with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.[11][12][13] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[14]

Biological Activity and Signaling Pathway

This compound exhibits potent anti-cancer activity, particularly against malignant meningioma cells. Its mechanism of action involves the induction of apoptosis through oxidative stress.[3]

The primary mechanism involves the disruption of mitochondrial function. This leads to an overproduction of Reactive Oxygen Species (ROS), creating a state of high oxidative stress within the cancer cell.[3][15][16] This elevated ROS level triggers the intrinsic apoptosis signaling cascade, ultimately leading to programmed cell death.[3][17]

G cluster_pathway This compound-Induced Apoptosis Pathway Aven This compound Mito Mitochondrial Dysfunction Aven->Mito ROS Increased ROS Production Mito->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Signaling Cascade Activation Stress->Apoptosis Death Cancer Cell Death (Apoptosis) Apoptosis->Death

Signaling Pathway of this compound in Cancer Cells.[3]

References

In Vitro Antifungal Spectrum of Avenaciolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a bis-γ-lactone natural product first isolated from Aspergillus avenaceus, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the currently available data on the in vitro antifungal spectrum of this compound. It includes quantitative data on its activity against specific fungal species, a detailed methodology for antifungal susceptibility testing based on established standards, and an exploration of its proposed mechanism of action. Visualizations of the experimental workflow and a hypothesized signaling pathway are provided to facilitate a deeper understanding of its biological activity.

Quantitative Antifungal Spectrum

The publicly available data on the in vitro antifungal activity of this compound is currently limited to a few fungal species. The most definitive quantitative data has been reported for Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Fungal SpeciesMIC (μg/mL)IC₅₀ (μg/mL)Reference
Candida albicans6.253.0 ± 0.14[1]

Qualitative antifungal activity has also been noted against the filamentous fungus Cladosporium herbarum. Furthermore, a synthetic analogue of this compound has shown activity against the plant pathogen Colletotrichum gloeosporioides[1]. The limited scope of tested organisms highlights the need for further research to establish a broader antifungal spectrum for this compound against a wider range of clinically relevant yeasts and molds, such as other Candida species, Aspergillus species, and Cryptococcus species.

Experimental Protocols for Antifungal Susceptibility Testing

While specific experimental details from the studies on this compound are not exhaustively described, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast can be detailed based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.

Principle

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a specified incubation period.[2]

Materials
  • Fungal Isolate: Pure, 24-48 hour culture of the test fungus (e.g., Candida albicans) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Antifungal Agent: this compound, stock solution of known concentration.

  • Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettors, spectrophotometer, incubator (35°C).

Procedure
  • Inoculum Preparation:

    • Several colonies of the fungal isolate are suspended in sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • The stock inoculum is then diluted 1:1000 in the RPMI 1640 test medium to achieve a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • This compound is serially diluted two-fold in the RPMI 1640 medium in the 96-well microtiter plate to achieve a range of final concentrations for testing.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium) are included.

    • The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, the plate is examined visually or with a microplate reader.

    • The MIC is recorded as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure Fungal Culture inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate Plate with Fungal Suspension inoculum_prep->inoculate dilution Serially Dilute this compound in 96-well plate dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Read Plate Visually or with Spectrophotometer incubate->read_plate determine_mic Determine MIC (Lowest concentration with ≥50% growth inhibition) read_plate->determine_mic

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of action for this compound has not been fully elucidated in fungal systems. However, based on its known biochemical activities and structural features, a plausible mechanism can be proposed.

Inhibition of Glutamate (B1630785) Transport

This compound is a well-documented and specific inhibitor of glutamate transport across the inner mitochondrial membrane in rat liver mitochondria.[3] Glutamate is a key metabolite in fungi, playing a central role in nitrogen metabolism, amino acid biosynthesis, and as a precursor for the synthesis of other essential molecules, including other amino acids and nucleotides.[4][5] By blocking the transport of glutamate into the fungal mitochondria, this compound could disrupt these critical metabolic pathways.

Role of the Exocyclic Double Bond

The structure of this compound features an exocyclic α,β-unsaturated lactone. It has been suggested that this reactive group is essential for its biological activity.[1] This moiety can act as a Michael acceptor, enabling covalent adduction to nucleophilic residues (such as cysteine or histidine) in fungal enzymes or proteins, leading to their inactivation. This could be the basis for its inhibition of the glutamate transporter or other essential fungal proteins.

Hypothesized Downstream Signaling and Effects

While specific signaling pathways affected by this compound in fungi have not been identified, the inhibition of mitochondrial glutamate transport would likely trigger a cascade of downstream events. A reduction in mitochondrial glutamate would impair the tricarboxylic acid (TCA) cycle, leading to decreased ATP production and a general disruption of cellular energy metabolism.[6] This could also lead to an accumulation of reactive oxygen species (ROS) and ultimately trigger apoptotic or other cell death pathways.

mechanism_of_action cluster_cell Fungal Cell cluster_mito Mitochondrion This compound This compound Glut_Transporter Glutamate Transporter This compound->Glut_Transporter Inhibits TCA_Cycle TCA Cycle Glut_Transporter->TCA_Cycle Glutamate Metabolism Disrupted Nitrogen & Amino Acid Metabolism Glut_Transporter->Metabolism ATP_Synth ATP Synthesis TCA_Cycle->ATP_Synth NADH, FADH2 ROS ROS Production TCA_Cycle->ROS Cell_Death Fungal Cell Death ATP_Synth->Cell_Death Energy Depletion ROS->Cell_Death Oxidative Stress Metabolism->Cell_Death Metabolic Collapse

Caption: Proposed Mechanism of this compound Antifungal Action.

Conclusion and Future Directions

This compound demonstrates clear in vitro antifungal activity, particularly against Candida albicans. Its likely mechanism of action, involving the inhibition of mitochondrial glutamate transport, presents a potentially novel target for antifungal drug development. However, the current body of research is limited. To fully assess its potential as a therapeutic agent, further studies are required to:

  • Broaden the Antifungal Spectrum: Test this compound against a wide panel of clinically important and drug-resistant fungal pathogens.

  • Elucidate the Detailed Mechanism: Confirm the inhibition of glutamate transport in fungal mitochondria and identify the specific downstream signaling pathways that are affected.

  • Structure-Activity Relationship Studies: Investigate analogues of this compound to optimize its antifungal potency and selectivity.

This technical guide summarizes the current knowledge on the in vitro antifungal properties of this compound and provides a framework for future research in this promising area of natural product-based drug discovery.

References

Avenaciolide's Antibacterial Front: A Technical Guide to its Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of avenaciolide and its derivatives against Gram-positive bacteria. This compound, a fungal metabolite, has demonstrated significant potential as an inhibitor of bacterial cell wall synthesis, a pathway critical for the survival of many pathogenic bacteria. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action to support further research and development in this area.

Data Presentation: Quantitative Antibacterial Activity

This compound and its derivatives have shown potent activity against Gram-positive bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of this activity is the inhibition of MurA, a key enzyme in the peptidoglycan biosynthesis pathway.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for four this compound derivatives isolated from Neosartorya fischeri.

CompoundDerivativeTest OrganismMIC (µg/mL)
1 This compoundMRSA8
2 2-epi-avenaciolideMRSA8
3 3,4-dihydro-avenaciolideMRSA16
4 4-epi-3,4-dihydro-avenaciolideMRSA>128

Data sourced from Chang et al., 2015.[1]

The data indicates that the α,β-unsaturated carbonyl moiety is crucial for the antimicrobial activity of this compound derivatives.[1] Derivatives 1 and 2 , which possess this feature, exhibit the strongest inhibitory effects against MRSA. Derivative 3 shows moderate activity, while derivative 4 , which lacks the complete α,β-unsaturated system, is largely inactive.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its derivatives against Gram-positive bacteria can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a serial two-fold dilution of each this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilution, positive control, and negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MurA Inhibition Assay

The inhibitory activity of this compound against the MurA enzyme can be assessed by measuring the release of inorganic phosphate (B84403) (Pi) from the substrate phosphoenolpyruvate (B93156) (PEP).

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Malachite Green reagent for phosphate detection

  • This compound derivatives

Procedure:

  • Prepare a reaction mixture containing the MurA enzyme, UNAG, and the this compound derivative at various concentrations in the reaction buffer.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding PEP to the mixture.

  • Allow the reaction to proceed for a set time.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green assay.

  • The concentration of the this compound derivative that inhibits 50% of the MurA enzyme activity (IC₅₀) is determined from a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound's antibacterial activity.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Bacterial Cytoplasm cluster_inhibition cluster_cell_wall Cell Wall Synthesis UDP-GlcNAc UDP-GlcNAc MurA MurA UDP-GlcNAc->MurA Substrate PEP PEP PEP->MurA Substrate UDP-GlcNAc-enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP-GlcNAc-enolpyruvate Product Further_Steps Further Cytoplasmic Steps (MurB, MurC, MurD, MurE, MurF) UDP-GlcNAc-enolpyruvate->Further_Steps Lipid_II_precursor Lipid II Precursor Further_Steps->Lipid_II_precursor Peptidoglycan_Layer Peptidoglycan Layer (Cell Wall) Lipid_II_precursor->Peptidoglycan_Layer Translocation & Polymerization This compound This compound This compound->MurA Inhibition Cell_Lysis Cell_Lysis Peptidoglycan_Layer->Cell_Lysis Weakened Cell Wall

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

MIC_Determination_Workflow Start Start: MIC Assay Prepare_Dilutions Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

MurA_Inhibition_Assay_Workflow Start Start: MurA Assay Prepare_Mixture Prepare reaction mixture: MurA, UNAG, this compound Start->Prepare_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Mixture->Pre_incubate Initiate_Reaction Add PEP to start reaction Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate for a set time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Phosphate Measure inorganic phosphate (Malachite Green) Stop_Reaction->Measure_Phosphate Determine_IC50 Determine IC50: Concentration for 50% inhibition Measure_Phosphate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for MurA Inhibition Assay.

References

Unraveling the Molecular Targets of Avenaciolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a naturally occurring bicyclic bis-lactone, has garnered significant scientific interest due to its diverse biological activities.[1] Isolated from various fungal species, including Aspergillus avenaceus, this small molecule has demonstrated potent antifungal, antibacterial, and anticancer properties.[2][3][4] This technical guide provides an in-depth exploration of the molecular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. Understanding the precise mechanisms by which this compound exerts its effects is crucial for its potential development as a therapeutic agent.

Molecular Targets and Mechanisms of Action

This compound's bioactivity stems from its interaction with fundamental cellular processes in both prokaryotic and eukaryotic organisms. The primary molecular targets identified to date are the bacterial cell wall synthesis enzyme MurA and eukaryotic mitochondria.

Inhibition of Bacterial Cell Wall Synthesis: Targeting MurA

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[4] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

The proposed mechanism of action involves the α,β-unsaturated carbonyl moiety of this compound acting as a Michael acceptor, leading to the irreversible covalent modification of a cysteine residue (Cys115 in E. coli) in the active site of MurA.[5] This covalent adduction inactivates the enzyme, thereby blocking peptidoglycan synthesis and leading to bacterial cell death. Notably, this compound has been shown to be effective against fosfomycin-resistant strains of bacteria where the active site cysteine is mutated.[4]

Quantitative Data: MurA Inhibition

CompoundTarget EnzymeInhibition MetricValueReference
This compoundMurAIC50 / KiData not available
Pyrrolidinedione-based inhibitor (compound 46)MurA (Wild Type)IC504.5 µM[5]

Experimental Protocol: MurA Inhibition Assay

The inhibition of MurA by this compound can be assessed using a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) during the enzymatic reaction.

Principle: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), releasing Pi. The amount of Pi produced is proportional to the enzyme activity and can be quantified using a malachite green-based reagent, which forms a colored complex with Pi.

Materials:

  • Purified MurA enzyme

  • UNAG (UDP-N-acetylglucosamine)

  • PEP (Phosphoenolpyruvate)

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Malachite Green Reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing MurA enzyme, UNAG, and the test compound (this compound) in the assay buffer.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding PEP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance of the resulting colored complex at a specific wavelength (typically around 620-660 nm).

  • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to that of a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Logical Relationship: MurA Inhibition by this compound

MurA_Inhibition Mechanism of MurA Inhibition by this compound This compound This compound (α,β-unsaturated carbonyl) Covalent_Adduct Covalent this compound-MurA Adduct (Inactive Enzyme) This compound->Covalent_Adduct Michael Addition MurA MurA Enzyme (Active Site Cysteine) MurA->Covalent_Adduct Peptidoglycan_Synthesis Peptidoglycan Biosynthesis Covalent_Adduct->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Loss of Integrity leads to

Caption: this compound covalently modifies and inactivates the MurA enzyme.

Disruption of Mitochondrial Function

In eukaryotic cells, particularly in the context of its anticancer and antifungal activities, this compound primarily targets mitochondria. Its effects on this organelle are multifaceted, leading to a cascade of events that culminate in programmed cell death (apoptosis).

  • Inhibition of Glutamate (B1630785) Transport: this compound is a specific inhibitor of the mitochondrial glutamate carrier.[6] This transporter is crucial for the import of glutamate into the mitochondrial matrix, where it is a key substrate for the Krebs cycle and amino acid metabolism. Inhibition of this transporter disrupts mitochondrial energy metabolism.

  • Ionophore Activity: this compound can act as an ionophore, facilitating the transport of divalent cations such as Mg²⁺ and Ca²⁺ across the inner mitochondrial membrane. This disrupts the ionic homeostasis of the mitochondria.

  • Induction of Reactive Oxygen Species (ROS): The disruption of mitochondrial metabolism and ion gradients by this compound leads to an increase in the production of reactive oxygen species (ROS).[3][7] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

  • Induction of Apoptosis: The accumulation of ROS triggers the intrinsic pathway of apoptosis.[3][7] This is a key mechanism underlying the anticancer effects of this compound, as demonstrated in human malignant meningioma cells.[3][7]

Quantitative Data: Mitochondrial Effects

Specific IC50 or Ki values for the inhibition of the mitochondrial glutamate transporter by this compound are not well-documented in publicly available literature. The cytotoxic effects in cancer cell lines are observed in the micromolar range.

ActivityCell LineMetricValueReference
CytotoxicityHuman Malignant Meningioma (HKBMM)Dose Range0 - 240 µM[7]

Experimental Protocol: Measurement of Intracellular ROS

The induction of ROS by this compound can be quantified using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX Green.

Principle: H2DCFDA is a non-fluorescent molecule that can freely diffuse into cells. Once inside, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • This compound

  • H2DCFDA or CellROX Green reagent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with the fluorescent ROS probe (e.g., H2DCFDA) by incubating them in a buffer containing the probe.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Quantify the fold increase in ROS production in this compound-treated cells compared to untreated control cells.

Signaling Pathway: this compound-Induced Apoptosis

Apoptosis_Pathway This compound-Induced Apoptosis via Mitochondrial Dysfunction This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Glutamate_Transport Glutamate Transport Inhibition Mitochondrion->Glutamate_Transport Inhibits Ion_Homeostasis Disrupted Ion Homeostasis Mitochondrion->Ion_Homeostasis Disrupts ROS Increased ROS Production Glutamate_Transport->ROS Ion_Homeostasis->ROS Bcl2_Family Bcl-2 Family Regulation ROS->Bcl2_Family Modulates Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Bcl2_Family->Caspase_Activation Leads to Antifungal_Workflow Workflow for Antifungal Susceptibility Testing Start Start: Fungal Isolate Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Inoculation Inoculate Microplate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution Serially Dilute this compound in Microplate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read Results (Visual or OD) Incubation->Read_Results MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC_Determination End End: MIC Value MIC_Determination->End

References

Avenaciolide's Impact on Mitochondrial Respiration and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenaciolide, a natural organic product produced by Aspergillus avenaceus, has demonstrated significant effects on mitochondrial function, positioning it as a molecule of interest for further investigation, particularly in the context of oncology. This technical guide provides an in-depth analysis of this compound's core effects on mitochondrial respiration and function. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. The primary mechanisms of this compound's action on mitochondria include the inhibition of glutamate (B1630785) transport, its function as an ionophore for divalent cations, the induction of reactive oxygen species (ROS) production, and the subsequent initiation of the intrinsic apoptotic pathway.

Core Mechanisms of this compound's Mitochondrial Effects

This compound exerts a multi-faceted impact on mitochondrial physiology, primarily through three identified mechanisms:

  • Inhibition of Mitochondrial Glutamate Transport: this compound is a known inhibitor of the mitochondrial glutamate carrier.[1] This inhibition disrupts the transport of glutamate into the mitochondrial matrix, a critical step for its metabolism via the tricarboxylic acid (TCA) cycle. By limiting the availability of this key respiratory substrate, this compound can significantly impair mitochondrial respiration and ATP production. One study noted a 20% inhibition of glutamate oxidation in the presence of this compound.

  • Ionophoric Activity: this compound acts as an ionophore, facilitating the transport of divalent cations such as Magnesium (Mg²⁺) and Calcium (Ca²⁺) across the inner mitochondrial membrane. This activity can disrupt the carefully maintained ionic homeostasis of the mitochondria, leading to mitochondrial swelling and dysfunction.

  • Induction of Reactive Oxygen Species (ROS) and Apoptosis: The disruption of the mitochondrial respiratory chain and ion balance by this compound leads to an increase in the production of reactive oxygen species (ROS).[2][3][4] This oxidative stress is a key trigger for the intrinsic pathway of apoptosis, a form of programmed cell death. This compound-induced apoptosis has been observed in human malignant meningioma cells and is mediated by this increase in ROS.[2][3][4]

Quantitative Data on this compound's Mitochondrial Effects

While the qualitative effects of this compound on mitochondrial function are documented, specific quantitative data, such as IC50 values for glutamate transport inhibition and dose-response effects on different respiratory states, are not extensively available in the public domain. The following table summarizes the currently available quantitative information.

ParameterOrganism/Cell LineMethodResultReference
Inhibition of Glutamate OxidationRat Brain MitochondriaNot Specified20% inhibition

Note: Further dose-response studies are required to establish a more comprehensive quantitative profile of this compound's effects on mitochondrial respiration.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Glutamate Transport Inhibition

This protocol is adapted for measuring the inhibition of glutamate transport in isolated mitochondria using a radiolabeled substrate.

Objective: To determine the IC50 of this compound for the inhibition of mitochondrial glutamate transport.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.2)

  • [³H]L-glutamate (radiolabeled glutamate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Inhibitor stop solution (e.g., a high concentration of a competitive inhibitor like unlabeled L-glutamate)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Incubation: Pre-incubate aliquots of the mitochondrial suspension with varying concentrations of this compound (or vehicle control) for a specified time at a controlled temperature (e.g., 25°C).

  • Initiation of Transport: Initiate the glutamate transport by adding a known concentration of [³H]L-glutamate to the mitochondrial suspension.

  • Termination of Transport: After a short, defined incubation period (e.g., 1-2 minutes), rapidly terminate the transport by adding the ice-cold inhibitor stop solution.

  • Separation: Immediately separate the mitochondria from the incubation medium by rapid centrifugation or filtration.

  • Lysis and Scintillation Counting: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of glutamate uptake for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

High-Resolution Respirometry (HRR) for Assessing Oxygen Consumption

This protocol outlines the use of high-resolution respirometry to measure the effect of this compound on different mitochondrial respiratory states.

Objective: To quantify the effect of this compound on State 2, State 3, State 4, and uncoupled respiration.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria or permeabilized cells

  • Respiration medium (e.g., MiR05)

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • This compound stock solution

Procedure:

  • Instrument Calibration and Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Addition of Mitochondria/Cells: Add a known amount of isolated mitochondria or permeabilized cells to the chambers.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration (Leak Respiration with Substrate): Add a substrate combination that donates electrons to Complex I (e.g., glutamate and malate). The resulting oxygen consumption rate represents State 2 respiration.

    • State 3 Respiration (ADP-stimulated): Add a saturating concentration of ADP to stimulate ATP synthesis. The increased oxygen consumption rate is State 3 respiration.

    • State 4 Respiration (Resting State): After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new steady state, which can be induced by the addition of oligomycin to inhibit ATP synthase. This is State 4 respiration.

    • Uncoupled Respiration (Maximal Electron Transport System Capacity): Titrate the uncoupler FCCP to dissipate the proton gradient and induce the maximum rate of oxygen consumption.

  • This compound Treatment: Repeat the SUIT protocol in the presence of different concentrations of this compound to determine its effect on each respiratory state.

  • Data Analysis: Analyze the oxygen flux data to determine the rates of oxygen consumption for each respiratory state in the presence and absence of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Materials:

  • Cultured cells

  • TMRM stock solution

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere.

  • TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in imaging buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • This compound Treatment: Add this compound at the desired concentration to the cells and continue to acquire images or readings over time.

  • Positive Control: In a separate well or dish, add FCCP to induce complete mitochondrial depolarization and record the fluorescence change.

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Quantification of Mitochondrial Superoxide (B77818) Production

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells by flow cytometry.

Objective: To quantify the effect of this compound on mitochondrial superoxide production.

Materials:

  • Cultured cells

  • MitoSOX Red reagent

  • Flow cytometer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations for the desired duration. Include an untreated control group.

  • MitoSOX Red Staining: Harvest the cells and resuspend them in a buffer containing MitoSOX Red (typically 2.5-5 µM). Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with warm buffer to remove excess probe.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the MitoSOX Red with a laser at ~510 nm and detect the emission at ~580 nm.

  • Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the cell population. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental workflows discussed in this guide.

Avenaciolide_Mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion This compound This compound Glutamate_Carrier Glutamate Carrier This compound->Glutamate_Carrier Inhibits Ion_Channels Ion Channels (Mg²⁺, Ca²⁺) This compound->Ion_Channels Acts as Ionophore ETC Electron Transport Chain Glutamate_Carrier->ETC ↓ Substrate Supply Ion_Channels->ETC Disrupts Homeostasis ROS ↑ ROS ETC->ROS Leads to Apoptosis Intrinsic Apoptosis ROS->Apoptosis Triggers

Caption: Mechanism of this compound's Action on Mitochondria.

Apoptosis_Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress (↓Glutamate Transport, Ion Imbalance) This compound->Mitochondrial_Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Stress->ROS MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Intrinsic Apoptotic Pathway.

HRR_Workflow start Start: Calibrate Respirometer add_mito Add Isolated Mitochondria or Permeabilized Cells start->add_mito add_substrate Add Substrates (e.g., Glutamate/Malate) (State 2) add_mito->add_substrate add_adp Add ADP (State 3) add_substrate->add_adp add_oligomycin Add Oligomycin (State 4) add_adp->add_oligomycin add_fccp Add FCCP (Uncoupled) add_oligomycin->add_fccp add_this compound Add this compound add_fccp->add_this compound add_this compound->add_substrate Repeat SUIT Protocol analyze Analyze Oxygen Consumption Rates add_this compound->analyze

Caption: High-Resolution Respirometry Experimental Workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of mitochondrial function with potential therapeutic applications. Its ability to inhibit glutamate transport, disrupt ion homeostasis, and induce ROS-mediated apoptosis highlights its significance in targeting cellular metabolism. However, to fully realize its potential, further research is imperative. Specifically, comprehensive dose-response studies are needed to quantify its inhibitory effects on mitochondrial glutamate transport and to delineate its precise impact on the various states of mitochondrial respiration. A more detailed elucidation of the molecular components of the this compound-induced apoptotic pathway, including the specific caspases and Bcl-2 family proteins involved, will provide a more complete understanding of its mechanism of action. Such studies will be crucial for guiding future drug development efforts and for exploring the full therapeutic promise of this compound.

References

Avenaciolide: A Technical Guide to its Early-Stage Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-lactone (B144190) first isolated from the fungus Aspergillus avenaceus.[1] It has garnered significant interest within the scientific community due to its diverse range of biological activities, including antifungal, antibacterial, and, more recently, anticancer properties.[2][3] This technical guide provides a comprehensive overview of the early-stage research into this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Therapeutic Potential

Preliminary research has identified this compound as a promising candidate for development in several therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent for malignant meningioma, a type of brain tumor with a poor prognosis and limited effective treatments.[4] Research indicates that this compound exhibits selective cytotoxicity against human malignant meningioma (HKBMM) cells while showing significantly lower toxicity to normal human neonatal dermal fibroblast (HDFn) cells.[4] The proposed mechanism for its anticancer effect is the induction of apoptosis mediated by an increase in reactive oxygen species (ROS).[4]

Antibacterial Activity

This compound and its derivatives have demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.[3] The mechanism of action is believed to be the inhibition of MurA, an enzyme crucial for the biosynthesis of the bacterial cell wall component, peptidoglycan.[3][5] This mode of action is noteworthy as it is also effective against fosfomycin-resistant MurA, suggesting a potential new scaffold for developing antibiotics to combat resistant bacteria.[3]

Antifungal and Antimycobacterial Activity

This compound was initially identified for its antifungal properties.[1] It has shown activity against fungi such as Colletotrichum gloeosporioides.[2] Furthermore, bioassay-guided fractionation of extracts from Seimatosporium sp., an endophyte of the medicinal plant Hypericum perforatum, identified (-)-avenaciolide as the active constituent against Candida albicans and Mycobacterium tuberculosis H37Ra.[6][7]

Other Biological Activities

Beyond its antimicrobial and anticancer effects, this compound has been reported to influence various metabolic processes. It can inhibit lipolysis and the utilization of glucose and fructose.[4][8] It also acts as an inhibitor of glutamate (B1630785) transport in mitochondria and functions as an ionophore for Mg2+ and Ca2+.[1][4] Some studies have also investigated the insecticidal potential of related natural compounds.[9][10]

Mechanism of Action

The therapeutic effects of this compound are attributed to its interaction with specific cellular pathways and components.

Anticancer Mechanism in Malignant Meningioma

In malignant meningioma cells, this compound is thought to disrupt mitochondrial function, leading to the overproduction of ROS.[4] This oxidative stress, in turn, triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Malignant Meningioma Cell Death Apoptosis->CellDeath cluster_cell MRSA Cell This compound This compound MurA MurA Enzyme This compound->MurA Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Maintains

References

A Technical Whitepaper on the Preliminary Cytotoxic Profile of Avenaciolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Avenaciolide, a natural organic compound produced by the fungus Aspergillus avenaceus G. Smith, has emerged as a compound of interest for its potential therapeutic applications.[1] Preliminary investigations have focused on its cytotoxic properties, particularly its anti-cancer effects. This document synthesizes the current understanding of this compound's cytotoxicity, detailing its mechanism of action, effective concentrations, and the experimental protocols used in its evaluation. Studies reveal that this compound exhibits selective cytotoxicity against malignant cells, primarily through the induction of apoptosis mediated by reactive oxygen species (ROS) stemming from mitochondrial dysfunction.[1][2] This guide provides a comprehensive overview for researchers exploring the therapeutic potential of this compound.

Introduction

Malignant meningioma is an aggressive form of brain tumor with a poor prognosis, often resistant to standard radiotherapy and chemotherapy.[1] The search for novel therapeutic agents with high efficacy and selectivity is paramount. Natural compounds are a significant source for such drug discovery efforts. This compound, a water-insoluble bis-lactone, was identified as a promising candidate due to its ability to inhibit mitochondrial function.[1][3] Initial studies have investigated its anti-cancer effects on human malignant meningioma cells (HKBMM) and compared them to its effects on normal human neonatal dermal fibroblasts (HDFn) to assess its specificity.[1][2]

Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism behind this compound's anti-cancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2][3]

This compound is known to disrupt mitochondrial function in several ways:

  • Inhibition of Glutamate (B1630785) Transport: It acts as an inhibitor of glutamate transport in mitochondria.[1]

  • Ionophore Activity: It can function as an ionophore, inducing the efflux of Mg²⁺ and Ca²⁺ ions from the mitochondria.[1]

  • Metabolic Disruption: It has been reported to affect the utilization and metabolism of glucose, fructose, amino acids, and palmitic acid.[1]

Collectively, these actions are believed to disturb the mitochondrial respiratory chain, leading to a surge in ROS production.[1] Elevated ROS levels create significant oxidative stress within the cancer cells, which in turn triggers apoptotic events.[1][4] This ROS-dependent cell death was confirmed in studies where pretreatment with the ROS scavenger N-acetylcysteine (NAC) significantly reduced this compound-induced cytotoxicity in malignant meningioma cells.[1] While the precise apoptotic pathway is still under investigation, the central role of mitochondrial disruption suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.[1][5]

G cluster_mechanism Proposed Mechanism This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Inhibits Glutamate Transport Acts as Ca2+/Mg2+ Ionophore Disrupts Metabolism ROS Increased ROS Production Mitochondria->ROS Disturbs Respiratory Chain Apoptosis Apoptosis ROS->Apoptosis Induces Oxidative Stress

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

Studies have demonstrated that this compound exhibits a selective cytotoxic effect, proving more potent against malignant meningioma cells than normal fibroblasts. The following table summarizes the key quantitative findings from cell viability assays.

Cell LineDescriptionThis compound ConcentrationObserved EffectCitation
HKBMM Human Malignant Meningioma≤ 120 µMNo significant cell death compared to vehicle.[1]
≥ 160 µMPotent anti-cancer effects observed.[1]
HDFn Normal Human Dermal Fibroblasts< 200 µMNo significant cell death compared to vehicle.[1]
≥ 200 µMSignificant cell death observed.[1]
Comparison HKBMM vs. HDFn≥ 160 µMSignificantly greater cytotoxicity in HKBMM cells.[1]

These findings highlight a therapeutic window where this compound is effective against cancer cells while exhibiting lower toxicity towards normal cells.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxic evaluation of this compound. These protocols are based on standard laboratory techniques for in vitro cytotoxicity and mechanistic studies.[6][7]

Cell Culture and Maintenance
  • Cell Lines: The human malignant meningioma cell line (HKBMM) and normal human neonatal dermal fibroblast cell line (HDFn) were used.[1]

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Subculture: Adherent cells are passaged upon reaching 80-90% confluency using a dissociation agent like Trypsin-EDTA.[8]

Cytotoxicity (Cell Viability) Assay

This protocol describes a typical colorimetric assay, such as the MTT assay, to quantify cell viability.[7]

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.[7]

  • Incubation: Allow cells to adhere and grow by incubating the plate for 24 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0 to 250 µM). Include a vehicle-only control (e.g., DMSO in medium).[1][7]

  • Exposure: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours) at 37°C.[7]

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[9][10]

G cluster_workflow Cytotoxicity Assay Workflow step1 Day 1 Seed cells in 96-well plate step2 Day 2 Treat cells with various concentrations of this compound step1->step2 Incubate 24h step3 Day 4 Add MTT reagent (Incubate for 4 hours) step2->step3 Incubate 48h step4 Day 4 Solubilize formazan crystals with DMSO step3->step4 step5 Day 4 Measure absorbance at 570 nm step4->step5 step6 Analysis Calculate % Viability and determine IC50 step5->step6

Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Detection of Intracellular ROS

  • Cell Preparation: Seed HKBMM cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy/reading.

  • Treatment: Treat cells with this compound (e.g., 200 µM) for a specified time (e.g., 1-2 hours). Include a positive control (e.g., H₂O₂) and an untreated control.[1] For inhibition experiments, pre-treat a set of cells with a ROS scavenger like NAC (e.g., 5 mM) before adding this compound.[1]

  • Staining: Add a fluorescent ROS indicator, such as CellROX™ Green, to the cells according to the manufacturer's instructions.

  • Visualization/Quantification: Observe and capture images of ROS production using a fluorescence microscope. Alternatively, quantify the fluorescence intensity using a microplate reader. A significant increase in green fluorescence in this compound-treated cells compared to controls indicates ROS production.[1]

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound has potential as a selective anti-cancer agent for malignant meningioma.[1] Its cytotoxic activity is mediated by the induction of ROS-mediated apoptosis, which appears to be more pronounced in malignant cells than in normal cells.[1][2]

Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies: A deeper investigation is needed to identify the specific mitochondrial proteins and complexes targeted by this compound and to map the complete downstream apoptotic signaling cascade (e.g., involvement of caspases, Bcl-2 family proteins).[1]

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound across a wider panel of cancer cell lines could identify other cancer types susceptible to its action.

  • In Vivo Studies: Preclinical animal models are required to assess the efficacy, pharmacokinetics, and safety profile of this compound in a living system.

  • Structural Optimization: Medicinal chemistry efforts could be employed to synthesize derivatives of this compound with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Total Synthesis of Avenaciolide and its Analogues: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a naturally occurring bis-γ-lactone, and its analogues have garnered significant interest in the scientific community due to their potential as antifungal agents. This document provides a comprehensive overview of the total synthesis protocols for this compound and its various analogues. Detailed experimental procedures for key chemical transformations are outlined, and quantitative data from various synthetic routes are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthetic strategies. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a fungal metabolite first isolated from Aspergillus avenaceus. Its unique bicyclic lactone structure and notable biological activity have made it an attractive target for total synthesis. The development of synthetic routes to this compound not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogues with potentially enhanced or modified activities. This document details several key total syntheses of this compound, including both racemic and stereocontrolled approaches, and discusses the synthesis of various analogues.

Comparative Data of this compound Total Syntheses

The following table summarizes the key quantitative data from prominent total syntheses of (±)-Avenaciolide, providing a clear comparison of their efficiencies.

Synthesis ApproachKey StrategyStarting MaterialOverall Yield (%)Number of StepsReference
Parker and Johnson (1973)Acylative decarboxylation, reduction, lactonizationTricarballylic acidNot explicitly stated~8[1]
Herrmann, Berger, and Schlessinger (1973)Conjugate addition, iodolactonizationNonylaldehyde~355[2]
Kallmerten and Gould (1985)Asymmetric Ireland-Claisen rearrangement(E)-Crotyl alcohol~159[3]

Total Synthesis Protocols

Racemic Synthesis of (±)-Avenaciolide (Parker and Johnson, 1973)

This classical approach provides a straightforward route to racemic this compound.

Workflow Diagram:

G A Tricarballylic acid C Dilactone Intermediate A->C Acylative decarboxylation B Nonanoic anhydride (B1165640) B->C E trans-Tetrahydro-2-octyl-5-oxo-3-furanacetic acid C->E Reduction D NaBH4 D->E G Amide Intermediate E->G Amidation F Pyrrolidine F->G I β-Keto Amide G->I Carboxylation H Methylmagnesium carbonate H->I K (±)-Avenaciolide I->K Methylenation J Formaldehyde (B43269), N-methylaniline J->K

Figure 1: Racemic synthesis of (±)-Avenaciolide by Parker and Johnson.

Experimental Protocol for Key Steps:

  • Step 1: Synthesis of the Dilactone Intermediate

    • A mixture of tricarballylic acid and nonanoic anhydride is heated at reflux.

    • The reaction mixture is then distilled under reduced pressure to yield the dilactone intermediate.

  • Step 2: Reduction to trans-Tetrahydro-2-octyl-5-oxo-3-furanacetic acid

    • The dilactone intermediate is dissolved in ethanol.

    • Sodium borohydride (B1222165) (NaBH4) is added portion-wise at 0°C.

    • The reaction is stirred overnight at room temperature and then acidified to yield the product.

  • Step 3: Methylenation to form (±)-Avenaciolide

    • The β-keto amide intermediate is treated with formaldehyde and N-methylaniline in the presence of acetic acid.

    • The reaction is heated, and the product is isolated by chromatography.

Stereocontrolled Synthesis of (-)-Avenaciolide (Kallmerten and Gould, 1985)

This synthesis utilizes an asymmetric Ireland-Claisen rearrangement to establish the key stereocenters.

Workflow Diagram:

G A (E)-Crotyl alcohol C Ester Intermediate A->C Esterification B Glycolic acid derivative B->C E Silyl (B83357) Ketene (B1206846) Acetal C->E Enolate formation and trapping D LDA, TMSCl D->E G γ,δ-Unsaturated Acid E->G Ireland-Claisen Rearrangement F [3,3]-Sigmatropic Rearrangement F->G I Iodolactone G->I Halolactonization H Iodolactonization H->I K α-Methylene-γ-lactone I->K Elimination J DBU J->K M (-)-Avenaciolide K->M Conjugate addition L Coupling with octyl cuprate (B13416276) L->M

Figure 2: Stereocontrolled synthesis of (-)-Avenaciolide by Kallmerten and Gould.

Experimental Protocol for Key Steps:

  • Step 1: Asymmetric Ireland-Claisen Rearrangement

    • The ester intermediate is treated with lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride (TMSCl) at -78°C to form the silyl ketene acetal.

    • The reaction is warmed to room temperature to induce the[3][3]-sigmatropic rearrangement, affording the γ,δ-unsaturated acid with high stereoselectivity.

  • Step 2: Iodolactonization

    • The γ,δ-unsaturated acid is dissolved in a mixture of acetonitrile (B52724) and water.

    • Iodine and potassium iodide are added, and the reaction is stirred until the lactonization is complete.

  • Step 3: Formation of the Bicyclic Core

    • The iodolactone is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to effect elimination and formation of the α-methylene-γ-lactone.

    • Subsequent conjugate addition of an octyl cuprate reagent completes the synthesis of the bicyclic core of (-)-Avenaciolide.

Synthesis of this compound Analogues

The synthetic routes to this compound can be adapted to produce a variety of analogues with modified biological activities. A common strategy involves replacing the octyl side chain with other alkyl or aryl groups.

Synthesis of Aromatic Analogues

Workflow Diagram:

G A Tricarballylic acid C Aromatic Dilactone Intermediate A->C Acylative decarboxylation B Aromatic acid anhydride B->C E Aromatic furanacetic acid derivative C->E Selective Reduction D Reduction D->E G Aromatic this compound Analogue E->G Standard sequence F Methylenation F->G

Figure 3: General scheme for the synthesis of aromatic analogues of this compound.

Experimental Protocol for Aromatic Analogue Synthesis (General Procedure): [1][4]

  • Step 1: Synthesis of the Aromatic Dilactone

    • Tricarballylic acid is reacted with an appropriate aromatic acid anhydride (e.g., benzoic anhydride, substituted benzoic anhydrides) under thermal conditions to yield the corresponding aromatic dilactone intermediate.

  • Step 2: Reduction and Elaboration

    • The aromatic dilactone is subjected to a selective reduction, similar to the synthesis of this compound, to afford the trans-tetrahydro-2-aryl-5-oxo-3-furanacetic acid derivative.

    • This intermediate is then carried through the same amidation, carboxylation, and methylenation sequence as described for the synthesis of (±)-avenaciolide to yield the final aromatic analogue.

Conclusion

The total synthesis of this compound and its analogues has been a fertile ground for the development of new synthetic methodologies. The protocols outlined in this document provide a detailed guide for researchers interested in this class of compounds. The comparative data allows for an informed choice of synthetic route based on factors such as efficiency and stereocontrol. The continued exploration of this compound analogues holds promise for the discovery of new therapeutic agents.

References

Method for Isolating and Purifying Avenaciolide from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a bicyclic bis-γ-lactone metabolite produced by various fungal species, notably Aspergillus avenaceus and Seimatosporium sp. This natural product has garnered significant interest within the scientific community due to its potent antifungal and antimycobacterial properties. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, designed to guide researchers in obtaining this bioactive compound for further study and potential therapeutic development. The methodologies outlined are based on established literature and provide a comprehensive workflow from fungal culture to purified this compound.

Fungal Strains and Culture Conditions

The production of this compound is dependent on the selection of a suitable fungal strain and optimal culture conditions. Aspergillus avenaceus (e.g., strain CBS 109.46, ATCC 16861, IMI 016140) is a known producer of this compound. Endophytic fungi, such as Seimatosporium sp., have also been identified as a source of this compound.

Table 1: Fungal Strains and Recommended Culture Media

Fungal StrainRecommended MediaReference
Aspergillus avenaceusGrowth Media 117 (MTCC)
Seimatosporium sp.2% Malt (B15192052) Extract Broth[1]

Protocol 1: Fungal Culture for this compound Production

This protocol describes the general procedure for culturing Aspergillus avenaceus and Seimatosporium sp. for the production of this compound.

Materials:

  • Selected fungal strain (e.g., Aspergillus avenaceus or Seimatosporium sp.)

  • Appropriate culture medium (see Table 1)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Media Preparation: Prepare the recommended culture medium according to the supplier's instructions and sterilize by autoclaving.

  • Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the sterile medium with the fungal strain. For agar-grown cultures, use an inoculating loop to transfer a small piece of the mycelium or spores into the liquid medium.

  • Incubation:

    • For Aspergillus avenaceus, incubate the culture at 25°C for 7 days under aerobic conditions, with shaking (e.g., 150 rpm).

    • For Seimatosporium sp., incubate in 2% malt extract broth at room temperature for 2 weeks with shaking under ambient light conditions.[1]

  • Monitoring: Regularly monitor the culture for growth and signs of contamination.

Isolation and Purification of this compound

The following protocols detail the extraction of the crude this compound from the fungal culture and its subsequent purification.

Protocol 2: Extraction of Crude this compound

This protocol is based on the methods described for the isolation of this compound from Seimatosporium sp..[1]

Materials:

  • Fungal culture broth

  • Vacuum filtration system (e.g., Büchner funnel and flask)

  • Filter paper

  • Ethyl acetate (B1210297) (EtOAc)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.[1]

  • Solvent Extraction:

    • Transfer the culture broth (supernatant) to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of this compound.[1]

  • Drying and Concentration:

    • Combine the organic (ethyl acetate) fractions.

    • Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the crude extract in vacuo using a rotary evaporator to obtain a crude solid or oily residue.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound from the crude extract using silica (B1680970) gel column chromatography. The selection of the mobile phase may require optimization based on the specific crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Cotton wool or glass frit

  • Sand

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform (B151607), methanol)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton wool or a glass frit at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the silica gel to settle into a packed bed. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner. A common starting point is a hexane:ethyl acetate gradient.

  • Fraction Collection:

    • Collect the eluate in fractions of a defined volume.

  • Monitoring by TLC:

    • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

  • Pooling and Concentration:

    • Combine the fractions containing the pure this compound based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

While detailed quantitative data on the purification of this compound is scarce in the publicly available literature, some key metrics have been reported.

Table 2: Reported Purity and Biological Activity of Purified this compound

ParameterValueFungal SourceReference
Purity (by NMR)>99%Seimatosporium sp.[1]
MIC against Candida albicans6.25 µg/mLSeimatosporium sp.[1]
IC₅₀ against Candida albicans3.0 ± 0.14 µg/mLSeimatosporium sp.[1]
MIC against Mycobacterium tuberculosis H37Ra25 µg/mLSeimatosporium sp.[1]
IC₅₀ against Mycobacterium tuberculosis H37Ra7.4 ± 0.3 µg/mLSeimatosporium sp.[1]

Visualizations

Avenaciolide_Isolation_Workflow start Fungal Culture (e.g., Aspergillus avenaceus) fermentation Fermentation (e.g., 2 weeks, 25°C) start->fermentation filtration Vacuum Filtration fermentation->filtration mycelia Mycelial Biomass (Discard) filtration->mycelia Solid broth Culture Broth filtration->broth Liquid extraction Liquid-Liquid Extraction (Ethyl Acetate) concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Silica Gel Column Chromatography analysis Purity & Activity Analysis (NMR, MIC Assay) purification->analysis purified_product Purified this compound analysis->purified_product broth->extraction crude_extract->purification

Caption: Workflow for this compound isolation and purification.

Column_Chromatography_Logic crude_extract Crude Extract (this compound + Impurities) column Silica Gel Column (Stationary Phase) crude_extract->column Load Sample elution Gradient Elution (Increasing Polarity) column->elution impurities_nonpolar Non-polar Impurities (Elute First) elution->impurities_nonpolar Low Polarity Mobile Phase This compound This compound (Elutes at intermediate polarity) elution->this compound Medium Polarity Mobile Phase impurities_polar Polar Impurities (Elute Last or Retained) elution->impurities_polar High Polarity Mobile Phase

References

Application Notes and Protocols: Designing a Mitochondrial Glutamate Transport Assay Using Avenaciolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism, and the transport of metabolites across their inner membrane is a critical regulatory point. The mitochondrial glutamate (B1630785) carrier (GC) plays a pivotal role in nitrogen metabolism, the malate-aspartate shuttle, and in providing substrate for the Krebs cycle. Dysregulation of glutamate transport is implicated in various neurological and metabolic disorders, making the GC a potential therapeutic target. Avenaciolide, a fungal metabolite, is a specific inhibitor of the mitochondrial glutamate carrier and serves as an essential tool for studying its function.[1][2]

These application notes provide detailed protocols for designing and performing a mitochondrial glutamate transport assay using this compound as a selective inhibitor. Two primary methods are described: a direct measurement of glutamate uptake using a radiolabeled substrate in reconstituted liposomes, and an indirect functional assay based on mitochondrial swelling.

Principle and Mechanism

The mitochondrial glutamate carrier facilitates the transport of glutamate across the inner mitochondrial membrane. This process is typically a symport, cotransporting glutamate with a proton (H+), driven by the proton motive force.[3] this compound specifically blocks this transport, thereby inhibiting downstream metabolic pathways that rely on mitochondrial glutamate.

Mechanism of Mitochondrial Glutamate Transport and Inhibition by this compound

cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix GC Mitochondrial Glutamate Carrier (GC) Active Site Glutamate_in Glutamate GC->Glutamate_in Transport H_in H+ GC->H_in Transport Glutamate_out Glutamate Glutamate_out->GC:f0 Binds H_out H+ H_out->GC:f0 Binds This compound This compound This compound->GC:f0 Inhibits

Caption: Mitochondrial glutamate transport and its inhibition by this compound.

Data Presentation

Quantitative data from mitochondrial glutamate transport assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

ParameterControl+ this compound (Low Conc.)+ this compound (High Conc.)
Glutamate Uptake (nmol/mg protein/min) e.g., 10.5 ± 0.8e.g., 5.2 ± 0.5e.g., 1.1 ± 0.2
Mitochondrial Swelling (ΔA540/min) e.g., -0.05 ± 0.004e.g., -0.02 ± 0.003e.g., -0.005 ± 0.001
IC50 of this compound (µM) -To be determined-

Experimental Protocols

Protocol 1: Isolation of Mitochondria

This protocol is a prerequisite for both assay types. The following is a general procedure for isolating mitochondria from rat liver, which can be adapted for other tissues.

Materials:

  • Rat liver tissue

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 20 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal care protocols and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer and wash to remove excess blood.

  • Mince the liver into small pieces and homogenize in 10 volumes of ice-cold Isolation Buffer with a loose-fitting pestle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

Protocol 2: Direct Transport Assay in Reconstituted Liposomes

This method provides a direct measurement of glutamate transport activity.

Workflow for Direct Transport Assay

cluster_prep Preparation cluster_reconstitution Reconstitution cluster_assay Transport Assay p1 Isolate Mitochondria p2 Solubilize Mitochondrial Proteins p1->p2 r1 Mix Solubilized Proteins and Liposomes p2->r1 p3 Prepare Liposomes p3->r1 r2 Remove Detergent r1->r2 a1 Pre-incubate with this compound r2->a1 a2 Add Radiolabeled Glutamate a1->a2 a3 Stop Transport a2->a3 a4 Separate Liposomes a3->a4 a5 Quantify Radioactivity a4->a5

Caption: Experimental workflow for the direct mitochondrial glutamate transport assay.

Materials:

  • Isolated mitochondria

  • L-[¹⁴C]glutamate or L-[³H]glutamate

  • This compound

  • Lipids (e.g., phosphatidylcholine, cardiolipin)

  • Detergent (e.g., Triton X-100)

  • Sephadex G-50 or similar size-exclusion column

  • Scintillation counter and cocktail

Procedure:

  • Solubilization of Mitochondrial Proteins:

    • Resuspend isolated mitochondria (approx. 10 mg/mL) in a buffer containing 3% (w/v) Triton X-114, 1 mM EDTA, and 10 mM PIPES, pH 6.5.

    • Incubate on ice for 30 minutes and then centrifuge at 140,000 x g for 30 minutes to pellet insoluble material. The supernatant contains the solubilized mitochondrial proteins.

  • Reconstitution into Liposomes:

    • Prepare liposomes by sonicating a mixture of phosphatidylcholine and cardiolipin (B10847521) (e.g., 4:1 ratio) in a suitable buffer.

    • Mix the solubilized mitochondrial proteins with the pre-formed liposomes.

    • Remove the detergent by dialysis or by passing the mixture through a hydrophobic chromatography column (e.g., Amberlite XAD-2). This will result in proteoliposomes containing the reconstituted glutamate carrier.

  • Transport Assay:

    • Pre-load the proteoliposomes with a buffer containing unlabeled glutamate (e.g., 20 mM).

    • Divide the proteoliposome suspension into experimental tubes.

    • Pre-incubate the tubes with varying concentrations of this compound (or vehicle control) for 5-10 minutes at room temperature.

    • Initiate the transport by adding L-[¹⁴C]glutamate (e.g., 1 mM final concentration) to the external buffer.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), stop the transport by adding an excess of a transport inhibitor like pyridoxal-5'-phosphate (15 mM) and bathophenanthroline (B157979) (10 mM).

    • Separate the proteoliposomes from the external medium by passing the reaction mixture through a small, pre-equilibrated size-exclusion column (e.g., Sephadex G-50).

    • Collect the eluate containing the proteoliposomes and measure the radioactivity using a scintillation counter.

    • Calculate the rate of glutamate uptake and express it as nmol/mg protein/min.

Protocol 3: Indirect Functional Assay (Mitochondrial Swelling)

This method measures a functional consequence of glutamate transport. The influx of glutamate and accompanying cations leads to an increase in the mitochondrial matrix volume, which can be measured as a decrease in light absorbance.

Materials:

  • Isolated mitochondria

  • Spectrophotometer capable of measuring absorbance at 540 nm

  • Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 5 mM glutamate, 5 mM malate, pH 7.2

  • This compound

Procedure:

  • Set the spectrophotometer to measure absorbance at 540 nm and maintain the cuvette holder at a constant temperature (e.g., 25°C).

  • Add Swelling Buffer to the cuvette.

  • Add the desired concentration of this compound (or vehicle control) to the cuvette and mix.

  • Initiate the assay by adding a small volume of the isolated mitochondrial suspension (e.g., to a final concentration of 0.25 mg/mL protein).

  • Immediately start recording the absorbance at 540 nm over time (e.g., for 10-15 minutes).

  • A decrease in absorbance indicates mitochondrial swelling.

  • Calculate the rate of swelling by determining the initial linear rate of absorbance change (ΔA540/min).

Protocol 4: Determination of this compound IC50

To accurately use this compound as an inhibitor, it is crucial to determine its half-maximal inhibitory concentration (IC50). This can be done using the direct transport assay (Protocol 2).

Logical Flow for IC50 Determination

start Start setup Set up transport assay (Protocol 2) start->setup conc_series Prepare serial dilutions of this compound setup->conc_series run_assay Run transport assay with each this compound concentration conc_series->run_assay measure Measure glutamate uptake run_assay->measure plot Plot % inhibition vs. log[this compound] measure->plot calculate Calculate IC50 from the dose-response curve plot->calculate end End calculate->end

Caption: Logical flow for determining the IC50 of this compound.

Procedure:

  • Perform the direct glutamate transport assay as described in Protocol 2.

  • Set up a series of reactions with a range of this compound concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control (0% inhibition) and a control with a saturating concentration of a known inhibitor if available (100% inhibition).

  • Measure the rate of glutamate uptake for each concentration.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting

  • Low yield of mitochondria: Ensure all steps are performed on ice and that the homogenization is gentle to avoid rupturing the mitochondria.

  • High background in radiolabel assay: Optimize the washing step after stopping the transport to ensure complete removal of external radiolabeled glutamate.

  • No mitochondrial swelling observed: Verify the integrity of the isolated mitochondria. Ensure the buffer composition is appropriate to induce swelling in the presence of the substrate.

  • Inconsistent results with this compound: this compound may be unstable. Prepare fresh stock solutions and protect them from light.

Conclusion

The protocols outlined in these application notes provide a robust framework for studying mitochondrial glutamate transport using this compound. The direct transport assay with reconstituted liposomes offers a precise measurement of carrier activity, while the mitochondrial swelling assay provides a valuable functional readout. By carefully following these procedures and determining the IC50 of this compound, researchers can effectively investigate the role of the mitochondrial glutamate carrier in health and disease and screen for novel modulators of its activity.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Avenaciolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a natural product isolated from sources such as Aspergillus avenaceus and the endophytic fungus Seimatosporium sp., has demonstrated significant antimicrobial properties.[1][2] Its activity spans across various pathogens, including bacteria, fungi, and mycobacteria, making it a compound of interest for novel drug development.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives, along with a summary of reported MIC values and an overview of its mechanism of action. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives

The following table summarizes the available quantitative data on the MIC of this compound and its derivatives against various microorganisms.

CompoundMicroorganismStrainMIC (µg/mL)Reference
(-)-AvenaciolideMycobacterium tuberculosisH37Ra25[3]
(-)-AvenaciolideCandida albicans->50[3]
This compound derivative 1Staphylococcus aureus (MRSA)USA3008[5]
This compound derivative 2Staphylococcus aureus (MRSA)USA30016[5]
This compound derivative 3Staphylococcus aureus (MRSA)USA30032[5]
This compound derivative 4Staphylococcus aureus (MRSA)USA300>128[5]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it acts as an inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[5] MurA catalyzes the first committed step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity.[5] By inhibiting MurA, this compound effectively blocks the production of peptidoglycan, leading to a weakened cell wall and ultimately, cell lysis. This targeted mechanism makes it a promising candidate for combating antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

Mechanism of this compound Action cluster_Peptidoglycan_Synthesis Peptidoglycan Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_EP Catalysis Further_Steps Further Enzymatic Steps UDP_GlcNAc_EP->Further_Steps Peptidoglycan Peptidoglycan Further_Steps->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall This compound This compound This compound->Inhibition Inhibition->MurA Inhibition caption This compound inhibits the MurA enzyme.

Caption: this compound inhibits the MurA enzyme.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the widely accepted broth microdilution method for determining the MIC of this compound.

1. Materials

  • This compound (or derivative) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile diluent (e.g., broth or DMSO, depending on this compound's solubility)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., vancomycin (B549263) for MRSA, amphotericin B for Candida)

  • Negative control (broth only)

  • Growth control (broth with inoculum, no drug)

2. Procedure

2.1. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.

  • In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12.

  • Add 200 µL of the starting this compound concentration to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no this compound).

  • Column 12 will serve as the sterility control (no inoculum).

2.2. Inoculum Preparation

  • From a fresh culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in sterile broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.3. Inoculation and Incubation

  • Add 100 µL of the prepared inoculum to each well from column 1 to column 11. Do not add inoculum to column 12.

  • The final volume in each test well will be 200 µL.

  • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for Candida species).

2.4. Interpretation of Results

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that inhibits growth by a predetermined percentage (e.g., ≥80%) compared to the growth control.

  • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

MIC Determination Workflow start Start prep_this compound Prepare this compound Stock & Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read & Interpret Results incubate->read_results end End read_results->end caption Workflow for MIC determination.

Caption: Workflow for MIC determination.

References

Using Avenaciolide to Study Apoptosis in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a natural organic lactone produced by Aspergillus avenaceus, has been identified as a potent inducer of apoptosis in cancer cells.[1][2] This compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent activation of the apoptotic cascade.[1][2] These characteristics make this compound a valuable tool for studying the mechanisms of ROS-mediated apoptosis and for evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for utilizing this compound to investigate apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of oxidative stress. The proposed mechanism involves the following key steps:

  • Mitochondrial Dysfunction: this compound targets mitochondria, leading to their dysfunction.[1][2]

  • ROS Production: This mitochondrial disruption results in an increased production of reactive oxygen species (ROS).[1]

  • Apoptosis Induction: The accumulation of ROS triggers the intrinsic (mitochondrial) pathway of apoptosis.[1]

This ROS-mediated mechanism has been shown to be more effective in cancer cells compared to normal cells, suggesting a potential therapeutic window.[1]

Data Presentation

The following tables summarize the currently available quantitative data on the effects of this compound on cancer and normal cell lines. Researchers should note that further dose-response and time-course studies are recommended to determine the precise IC50 values and optimal concentrations for specific cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound on Human Malignant Meningioma (HKBMM) and Normal Human Neonatal Dermal Fibroblast (HDFn) Cells

Cell LineConcentration (µM)Treatment DurationEffect on Cell ViabilityCitation
HKBMM≤ 12024 hoursNo significant cell death[1]
HKBMM≥ 16024 hoursPotent anti-cancer effects[1]
HDFn< 20024 hoursNo significant cell death[1]
HDFn≥ 20024 hoursSignificant cell death[1]

Table 2: Effect of ROS Scavenger on this compound-Induced Cell Death

Cell LineTreatmentEffect on Cell ViabilityCitation
HKBMMThis compound + NAC (ROS scavenger)This compound-induced cell death prevented[1]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

avenaciolide_apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition ROS ROS Mitochondria->ROS Generation Bcl2_family Bcl-2 Family (e.g., Bcl-2 down-regulation) ROS->Bcl2_family Caspase9 Caspase-9 (Initiator) Bcl2_family->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced ROS-mediated mitochondrial apoptosis pathway.

experimental_workflow cluster_prep Cell Preparation cluster_assays Apoptosis Analysis cluster_data Data Acquisition & Analysis start Seed Cancer Cells incubation Incubate (24h) start->incubation treatment Treat with this compound incubation->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability ros ROS Detection Assay (e.g., DCFH-DA) treatment->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis luminescence Luminescence viability->luminescence fluorescence Fluorescence ros->fluorescence flow_cytometry Flow Cytometry apoptosis->flow_cytometry

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for your specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell line of interest

  • This compound

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background luminescence from wells with medium only.

Protocol 2: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol measures the overall levels of intracellular ROS.

Materials:

  • Cancer cell line of interest

  • This compound

  • DCFH-DA (Sigma-Aldrich or equivalent)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 24-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Fluorescence Microscopy:

      • Wash the cells twice with warm PBS.

      • Add 500 µL of PBS to each well.

      • Capture images using a fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.

    • Microplate Reader:

      • After staining, wash the cells twice with warm PBS.

      • Lyse the cells if necessary, following the instrument's protocol.

      • Measure fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis:

    • Quantify the mean fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10⁵ cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations and for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use FITC signal detector for Annexin V-FITC (early apoptosis) and a phycoerythrin emission signal detector for PI (late apoptosis/necrosis).

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated samples.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with compromised membrane integrity)

References

Application of Avenaciolide in Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of avenaciolide and its derivatives as potent inhibitors of bacterial cell wall synthesis. The information presented herein is intended to guide researchers in utilizing these compounds to study peptidoglycan biosynthesis and to explore their potential as novel antibacterial agents.

This compound and its analogues have been identified as specific inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the initial cytoplasmic step of peptidoglycan synthesis.[1][2] This inhibition disrupts the formation of the bacterial cell wall, leading to a protoplast-like morphology and eventual cell lysis.[1][2] Notably, certain this compound derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and are also effective against fosfomycin-resistant MurA, making them valuable tools for combating antibiotic resistance.[1][2]

Quantitative Data

The antimicrobial efficacy of this compound derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Staphylococcus aureus

CompoundStrainMIC (µg/mL)
This compound Derivative 1 Methicillin-Resistant Staphylococcus aureus (MRSA)32
This compound Derivative 2 Methicillin-Resistant Staphylococcus aureus (MRSA)16
This compound Derivative 3 Methicillin-Resistant Staphylococcus aureus (MRSA)32
This compound Derivative 4 Methicillin-Resistant Staphylococcus aureus (MRSA)>128

Data sourced from a study on MurA-targeted inhibitors.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Cytoplasm cluster_1 Peptidoglycan Synthesis Cascade UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Lipid_I Lipid I UDP_GlcNAc_enolpyruvate->Lipid_I Multiple Steps This compound This compound This compound->MurA Inhibits Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Caption: this compound's mechanism of action targeting the MurA enzyme.

start Start: Prepare Bacterial Culture prepare_reagents Prepare MurA, UDP-GlcNAc, PEP, and this compound solutions start->prepare_reagents reaction_setup Set up reaction mixtures in a 96-well plate prepare_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_reagent Add Malachite Green Reagent incubation->add_reagent read_absorbance Read absorbance at 620 nm add_reagent->read_absorbance analyze_data Analyze data to determine IC50 read_absorbance->analyze_data

Caption: Experimental workflow for the MurA inhibition assay.

Experimental Protocols

MurA Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on the MurA enzyme by measuring the release of inorganic phosphate (B84403) using a malachite green-based colorimetric assay.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Phosphoenolpyruvate (PEP)

  • This compound (or derivatives) dissolved in DMSO

  • HEPES buffer (50 mM, pH 7.5)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 2 mM UDP-GlcNAc, and 100 µM PEP.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. Include a DMSO-only control.

  • Initiate the reaction by adding purified MurA enzyme to each well to a final concentration of 50 nM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or derivatives) stock solution

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Inoculate each well containing the diluted this compound with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Morphological Analysis of Bacterial Cells (Protoplast Formation)

This protocol describes the use of microscopy to observe the morphological changes, specifically the formation of protoplasts, in bacteria treated with this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at a concentration above the MIC

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Phase-contrast or electron microscope

Procedure:

  • Treat the logarithmic phase bacterial culture with this compound at a concentration known to inhibit cell wall synthesis (e.g., 2x or 4x MIC).

  • Incubate the culture under normal growth conditions for a period sufficient to observe morphological changes (e.g., 2-4 hours).

  • Take aliquots of the treated and untreated (control) cultures at different time points.

  • Wash the cells with PBS by centrifugation and resuspend in a small volume of PBS.

  • Prepare a wet mount of the cell suspension on a microscope slide.

  • Observe the cells under a phase-contrast microscope for changes in shape, such as swelling and the formation of spherical protoplasts. For higher resolution imaging, prepare samples for scanning or transmission electron microscopy according to standard protocols.

Analysis of Peptidoglycan Composition

This protocol provides a general workflow for analyzing the changes in peptidoglycan composition of bacteria treated with this compound using high-performance liquid chromatography (HPLC).

Materials:

  • Bacterial cultures (treated with sub-inhibitory concentrations of this compound and untreated controls)

  • Boiling 4% SDS solution

  • Pronase and α-amylase

  • Cellulolytic enzyme (e.g., mutanolysin or lysozyme)

  • Sodium borohydride (B1222165)

  • Phosphoric acid

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Grow bacterial cultures to mid-log phase and treat one culture with a sub-inhibitory concentration of this compound.

  • Harvest the cells by centrifugation and resuspend in boiling 4% SDS to lyse the cells and solubilize membranes.

  • Isolate the insoluble peptidoglycan by ultracentrifugation and wash extensively with water to remove SDS.

  • Treat the peptidoglycan sacculi with pronase and α-amylase to remove covalently attached proteins and polysaccharides.

  • Digest the purified peptidoglycan into its constituent muropeptides using a cellulolytic enzyme.

  • Reduce the muropeptides with sodium borohydride to prevent anomerization of the muramic acid residue.

  • Separate the muropeptides by reverse-phase HPLC using a gradient of sodium phosphate buffer and methanol.

  • Analyze the resulting chromatograms to identify and quantify changes in the muropeptide profile of the this compound-treated sample compared to the control. Decreased cross-linking and accumulation of precursor muropeptides are indicative of cell wall synthesis inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Avenaciolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Avenaciolide derivatives to identify and characterize novel antifungal and antibacterial agents. The protocols are designed for 384-well microtiter plates to maximize throughput and conserve compound libraries.

Introduction

This compound is a naturally occurring bis-γ-lactone with known antifungal and antibacterial properties. Its derivatives represent a promising class of compounds for the development of new therapeutics. The primary antibacterial mechanism of action identified for this compound derivatives is the inhibition of MurA, a key enzyme in the bacterial peptidoglycan synthesis pathway. This mode of action is particularly relevant for combating resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). The antifungal activity is linked to the disruption of cell wall integrity and mitochondrial function. The presence of an α,β-unsaturated carbonyl group is believed to be crucial for the bioactivity of these compounds.

This document outlines three distinct HTS assays designed to evaluate this compound derivatives for:

  • Antifungal Activity: A whole-organism assay to determine the minimum inhibitory concentration (MIC) against pathogenic fungi.

  • Antibacterial Activity: A whole-organism assay to determine the MIC against MRSA.

  • MurA Enzyme Inhibition: A target-based biochemical assay to quantify the inhibition of the MurA enzyme.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Antifungal Activity of this compound and its Analogs

Compound/DerivativeFungal StrainActivity MetricValue (µg/mL)Notes
(-)-AvenaciolideCandida albicansMIC6.25Bioassay-guided fractionation from Seimatosporium sp.
(-)-AvenaciolideCandida albicansIC503.0 ± 0.14
(-)-AvenaciolideMycobacterium tuberculosis H37RaMIC25
(-)-AvenaciolideMycobacterium tuberculosis H37RaIC507.4 ± 0.3
Aromatic AnalogsColletotrichum gloeosporioidesMycelial Growth InhibitionQualitatively "almost as active as this compound"Specific MIC values not reported in the abstract. Activity is dependent on the exocyclic double bond.
Halogenated Aromatic AnalogsColletotrichum gloeosporioides & Fusarium solaniMycelial Growth InhibitionQualitatively "almost as active as this compound"Specific MIC values not reported in the abstract.

Table 2: Antibacterial Activity of this compound Derivatives against MRSA

DerivativeR1R2MIC (µg/mL)
1 HH16
2 OHH8
3 OHOH16
4 O(carbonyl)>128

Data extracted from the study on this compound derivatives isolated from Neosartorya fischeri, which identified them as potential MurA-targeted inhibitors.[1]

Experimental Protocols & Workflows

High-Throughput Antifungal Susceptibility Assay

This protocol is adapted from standard broth microdilution methods for high-throughput screening of antifungal compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

Materials:

  • This compound derivatives library (10 mM in DMSO)

  • 384-well clear, flat-bottom sterile microtiter plates

  • Fungal strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Resazurin sodium salt solution (0.02% w/v in sterile PBS)

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance at 570 nm and 600 nm)

  • Humidified incubator at 35°C

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense this compound derivatives into the 384-well plates to achieve a final concentration range (e.g., 0.1 to 100 µM). Include positive and negative control wells.

  • Inoculum Preparation: Grow fungal strains in Sabouraud Dextrose Broth. Adjust the fungal suspension in RPMI-1640 to a final concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to all wells of the compound-containing plates. The final volume in each well should be 50 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours in a humidified incubator.

  • Addition of Viability Indicator: Add 5 µL of Resazurin solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm (resorufin, pink) and 600 nm (resazurin, blue).

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the negative control. The MIC is the lowest concentration that inhibits ≥90% of fungal growth.

Workflow Diagram:

Antifungal_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Dispensing (384-well plate) Inoculation Inoculation of Plates Compound_Plating->Inoculation Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation Resazurin_Addition Add Resazurin Incubation->Resazurin_Addition Incubation_2 Incubation (2-4h) Resazurin_Addition->Incubation_2 Read_Plate Read Absorbance (570nm, 600nm) Incubation_2->Read_Plate MIC_Determination Calculate % Inhibition & Determine MIC Read_Plate->MIC_Determination

Caption: Workflow for the high-throughput antifungal susceptibility screening assay.

High-Throughput Antibacterial Susceptibility Assay for MRSA

This protocol outlines a broth microdilution-based HTS assay to determine the antibacterial activity of this compound derivatives against MRSA.

Objective: To determine the MIC of this compound derivatives against MRSA.

Materials:

  • This compound derivatives library (10 mM in DMSO)

  • 384-well clear, flat-bottom sterile microtiter plates

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.02% w/v in sterile PBS)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Acoustic liquid handler or pintool

  • Automated liquid handler

  • Plate reader (fluorescence ex/em: 560/590 nm)

  • Incubator at 37°C

Protocol:

  • Compound Plating: Dispense the this compound derivatives into 384-well plates to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Inoculum Preparation: Culture MRSA overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells. The final volume should be 50 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Staining: Add 5 µL of Resazurin solution to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Determine the percentage of growth inhibition relative to the negative control. The MIC is defined as the lowest compound concentration causing ≥90% inhibition of bacterial growth.

Workflow Diagram:

Antibacterial_HTS_Workflow A Compound Library Plating (384-well format) C Inoculation of Plates A->C B MRSA Inoculum Preparation (5x10^5 CFU/mL) B->C D Incubation (18-24h, 37°C) C->D E Addition of Resazurin D->E F Incubation (1-2h, 37°C) E->F G Fluorescence Reading (Ex/Em: 560/590 nm) F->G H MIC Calculation G->H

Caption: High-throughput screening workflow for MRSA susceptibility testing.

High-Throughput MurA Enzyme Inhibition Assay

This is a biochemical assay to identify and characterize this compound derivatives that directly inhibit the MurA enzyme. The assay measures the inorganic phosphate (B84403) produced during the enzymatic reaction.

Objective: To determine the IC50 values of this compound derivatives against purified MurA enzyme.

Materials:

  • This compound derivatives library (10 mM in DMSO)

  • 384-well clear, flat-bottom assay plates

  • Purified recombinant MurA enzyme

  • Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Positive control inhibitor (e.g., Fosfomycin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader (absorbance at ~620-650 nm)

Protocol:

  • Compound Dispensing: Dispense this compound derivatives into the assay plates to achieve final concentrations for the dose-response curve.

  • Enzyme and Substrate Preparation: Prepare a solution of MurA enzyme and UNAG in the assay buffer.

  • Pre-incubation: Add the MurA-UNAG mixture to the wells containing the compounds. Allow to pre-incubate for 15-30 minutes at room temperature to facilitate compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PEP to all wells.

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent.

  • Data Acquisition: After color development (typically 15-20 minutes), measure the absorbance at the appropriate wavelength (~620-650 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway and Assay Principle Diagram:

MurA_Inhibition_Pathway cluster_reaction MurA Catalyzed Reaction cluster_inhibition Inhibition Mechanism UNAG UNAG MurA MurA Enzyme UNAG->MurA PEP PEP PEP->MurA Products EP-UNAG + Pi MurA->Products This compound This compound Derivative This compound->MurA Binds to active site Inhibition Inhibition

Caption: Inhibition of the MurA-catalyzed step in peptidoglycan synthesis.

References

Unlocking the Anticancer Potential of Avenaciolide: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Avenaciolide, a natural organic compound, has demonstrated promising anticancer properties, particularly in inducing selective cell death in cancer cells while exhibiting lower toxicity towards normal cells. This document provides detailed protocols for key cell-based assays to evaluate the anticancer effects of this compound, focusing on cell viability, apoptosis, and cell cycle analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

This compound's primary mechanism of action involves the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[1][2] This is likely linked to its ability to inhibit mitochondrial function, which can disrupt the mitochondrial respiratory chain and lead to increased ROS production.[1] The resulting oxidative stress triggers a cascade of events culminating in programmed cell death.

Data Presentation

The cytotoxic effect of this compound has been evaluated in human malignant meningioma (HKBMM) cells and normal human neonatal dermal fibroblast (HDFn) cells. The following table summarizes the dose-dependent effects on cell viability.

Cell LineConcentration (µM)Effect on Cell Viability
HKBMM≤ 120No significant cell death
HKBMM≥ 160Potent anticancer effects (significant cell death)
HDFn< 200No significant cell death
HDFn≥ 200Significant cell death

Table 1: Dose-dependent cytotoxicity of this compound on HKBMM and HDFn cells.[1]

Experimental Protocols

Detailed methodologies for essential cell-based assays to characterize the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[3][4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect the floating cells from the medium.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge at 500 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) v1 Seed Cells in 96-well plate v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Incubate (3-4 hours) v3->v4 v5 Add Solubilization Solution v4->v5 v6 Measure Absorbance (570 nm) v5->v6 a1 Seed Cells in 6-well plate a2 Treat with this compound a1->a2 a3 Harvest Cells a2->a3 a4 Stain with Annexin V-FITC & PI a3->a4 a5 Incubate (15 min) a4->a5 a6 Analyze by Flow Cytometry a5->a6 c1 Seed Cells in 6-well plate c2 Treat with this compound c1->c2 c3 Harvest & Fix in 70% Ethanol c2->c3 c4 Stain with PI/RNase A c3->c4 c5 Incubate (30 min) c4->c5 c6 Analyze by Flow Cytometry c5->c6

Figure 1: Workflow for cell-based assays to evaluate this compound's anticancer effects.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits mitochondrial function ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Disrupts respiratory chain Apoptosis Apoptosis ROS->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases CellDeath Cancer Cell Death Caspases->CellDeath

Figure 2: Proposed mechanism of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Avenaciolide Administration in Animal Models of Fungal Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the administration of Avenaciolide in in vivo animal models of fungal infection are not publicly available. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of novel antifungal agents. These guidelines provide a framework for how such studies could be designed and executed for this compound.

Introduction

This compound, a bis-γ-lactone natural product, has demonstrated in vitro antifungal properties. To further characterize its therapeutic potential, evaluation in relevant animal models of fungal infection is a critical next step. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on a murine model of disseminated candidiasis, a widely used and well-characterized model for systemic fungal infections.

Quantitative Data Summary

Effective antifungal agents are expected to improve survival and reduce the fungal burden in target organs. The following tables present a hypothetical summary of expected quantitative data from a study evaluating this compound in a murine model of disseminated candidiasis. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Survival Rates in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%) at Day 21 Post-Infection
Vehicle ControlN/AIntravenous0
This compound10Intravenous40
This compound20Intravenous80
This compound40Intravenous90
Fluconazole (Comparator)20Oral Gavage70

Table 2: Fungal Burden in Kidneys of Infected Mice (Log10 CFU/gram of tissue)

Treatment GroupDosage (mg/kg)Administration RouteMean Fungal Burden (Log10 CFU/g) ± SD
Vehicle ControlN/AIntravenous7.5 ± 0.8
This compound10Intravenous5.2 ± 1.1
This compound20Intravenous3.1 ± 0.9
This compound40Intravenous2.0 ± 0.5
Fluconazole (Comparator)20Oral Gavage3.8 ± 1.0

Experimental Protocols

Murine Model of Disseminated Candidiasis

This model is a well-established method for evaluating the efficacy of antifungal agents against systemic Candida albicans infections.

Materials:

  • Specific-pathogen-free (SPF) female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Sterile, non-pyrogenic 0.9% saline

  • Hemocytometer

  • This compound (formulated for intravenous administration)

  • Vehicle control (appropriate for this compound formulation)

  • Comparator antifungal agent (e.g., Fluconazole)

  • Standard laboratory equipment for animal handling and injections

Protocol:

  • Inoculum Preparation:

    • Streak C. albicans on an SDA plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into SDB and grow overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash three times with sterile saline, and resuspend in sterile saline.

    • Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10^5 cells/mL) for infection.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (e.g., 5 x 10^4 cells/mouse).

  • This compound Administration:

    • Prepare this compound in a sterile, biocompatible vehicle suitable for IV administration. The solubility and stability of this compound in the chosen vehicle should be predetermined.

    • Initiate treatment at a specified time post-infection (e.g., 2-4 hours).

    • Administer this compound intravenously at the desired dosages (e.g., 10, 20, 40 mg/kg) once daily for a specified duration (e.g., 7 days).

    • The control group should receive the vehicle alone, following the same administration schedule.

    • A comparator group can be treated with a standard antifungal like fluconazole, typically administered via oral gavage.

  • Monitoring and Endpoints:

    • Monitor the health of the animals daily, including weight, clinical signs of illness (e.g., ruffled fur, lethargy), and mortality for the duration of the study (typically 21 days for survival studies).

    • For fungal burden analysis, a subset of animals from each group is euthanized at a predetermined time point (e.g., day 7 post-infection).

    • Aseptically remove target organs (e.g., kidneys, brain, spleen), weigh them, and homogenize in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

Pharmacokinetic Analysis

Understanding the pharmacokinetic profile of this compound is crucial for dose optimization.

Protocol:

  • Administer a single dose of this compound to a cohort of uninfected mice via the intended clinical route (e.g., intravenous).

  • Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood samples to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Signaling Pathways and Experimental Workflow

While the precise mechanism of action of this compound is yet to be fully elucidated, many antifungal agents target the fungal cell wall. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade for maintaining cell wall homeostasis and responding to stress. It represents a plausible target for novel antifungal compounds.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors (Wsc1, Mid2) Sensors (Wsc1, Mid2) Cell Wall Stress->Sensors (Wsc1, Mid2) Activates Rho1-GTP Rho1-GTP Sensors (Wsc1, Mid2)->Rho1-GTP Activates Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates MAPK Cascade (Bck1, Mkk1/2) MAPK Cascade (Bck1, Mkk1/2) Pkc1->MAPK Cascade (Bck1, Mkk1/2) Phosphorylates Slt2/Mpk1 (MAPK) Slt2/Mpk1 (MAPK) MAPK Cascade (Bck1, Mkk1/2)->Slt2/Mpk1 (MAPK) Phosphorylates Transcription Factors (Rlm1, Swi4/Swi6) Transcription Factors (Rlm1, Swi4/Swi6) Slt2/Mpk1 (MAPK)->Transcription Factors (Rlm1, Swi4/Swi6) Activates Cell Wall Gene Expression Cell Wall Gene Expression Transcription Factors (Rlm1, Swi4/Swi6)->Cell Wall Gene Expression Induces

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

The following diagram outlines a generalized workflow for the in vivo evaluation of a novel antifungal agent like this compound.

Antifungal_Testing_Workflow Inoculum Preparation Inoculum Preparation Systemic Infection (IV) Systemic Infection (IV) Inoculum Preparation->Systemic Infection (IV) Animal Acclimatization Animal Acclimatization Animal Acclimatization->Systemic Infection (IV) Treatment Administration Treatment Administration Systemic Infection (IV)->Treatment Administration Daily Monitoring Daily Monitoring Treatment Administration->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis Survival Study Survival Study Endpoint Analysis->Survival Study Fungal Burden Analysis Fungal Burden Analysis Endpoint Analysis->Fungal Burden Analysis Data Analysis & Interpretation Data Analysis & Interpretation Survival Study->Data Analysis & Interpretation Fungal Burden Analysis->Data Analysis & Interpretation

Caption: Experimental Workflow for In Vivo Antifungal Efficacy Testing.

Techniques for Measuring Avenaciolide's Impact on Cellular Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to measure the metabolic effects of Avenaciolide, a natural organic product known to influence various cellular metabolic pathways. The following sections detail experimental protocols and data presentation strategies to facilitate research into this compound's mechanism of action and its potential as a therapeutic agent.

Overview of this compound's Metabolic Effects

This compound has been reported to exert a range of effects on cellular metabolism, primarily centered around mitochondrial function and energy production pathways. Key reported impacts include:

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of ROS, leading to oxidative stress and subsequent apoptotic cell death, likely through mitochondrial dysfunction[1].

  • Mitochondrial Disruption: It acts as an inhibitor of mitochondrial glutamate (B1630785) transport and as an ionophore for calcium (Ca²⁺) and magnesium (Mg²⁺) ions, disrupting mitochondrial homeostasis[1].

  • Alterations in Core Metabolic Pathways: this compound influences glycolysis, gluconeogenesis, and the metabolism of amino acids and fatty acids[1][2]. Specifically, it has been shown to lower the activity of key gluconeogenic enzymes, pyruvate (B1213749) carboxylase and phosphoenolpyruvate (B93156) carboxykinase[1].

  • Inhibition of Lipolysis: Studies have indicated that this compound can inhibit the breakdown of lipids[2].

Data Presentation

Table 1: Effect of this compound on Mitochondrial Respiration

This compound Conc. (µM)Basal OCR (pmol/min)ATP Production-linked OCR (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
0 (Control)
X
Y
Z

OCR: Oxygen Consumption Rate

Table 2: Effect of this compound on Glycolysis

This compound Conc. (µM)Basal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (%)
0 (Control)
X
Y
Z

ECAR: Extracellular Acidification Rate

Table 3: Effect of this compound on Cellular ATP Levels

This compound Conc. (µM)Treatment Time (hr)Relative ATP Levels (%)
0 (Control)24100
X24
Y24
Z24

Table 4: Effect of this compound on Key Metabolic Enzyme Activities

This compound Conc. (µM)Pyruvate Carboxylase Activity (% of Control)Phosphoenolpyruvate Carboxykinase Activity (% of Control)
0 (Control)100100
X
Y
Z

Table 5: this compound-Induced Reactive Oxygen Species (ROS) Production

This compound Conc. (µM)Treatment Time (hr)Fold Increase in ROS (vs. Control)
0 (Control)61.0
X6
Y6
Z6
0 (Control)241.0
X24
Y24
Z24

Table 6: Effect of this compound on Intracellular Calcium Levels

This compound Conc. (µM)Peak [Ca²⁺]i (nM)Time to Peak (seconds)
0 (Control)
X
Y
Z

[Ca²⁺]i: Intracellular Calcium Concentration

Experimental Protocols

Measurement of Mitochondrial Respiration and Glycolysis using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF96 or XFe24 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

  • Cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge overnight in a non-CO₂ incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of pre-warmed Seahorse XF Base Medium containing the desired substrates to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

    • Prepare the injector ports of the hydrated sensor cartridge with the this compound and the appropriate stress test compounds at the desired final concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting this compound and the stress test compounds.

  • Data Analysis:

    • Analyze the resulting data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cells prepare_plate Prepare Cell Plate seed_cells->prepare_plate Incubate Overnight hydrate_cartridge Hydrate Sensor Cartridge load_cartridge Load Injector Ports hydrate_cartridge->load_cartridge Incubate Overnight run_assay Run Seahorse XF Assay prepare_plate->run_assay load_cartridge->run_assay analyze_data Data Analysis run_assay->analyze_data Generate OCR/ECAR data

Seahorse XF Assay Workflow

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.

Materials:

  • H₂DCFDA stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • This compound stock solution

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time points. Include vehicle control and a positive control.

  • H₂DCFDA Staining:

    • After treatment, remove the medium and wash the cells once with warm PBS.

    • Add H₂DCFDA working solution (e.g., 10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in ROS production.

ROS_Detection_Workflow cluster_steps ROS Detection Protocol cell_treatment Treat Cells with this compound hdcfa_staining Stain with H2DCFDA cell_treatment->hdcfa_staining fluorescence_measurement Measure Fluorescence hdcfa_staining->fluorescence_measurement data_analysis Analyze Data fluorescence_measurement->data_analysis Quantify ROS levels

ROS Detection Workflow

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • Fura-2 AM stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Positive control (e.g., ionomycin (B1663694) or thapsigargin)

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Protocol:

  • Cell Seeding and Dye Loading:

    • Seed cells on a black, clear-bottom 96-well plate and allow them to adhere.

    • Load cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of alternating excitation at ~340 nm and ~380 nm, while measuring emission at ~510 nm.

    • Establish a baseline fluorescence ratio (340/380 nm) for a few minutes.

    • Inject this compound into the wells and continue to record the fluorescence ratio over time to monitor changes in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • The change in this ratio over time reflects the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute [Ca²⁺]i values if calibration is performed.

Calcium_Imaging_Workflow cluster_protocol Intracellular Calcium Measurement load_dye Load Cells with Fura-2 AM baseline Establish Baseline Fluorescence load_dye->baseline add_this compound Inject this compound baseline->add_this compound record_fluorescence Record Fluorescence Ratio add_this compound->record_fluorescence Monitor [Ca2+]i change

Intracellular Calcium Measurement Workflow

Signaling Pathway Analysis

This compound's impact on cellular metabolism is likely mediated by complex signaling pathways. Based on its known effects on mitochondria and ROS production, several key signaling pathways may be involved.

Avenaciolide_Signaling cluster_mitochondria Mitochondrion cluster_cell Cellular Processes This compound This compound Glut_transport Glutamate Transport This compound->Glut_transport inhibits Ion_channel Ca2+/Mg2+ Channels This compound->Ion_channel acts as ionophore Glycolysis Glycolysis This compound->Glycolysis inhibits Gluconeogenesis Gluconeogenesis This compound->Gluconeogenesis inhibits Lipolysis Lipolysis This compound->Lipolysis inhibits ETC Electron Transport Chain Ion_channel->ETC disrupts ROS ROS Production ETC->ROS increases Apoptosis Apoptosis ROS->Apoptosis induces

Proposed Signaling Effects of this compound

Further investigation using techniques such as proteomics and metabolomics would be necessary to fully elucidate the specific protein targets and downstream signaling cascades affected by this compound. These approaches can provide a more comprehensive understanding of its mode of action and help identify key regulatory nodes in the metabolic network that are perturbed by this compound.

References

Application Notes and Protocols: Avenaciolide in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a natural fungal metabolite originally recognized for its antifungal properties. Recent research has illuminated its potential as a potent antibacterial agent, particularly against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). This compound derivatives have demonstrated significant antimicrobial activity by targeting a crucial enzyme in the bacterial cell wall synthesis pathway, MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2] This mechanism is shared with the antibiotic fosfomycin, and notably, this compound has shown efficacy against fosfomycin-resistant strains of MRSA.[1][2]

The unique mechanism of action and its effectiveness against resistant bacteria suggest a high potential for this compound to be used in combination therapies. Synergistic interactions between antimicrobial agents can enhance efficacy, reduce required dosages, minimize toxicity, and combat the development of resistance. This document provides an overview of this compound's antimicrobial activity, its mechanism of action, and detailed protocols for evaluating its synergistic potential with other antimicrobial agents. While direct experimental data on synergistic combinations of this compound are not yet widely published, its mode of action provides a strong rationale for such investigations.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of bacterial strains, as reported in the literature. This data serves as a baseline for designing synergy studies.

CompoundS. aureus ATCC29213 (MSSA)S. aureus ATCC33592 (MRSA)B. subtilis ATCC6633E. coli ATCC25922A. baumannii ATCC19606Reference
This compound Derivative 1 16 µg/mL32 µg/mL32 µg/mL128 µg/mL128 µg/mL[1]
This compound Derivative 2 8 µg/mL16 µg/mL32 µg/mL128 µg/mL128 µg/mL[1]
This compound Derivative 3 64 µg/mL128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL[1]
This compound Derivative 4 >128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL[1]
Fosfomycin 4 µg/mL64 µg/mL---[1]

Signaling Pathways and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the MurA enzyme, which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The proposed mechanism involves the α,β-unsaturated carbonyl moiety of this compound, which is thought to form a covalent adduct with a cysteine residue in the active site of the MurA enzyme.[1] This is a distinct mechanism from fosfomycin, which also targets MurA but through its epoxide group. The ability of this compound to inhibit fosfomycin-resistant MurA suggests it binds or reacts in a manner that overcomes common resistance mechanisms.

G cluster_cytoplasm Bacterial Cytoplasm cluster_murA MurA Enzyme Action cluster_inhibition Inhibition cluster_pathway Peptidoglycan Synthesis Pathway cluster_outcome Outcome UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Intermediate Tetrahedral Intermediate MurA->Intermediate catalyzes Disruption Cell Wall Disruption UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate Intermediate->UDP_GlcNAc_enolpyruvate releases Pi Further_Steps Further enzymatic steps (MurB, MurC, MurD, MurE, MurF) UDP_GlcNAc_enolpyruvate->Further_Steps This compound This compound This compound->MurA Inhibits (effective against fosfomycin-resistant MurA) This compound->Disruption Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits Fosfomycin->Disruption Peptidoglycan Peptidoglycan Further_Steps->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall incorporation Lysis Cell Lysis & Death Disruption->Lysis G start Start prep_plates Prepare 96-well plates with MHB start->prep_plates dilute_aven Create serial dilutions of This compound (Drug A) along the y-axis prep_plates->dilute_aven dilute_drugB Create serial dilutions of second antimicrobial (Drug B) along the x-axis prep_plates->dilute_drugB inoculate Inoculate wells with standardized bacterial suspension dilute_aven->inoculate dilute_drugB->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs visually or with a plate reader incubate->read_results calculate_fic Calculate FIC Index for each non-growth well read_results->calculate_fic interpret Interpret results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

References

Application Notes and Protocols for Radiolabeled Avenaciolide in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a natural product isolated from Aspergillus avenaceus, has demonstrated a range of biological activities, including antifungal and antibacterial properties.[1] Recent studies have highlighted its potential as an anti-cancer agent, inducing apoptosis in malignant cells through the production of reactive oxygen species (ROS).[2] The mechanism of action appears to be linked to the disruption of mitochondrial function, specifically inhibiting glutamate (B1630785) transport and acting as a mitochondrial ionophore.[1][2]

To further elucidate the molecular targets of this compound and to screen for novel compounds that interact with its binding sites, radioligand binding assays are an indispensable tool. These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This document provides detailed protocols and application notes for the use of a hypothetical radiolabeled this compound (e.g., [³H]this compound) in saturation and competition binding assays.

Principles of Radioligand Binding Assays

Radioligand binding assays are used to measure the interaction of a radiolabeled ligand with its receptor.[5] The fundamental types of assays are:

  • Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][4][6] The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity.[7]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor.[3][5] The data are used to calculate the inhibitory concentration (IC50) of the test compound, which can then be used to determine its binding affinity (Ki).

Data Presentation

Table 1: Illustrative Saturation Binding Data for [³H]this compound
[³H]this compound (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
2.5650012505250
5.0880025006300
10.01050050005500
20.011500100001500
50.01200011500500

Derived Parameters:

  • Kd (Dissociation Constant): 2.8 nM

  • Bmax (Maximum Receptor Density): 1500 fmol/mg protein

Note: These are example data and should be determined experimentally.

Table 2: Illustrative Competition Binding Data for Unlabeled this compound Analogues
CompetitorIC50 (nM)Ki (nM)
This compound3.21.5
Analogue X15.87.4
Analogue Y95.244.5
Analogue Z>1000>467

Note: Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

Protocol 1: Saturation Binding Assay with [³H]this compound

This protocol is designed to determine the Kd and Bmax of [³H]this compound binding to its target, for example, in isolated mitochondria or cell membrane preparations.

Materials:

  • [³H]this compound (specific activity ~80-100 Ci/mmol)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Receptor Source (e.g., isolated mitochondria or cell membrane homogenate)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of [³H]this compound in Binding Buffer to achieve a range of final concentrations (e.g., 0.1 to 50 nM).

    • Prepare a high concentration of unlabeled this compound (e.g., 10 µM) in Binding Buffer for determining non-specific binding.

  • Assay Setup:

    • Set up triplicate tubes or wells for each concentration of [³H]this compound for total binding.

    • Set up triplicate tubes or wells for each concentration of [³H]this compound plus the high concentration of unlabeled this compound for non-specific binding.

  • Incubation:

    • To each well, add 50 µL of the appropriate [³H]this compound dilution.

    • For non-specific binding wells, add 50 µL of unlabeled this compound. For total binding wells, add 50 µL of Binding Buffer.

    • Add 150 µL of the receptor preparation (e.g., 50-100 µg protein) to each well.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 3 mL) to separate bound from free radioligand.[8]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [³H]this compound.

    • Analyze the data using non-linear regression to determine the Kd and Bmax. A Scatchard plot can also be used for visualization but is not recommended for parameter estimation.[6][9]

Protocol 2: Competition Binding Assay with [³H]this compound

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds for the this compound binding site.

Materials:

  • [³H]this compound

  • Unlabeled test compounds

  • Binding Buffer

  • Receptor Source

  • Wash Buffer

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of [³H]this compound in Binding Buffer at a concentration close to its Kd (determined from the saturation binding assay).

    • Prepare serial dilutions of the unlabeled test compounds in Binding Buffer over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup:

    • Set up triplicate wells for total binding (no competitor), non-specific binding (a high concentration of unlabeled this compound), and for each concentration of the test compound.

  • Incubation:

    • To each well, add 50 µL of Binding Buffer (for total binding), unlabeled this compound (for non-specific binding), or the respective test compound dilution.

    • Add 50 µL of the [³H]this compound solution to all wells.

    • Add 150 µL of the receptor preparation to each well.

    • Incubate the plate under the same conditions as the saturation assay to reach equilibrium.

  • Filtration and Quantification:

    • Follow the same filtration and quantification steps as described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Avenaciolide_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Glutamate_Transport Glutamate Transport Inhibition Mitochondria->Glutamate_Transport Ionophore Mitochondrial Ionophore (Ca²⁺/Mg²⁺ Efflux) Mitochondria->Ionophore MMP_Disruption Mitochondrial Membrane Potential Disruption Glutamate_Transport->MMP_Disruption Ionophore->MMP_Disruption ROS Increased ROS Production MMP_Disruption->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow: Saturation Binding Assay

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Radioligand_Dilutions Prepare Serial Dilutions of [³H]this compound Incubation Incubate Radioligand, Receptor, and Controls Radioligand_Dilutions->Incubation NSB_Control Prepare Unlabeled this compound for Non-Specific Binding NSB_Control->Incubation Receptor_Prep Prepare Receptor Source Receptor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot Specific Binding vs. [Radioligand] Calc_Specific_Binding->Plot_Data Nonlinear_Regression Non-linear Regression to Determine Kd and Bmax Plot_Data->Nonlinear_Regression

Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow: Competition Binding Assay

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Competitor_Dilutions Prepare Serial Dilutions of Unlabeled Competitors Incubation Incubate Fixed Radioligand, Receptor, and Competitors Competitor_Dilutions->Incubation Fixed_Radioligand Prepare Fixed Concentration of [³H]this compound Fixed_Radioligand->Incubation Receptor_Prep Prepare Receptor Source Receptor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plot_Data Plot % Specific Binding vs. log[Competitor] Counting->Plot_Data Nonlinear_Regression Non-linear Regression to Determine IC50 Plot_Data->Nonlinear_Regression Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Nonlinear_Regression->Cheng_Prusoff

Caption: Workflow for a competition radioligand binding assay.

References

Application Notes and Protocols for the Development of Avenaciolide-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a natural product isolated from Aspergillus avenaceus, has demonstrated antimicrobial properties by targeting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the biosynthesis of bacterial peptidoglycan.[1][2] This mechanism of action makes it a compound of interest for the development of new antibiotics. Furthermore, recent studies have indicated that this compound can induce apoptosis in human cancer cell lines, such as malignant meningioma, through the generation of reactive oxygen species (ROS) and potential mitochondrial dysfunction.[3]

The development of cell lines resistant to this compound is a critical step in advancing research on this compound. This compound-resistant cell lines are invaluable tools for:

  • Elucidating Mechanisms of Resistance: Understanding how cells develop resistance to this compound can help in designing more effective therapeutic strategies and anticipating clinical challenges. Common resistance mechanisms to MurA inhibitors include target enzyme modification, overexpression of the target, enzymatic inactivation of the drug, and reduced drug uptake.[1]

  • Investigating Off-Target Effects and Cytotoxicity: By comparing the responses of sensitive and resistant cell lines, researchers can dissect the specific molecular pathways responsible for both on-target and off-target effects, such as the induction of ROS and apoptosis in eukaryotic cells.[3]

  • Screening for Novel Therapeutics: Resistant cell lines can be used in high-throughput screening assays to identify new compounds that can overcome resistance or act synergistically with this compound.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant cell lines, catering to both fungal and mammalian cell systems.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
Cell LineParental IC50 (µM)This compound-Resistant IC50 (µM)Fold Resistance
Saccharomyces cerevisiae (Yeast)5.0150.030
Human Meningioma (HKBMM)10.0250.025
Human Dermal Fibroblasts (HDFn)50.0>500.0>10
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant HKBMM Cells
GeneFunctionFold Change in Resistant Cells
MurA (if applicable in a relevant model)Drug Target5.0
ABC_Transporter_1Drug Efflux Pump10.0
SOD2Superoxide Dismutase 2 (ROS Scavenging)8.0
GCLCGlutamate-Cysteine Ligase (Glutathione Synthesis)6.0
Bcl-2Anti-apoptotic Protein4.0

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Lines by Continuous Exposure

This protocol describes a stepwise dose-escalation method to generate this compound-resistant cell lines.[4][5]

Materials:

  • Parental cell line (e.g., S. cerevisiae, HKBMM)

  • Complete growth medium appropriate for the cell line

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture plates/flasks

  • Incubator with appropriate temperature and CO2 conditions

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determination of Initial IC50:

    • Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

    • Seed cells at an appropriate density in a 96-well plate and expose them to a range of this compound concentrations for 48-72 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value from the dose-response curve.[6]

  • Initiation of Resistance Development:

    • Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[4]

    • Continuously monitor the cells for growth and morphology.

  • Dose Escalation:

    • Once the cells are proliferating at a stable rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.[4]

    • Initially, a significant portion of the cell population may not survive. The surviving cells are the subpopulation that will be selected for resistance.

    • Allow the surviving cells to repopulate the culture.

    • Repeat this process of stepwise dose escalation. This is a lengthy process and may take several months.[7]

  • Cryopreservation:

    • At each stage of increased resistance, cryopreserve a batch of cells. This provides a backup of the cell line at different resistance levels.[8]

  • Maintenance of Resistant Phenotype:

    • Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), continuously maintain the resistant cell line in a medium containing the highest concentration of this compound to which they are resistant.

Protocol 2: Characterization of this compound-Resistant Cell Lines

1. Confirmation of Resistance:

  • Perform a dose-response assay as described in Protocol 1, Step 1, on both the parental and the newly generated resistant cell line.

  • Calculate and compare the IC50 values to determine the fold resistance.[9]

2. Stability of Resistance:

  • Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).

  • Periodically re-determine the IC50 to assess if the resistant phenotype is stable or reverts in the absence of selective pressure.

3. Molecular Analysis (Optional):

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to analyze the expression levels of genes potentially involved in resistance, such as drug targets, efflux pumps, or stress response genes (see Table 2).

  • Target Sequencing: If the drug target is known and conserved in the cell line, sequence the gene encoding the target to identify potential mutations that could confer resistance.

  • Western Blotting: Analyze the protein levels of key players in the resistance mechanism.

Visualizations

experimental_workflow Experimental Workflow for Developing this compound-Resistant Cell Lines cluster_setup Initial Setup cluster_development Resistance Development cluster_characterization Characterization start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with IC10-20 this compound ic50->culture monitor Monitor Growth culture->monitor escalate Increase this compound Concentration monitor->escalate Stable Growth select Select Surviving Cells escalate->select cryo Cryopreserve at each stage escalate->cryo select->monitor Repopulation resistant_line This compound-Resistant Cell Line select->resistant_line Desired Resistance Achieved confirm_ic50 Confirm IC50 & Fold Resistance resistant_line->confirm_ic50 stability Test Stability in Drug-Free Medium resistant_line->stability molecular Molecular Analysis (qPCR, Sequencing) resistant_line->molecular

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

signaling_pathway Hypothetical Signaling Pathway in this compound Resistance cluster_cell Cell Membrane avenaciolide_ext This compound (extracellular) avenaciolide_int This compound (intracellular) avenaciolide_ext->avenaciolide_int Enters Cell efflux_pump ABC Transporter (Upregulated) avenaciolide_int->efflux_pump Efflux mitochondrion Mitochondrion avenaciolide_int->mitochondrion Inhibits Function ros ROS Production mitochondrion->ros apoptosis Apoptosis ros->apoptosis Induces nrf2 Nrf2 ros->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus, Binds to antioxidant_genes Upregulation of Antioxidant Genes (SOD2, GCLC) are->antioxidant_genes antioxidant_genes->ros Scavenges antioxidant_genes->apoptosis Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Avenaciolide Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Avenaciolide, a bicyclic lactone with notable antifungal properties. The information provided is intended to help researchers overcome low reaction yields and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields in key steps of this compound synthesis, with a focus on the classical synthesis route developed by Parker and Johnson.

Issue 1: Low Yield in the Initial Michael Addition

  • Question: My initial Michael addition of diethyl malonate to undec-1-en-3-one results in a low yield of the desired keto ester. What are the potential causes and solutions?

  • Answer: Low yields in this conjugate addition step are often attributable to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and monitor progress using thin-layer chromatography (TLC).

    • Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used to deprotonate diethyl malonate. Using a freshly prepared solution and ensuring the correct molar equivalents are crucial for efficient enolate formation.

    • Side Reactions: Competing reactions, such as 1,2-addition to the carbonyl group or polymerization of the starting materials, can reduce the yield. Maintaining a low reaction temperature can help favor the desired 1,4-addition.

    • Purity of Reactants: Impurities in either the diethyl malonate or the unsaturated ketone can inhibit the reaction. Ensure starting materials are pure before use.

Issue 2: Poor Yield During Saponification and Decarboxylation

  • Question: I'm experiencing a significant loss of product during the saponification of the diethyl ester and subsequent decarboxylation to form the keto acid. How can I improve this step?

  • Answer: This step is prone to yield loss due to incomplete saponification or side reactions during the harsh decarboxylation conditions.

    • Saponification Conditions: Ensure complete hydrolysis of both ester groups by using a sufficient excess of a strong base like potassium hydroxide (B78521) and allowing for adequate reaction time with heating. Monitoring the disappearance of the starting material by TLC is recommended.

    • Decarboxylation Temperature: The decarboxylation of the resulting diacid requires high temperatures. However, excessively high temperatures can lead to decomposition. Careful temperature control is essential. Performing the reaction under an inert atmosphere can also minimize oxidative side reactions.

    • Work-up Procedure: Acidification of the reaction mixture to protonate the carboxylate must be done carefully to avoid emulsions and facilitate product extraction.

Issue 3: Low Yield in the Lactonization Step

  • Question: The reduction of the keto acid to the hydroxy acid followed by lactonization is giving me a low yield of the γ-lactone. What are the common pitfalls?

  • Answer: The formation of the lactone is a critical step and can be challenging.

    • Reducing Agent: Sodium borohydride (B1222165) is a common choice for the reduction of the ketone. Ensure the reagent is fresh and used in sufficient excess to drive the reaction to completion. The reaction should be performed at a low temperature to improve selectivity.

    • Incomplete Lactonization: The cyclization of the hydroxy acid to the lactone is often acid-catalyzed. If the yield is low, it may be due to incomplete cyclization. Gentle heating in the presence of a catalytic amount of a strong acid (like p-toluenesulfonic acid) can promote lactone formation. However, prolonged exposure to strong acid and high temperatures can lead to dehydration or other side reactions.

    • Purification: The lactone can be sensitive to purification conditions. Neutralizing any residual acid before chromatographic purification is advisable to prevent degradation on the column.

Issue 4: Inefficient Formation of the Bicyclic this compound Core

  • Question: The final steps involving the introduction of the second lactone ring and the exocyclic methylene (B1212753) group are resulting in a complex mixture and low yield of this compound. What can I do to optimize this?

  • Answer: This is a complex transformation that requires precise control over reaction conditions.

    • Carboxylation: The introduction of the second carboxyl group at the α-position of the lactone requires a strong base to form the enolate, followed by quenching with carbon dioxide. Ensure anhydrous conditions and a suitable solvent that can stabilize the enolate.

    • Stereocontrol: The stereochemistry of the newly introduced carboxyl group is crucial. The reaction conditions, including the choice of base and temperature, can influence the diastereoselectivity of this step.

    • Formation of the Exocyclic Methylene Group: This is often achieved via a Mannich-type reaction followed by elimination. The yields of this step can be sensitive to the stoichiometry of the reagents and the reaction temperature. Over-alkylation or polymerization can be competing side reactions.

Data Presentation

The following tables summarize the reported yields for the key steps in the total synthesis of dl-Avenaciolide as described by Parker and Johnson.

Table 1: Synthesis of the γ-Lactone Intermediate

StepReactionReagents and ConditionsReported Yield
1Michael AdditionDiethyl malonate, Sodium ethoxide, Undec-1-en-3-one, Ethanol, Reflux75%
2Saponification and Decarboxylation1. Potassium hydroxide, Ethanol/Water, Reflux; 2. Hydrochloric acid, Heat70%
3Reduction and Lactonization1. Sodium borohydride, Methanol (B129727), 0 °C; 2. Hydrochloric acid, Heat80%

Table 2: Conversion of the γ-Lactone to dl-Avenaciolide

StepReactionReagents and ConditionsReported Yield
4α-Carboxylation1. Lithium diisopropylamide (LDA), THF, -78 °C; 2. CO₂ (gas)~50%
5Formation of Exocyclic Methylene1. Diethylamine, Formaldehyde, Acetic acid; 2. Sodium bicarbonate~40% (overall for the final steps)

Experimental Protocols

Protocol 1: Synthesis of 4-Oxododecanedioic Acid (Product of Step 2)

  • Michael Addition: To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add 16.0 g of diethyl malonate. To this solution, add 15.4 g of undec-1-en-3-one. Reflux the mixture for 4 hours. After cooling, pour the reaction mixture into dilute hydrochloric acid and extract with ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

  • Saponification and Decarboxylation: Dissolve the crude product from the previous step in a solution of 40 g of potassium hydroxide in 200 mL of 50% aqueous ethanol. Reflux the mixture for 8 hours. After cooling, acidify the solution with concentrated hydrochloric acid. Heat the acidic solution at 100 °C for 1 hour to effect decarboxylation. Cool the solution and extract with ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude keto acid. Recrystallize from a suitable solvent to obtain pure 4-oxododecanedioic acid.

Protocol 2: Synthesis of the γ-Lactone of 4-Hydroxy-dodecanedioic Acid (Product of Step 3)

  • Reduction: Dissolve 12.2 g of 4-oxododecanedioic acid in 100 mL of methanol and cool the solution to 0 °C in an ice bath. Add 2.0 g of sodium borohydride in small portions over 30 minutes. Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Lactonization: Carefully add concentrated hydrochloric acid to the reaction mixture until it is acidic (pH ~2). Heat the mixture at reflux for 1 hour to promote lactonization. After cooling, extract the product with ether. Wash the ethereal extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-lactone. Purify by distillation or chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Michael Addition

Michael_Addition_Troubleshooting start Low Yield in Michael Addition check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time / Reflux incomplete->increase_time Yes check_base Review Base Preparation and Stoichiometry incomplete->check_base No solution Improved Yield increase_time->solution base_issue Base Issue? check_base->base_issue fresh_base Use Freshly Prepared Sodium Ethoxide Ensure Correct Molar Ratio base_issue->fresh_base Yes check_temp Review Reaction Temperature base_issue->check_temp No fresh_base->solution temp_issue Temperature Too High? check_temp->temp_issue lower_temp Maintain Lower Temperature to Favor 1,4-Addition temp_issue->lower_temp Yes check_purity Check Purity of Starting Materials temp_issue->check_purity No lower_temp->solution purity_issue Impure Reactants? check_purity->purity_issue purify_sm Purify Diethyl Malonate and/or Undec-1-en-3-one purity_issue->purify_sm Yes purity_issue->solution No purify_sm->solution

Caption: Troubleshooting Decision Tree for the Michael Addition Step.

Diagram 2: Synthetic Pathway to this compound γ-Lactone Intermediate

Avenaciolide_Synthesis_Workflow cluster_0 Key Transformations Diethyl_Malonate Diethyl Malonate + Undec-1-en-3-one Keto_Ester Keto Diethyl Ester Diethyl_Malonate->Keto_Ester Michael Addition (NaOEt, EtOH) Keto_Acid Keto Diacid Keto_Ester->Keto_Acid Saponification (KOH, H₂O/EtOH) Keto_Acid->Keto_Acid Decarboxylation (HCl, Heat) Hydroxy_Acid Hydroxy Acid Keto_Acid->Hydroxy_Acid Reduction (NaBH₄, MeOH) Gamma_Lactone γ-Lactone Intermediate Hydroxy_Acid->Gamma_Lactone Lactonization (H⁺, Heat)

Caption: Key steps in the synthesis of the this compound γ-lactone precursor.

Technical Support Center: Optimizing Avenaciolide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Avenaciolide using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a fungal secondary metabolite, a bicyclic bis-lactone, known for its antifungal and other biological activities.[1][2] Its purification is a critical step for detailed structural elucidation, pharmacological studies, and potential development as a therapeutic agent.

Q2: What are the common chromatographic methods for this compound purification?

Both normal-phase and reversed-phase chromatography are commonly employed. Normal-phase chromatography, typically using silica (B1680970) gel, is effective for initial fractionation of crude extracts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for final purification to achieve high purity.

Q3: What are the key physical and chemical properties of this compound to consider for purification?

PropertyValueImplication for Chromatography
Molecular Formula C₁₅H₂₂O₄Relatively small, non-polar molecule suitable for both normal and reversed-phase chromatography.
Molecular Weight 266.33 g/mol
Structure Bicyclic bis-lactoneThe lactone rings are susceptible to hydrolysis under strong acidic or basic conditions, necessitating careful pH control of mobile phases.
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), and other common organic solvents.Provides flexibility in choosing solvents for sample preparation and mobile phases.

Q4: How can I monitor the purification process?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation during silica gel column chromatography. For HPLC, a UV detector is typically used, as the α,β-unsaturated lactone chromophore in this compound absorbs UV light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by both silica gel and reversed-phase chromatography.

Silica Gel Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing.- Optimize the mobile phase composition using TLC. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate. - Reduce the amount of crude extract loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Ensure the silica gel is packed uniformly without cracks or channels.
This compound Elutes Too Quickly or Too Slowly - Solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the solvent polarity. Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the polar solvent (e.g., ethyl acetate) to speed it up.
Band Tailing - Interactions between this compound and active sites on the silica gel. - Sample is too concentrated.- Consider adding a small amount of a slightly more polar solvent or a modifier like acetic acid to the mobile phase to reduce tailing. - Ensure the sample is fully dissolved and loaded in a minimal volume of solvent.
Low Recovery of this compound - Irreversible adsorption onto the silica gel. - Degradation of this compound on the column.- Use a less active grade of silica gel. - Avoid highly acidic or basic conditions. Neutralize the crude extract if necessary before loading.
Reversed-Phase HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between this compound and residual silanols on the C18 column. - Mobile phase pH is close to the pKa of an impurity. - Column overload.- Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol (B1196071) interactions. - Adjust the mobile phase pH. - Reduce the injection volume or the concentration of the sample.
Split or Broad Peaks - Column void or contamination. - Sample solvent is too strong.- Flush the column with a strong solvent or replace the column if necessary. - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or bubbles. - Use a column oven to maintain a constant temperature.
Low Purity of Collected Fractions - Co-elution with impurities.- Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. - Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile).

Experimental Protocols

Protocol 1: Initial Fractionation by Silica Gel Chromatography

This protocol is suitable for the initial cleanup of a crude fungal extract to enrich for this compound.

Materials:

  • Crude this compound-containing extract

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Loading: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions containing the compound of interest.

Protocol 2: Final Purification by Reversed-Phase HPLC

This protocol is designed for the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound fraction

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Sample Preparation: Dissolve the this compound-containing fraction in a small volume of the initial mobile phase composition (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90-50% B (return to initial conditions)

      • 35-40 min: 50% B (equilibration)

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

Data Presentation

The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions and the initial purity of the crude extract.

Table 1: Representative Data for Silica Gel Chromatography

StepStarting Material (mg)Fraction Volume (mL)Eluent (Hexane:EtOAc)This compound-rich Fractions (mg)Yield (%)Purity (by TLC)
Crude Extract1000----Low
Silica Gel Column1000208:225025Moderate

Table 2: Representative Data for Reversed-Phase HPLC

StepStarting Material (mg)Injection Volume (µL)This compound Peak (mg)Yield (%)Purity (by HPLC)
Silica Gel Fraction250100 (at 10 mg/mL)18072>98%

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Initial Fractionation RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Final Purification TLC TLC Analysis Silica_Gel->TLC Monitoring Pure_this compound Pure this compound (>98%) RP_HPLC->Pure_this compound Analytical_HPLC Analytical HPLC RP_HPLC->Analytical_HPLC Purity Check

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Chromatographic Issue (e.g., Poor Resolution) Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Optimize_Solvent Optimize Solvent System (TLC/Gradient) Check_Mobile_Phase->Optimize_Solvent No Check_Loading Is Column Overloaded? Check_Mobile_Phase->Check_Loading Yes Optimize_Solvent->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Column Is Column Integrity OK? Check_Loading->Check_Column No Reduce_Load->Check_Column Repack_Flush Repack or Flush Column Check_Column->Repack_Flush No Resolution_Improved Resolution Improved Check_Column->Resolution_Improved Yes Repack_Flush->Resolution_Improved

References

Troubleshooting inconsistent results in Avenaciolide antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenaciolide in antifungal assays. Inconsistent results in antifungal susceptibility testing can be a significant challenge, and this guide aims to address common issues to ensure more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring bicyclic bis-butyrolactone with known antifungal and antimycobacterial properties.[1] Its primary antifungal mechanism of action is the inhibition of glutamate (B1630785) transport into fungal mitochondria. This disruption of mitochondrial function is a key factor in its antifungal effect. Additionally, its chemical structure, specifically the presence of an exocyclic double bond, is crucial for its activity, suggesting a potential interaction with fungal enzymes through a Michael addition type reaction.[2]

Q2: I am observing no antifungal activity or very high Minimum Inhibitory Concentration (MIC) values. What are the likely causes?

Several factors could lead to a lack of observable antifungal activity. Consider the following possibilities:

  • Compound Instability: this compound, as a lactone, may be susceptible to hydrolysis in aqueous solutions, which can lead to a loss of activity. It is crucial to prepare fresh stock solutions and minimize the time the compound spends in aqueous-based assay media before the experiment.

  • Solubility Issues: this compound is a hydrophobic molecule. Inadequate dissolution in the assay medium can lead to the formation of precipitates and a lower effective concentration of the compound.

  • Inappropriate Solvent: The solvent used to prepare the stock solution (e.g., DMSO) might interfere with the assay if present at a high final concentration. It is essential to include a solvent control to rule out any inhibitory effects of the solvent itself.

  • Resistant Fungal Strain: The fungal isolate being tested may be intrinsically resistant to this compound.

Q3: My MIC values for this compound are highly variable between experiments. How can I improve reproducibility?

Inconsistent MIC values are a common challenge in antifungal susceptibility testing. To enhance reproducibility, focus on standardizing the following critical parameters:

  • Inoculum Preparation: Ensure a consistent and standardized inoculum density for each experiment. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard and verify the cell density.

  • Incubation Time and Temperature: Strictly adhere to a consistent incubation time and temperature as defined by standardized protocols (e.g., CLSI or EUCAST guidelines).

  • Media Composition and pH: Use a consistent and well-defined medium, such as RPMI-1640 with L-glutamine, buffered to a stable pH (typically 7.0). Variations in media components or pH can significantly impact antifungal activity.

  • Endpoint Determination: Use a standardized method for determining the MIC endpoint, whether visually or with a spectrophotometric reader, to minimize subjective interpretation.

Q4: I am observing fungal growth in the wells with the highest concentrations of this compound, but inhibition at lower concentrations (paradoxical growth or "Eagle effect"). What could be the cause?

While not specifically documented for this compound, paradoxical growth has been observed with other antifungal agents. Possible explanations include:

  • Compound Precipitation at High Concentrations: At higher concentrations, this compound may precipitate out of the solution, reducing the effective concentration and allowing for fungal growth.

  • Complex Biological Responses: At very high concentrations, some compounds can trigger stress response pathways in fungi that may counteract the inhibitory effect.

To investigate this, visually inspect the wells for any signs of precipitation. A dose-response curve with smaller dilution steps at the higher concentration range may also help to clarify the effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Antifungal Activity Compound Degradation: this compound, being a lactone, may be unstable in aqueous media.Prepare fresh stock solutions of this compound for each experiment. Minimize the pre-incubation time of the compound in the assay medium.
Solubility Issues: The compound is not fully dissolved in the assay medium.Ensure the stock solution in DMSO is clear. When diluting into the aqueous assay medium, perform serial dilutions and mix thoroughly to avoid precipitation. Visually inspect the wells for any precipitate.
Incorrect Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high and is inhibiting fungal growth.Run a solvent control with the same final concentration of the solvent used in the test wells to ensure it is not toxic to the fungus.
Inconsistent MIC Values Variable Inoculum Size: The number of fungal cells varies between experiments.Standardize the inoculum preparation using a spectrophotometer (0.5 McFarland) and, if possible, confirm with cell counting.
Fluctuations in Incubation Conditions: Inconsistent incubation time or temperature.Strictly adhere to the recommended incubation time (e.g., 24 or 48 hours) and temperature (e.g., 35°C) for the specific fungal species.
Media Variability: Inconsistent media composition or pH.Use a standardized and buffered medium like RPMI-1640 with MOPS buffer. Ensure the pH is consistent for all experiments.
Edge Effects in Microtiter Plates Evaporation from outer wells: This can concentrate the compound and media components, leading to erroneous results.To minimize evaporation, fill the outer wells of the 96-well plate with sterile water or media without inoculum. Ensure proper sealing of the plate.
Contamination Bacterial or other fungal contamination: Contaminants can interfere with the growth of the test organism and the assay results.Use sterile techniques throughout the experimental setup. Include a negative control (medium only) to check for contamination.

Quantitative Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against common fungal pathogens.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans6.25[3]
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available

Note: The lack of available MIC data for Aspergillus fumigatus and Cryptococcus neoformans in the reviewed literature highlights an area for future research.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI guidelines)

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • From a fresh culture (24-48 hours old) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium (with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the assay medium to achieve the desired final concentration range.

    • Ensure the final concentration of DMSO is consistent across all wells containing the compound and does not exceed a non-inhibitory concentration (typically ≤1%).

    • Include a positive control well (fungus in medium without this compound) and a negative control well (medium only). Also, include a solvent control well (fungus in medium with the same concentration of DMSO as the test wells).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Seal the plate or use a lid to prevent evaporation and contamination.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

Avenaciolide_Mechanism_of_Action Conceptual Pathway of this compound's Antifungal Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell GlutamateTransporter Mitochondrial Glutamate Transporter This compound->GlutamateTransporter Inhibits Mitochondrion Mitochondrion FungalCell->Mitochondrion Mitochondrion->GlutamateTransporter Disruption Disruption of Mitochondrial Function GlutamateTransporter->Disruption Leads to Glutamate Glutamate Glutamate->GlutamateTransporter Normal Transport CellDeath Fungal Cell Death Disruption->CellDeath

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results Start Inconsistent Results CheckInoculum Verify Inoculum (Density, Viability) Start->CheckInoculum CheckCompound Assess Compound (Solubility, Stability) Start->CheckCompound CheckAssayParams Review Assay Parameters (Media, Incubation, Controls) Start->CheckAssayParams InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK CompoundOK Compound Stable & Soluble? CheckCompound->CompoundOK ParamsOK Parameters Standardized? CheckAssayParams->ParamsOK OptimizeInoculum Optimize Inoculum Preparation InoculumOK->OptimizeInoculum No ReRun Re-run Assay InoculumOK->ReRun Yes OptimizeCompound Optimize Compound Handling CompoundOK->OptimizeCompound No CompoundOK->ReRun Yes StandardizeParams Standardize Assay Conditions ParamsOK->StandardizeParams No ParamsOK->ReRun Yes OptimizeInoculum->ReRun OptimizeCompound->ReRun StandardizeParams->ReRun

References

Addressing solubility issues of Avenaciolide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Avenaciolide in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a natural product with poor solubility in water.[] It is, however, soluble in several organic solvents.[][2]

Q2: Which organic solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[][2]

Q3: I'm observing a precipitate after diluting my this compound stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This often occurs because the final concentration of the organic solvent is too low to maintain solubility. To address this, it is recommended to perform serial dilutions of the stock solution into your aqueous buffer while vortexing to ensure thorough mixing.

Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

To avoid solvent-induced toxicity in cell culture experiments, the final concentration of DMSO should generally be kept below 0.5%.[3] However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control (the same concentration of solvent without the compound) to assess any potential effects on your specific cells.[4]

Troubleshooting Guide: Enhancing Aqueous Solubility of this compound

This guide provides systematic approaches to address common solubility issues with this compound in aqueous solutions.

Data Presentation: this compound Solubility
SolventSolubilityNotes
WaterPoor/Insoluble[][2]Direct dissolution in aqueous buffers is not recommended.
Dimethyl Sulfoxide (DMSO)Soluble[][2]A common solvent for preparing high-concentration stock solutions.
EthanolSoluble[][2]Can be used as a primary solvent or a co-solvent.
MethanolSoluble[][2]Another option for creating stock solutions.

Note: Specific quantitative solubility data (e.g., mg/mL) is not consistently reported in publicly available literature. It is recommended to determine the solubility empirically for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using Co-solvents

This method involves using a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO or ethanol as described in Protocol 1.

  • Perform serial dilutions of the stock solution into the aqueous buffer. For example, add a small volume of the stock solution to a larger volume of the buffer and vortex immediately.

  • Continue to dilute serially until the desired final concentration is reached. This gradual reduction in the organic solvent concentration can help prevent precipitation.

  • Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically <1% for cell-based assays).

Protocol 3: Enhancing Solubility with Surfactants

Non-ionic surfactants can be used to increase the aqueous solubility of hydrophobic compounds by forming micelles.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Aqueous buffer

  • Surfactant (e.g., Tween® 80 or Pluronic® F-68)

  • Vortex mixer

Procedure:

  • Prepare an aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v).

  • Add the this compound stock solution to the surfactant-containing buffer while vortexing.

  • Always include a vehicle control with the surfactant alone to ensure it does not interfere with your experiment.

Protocol 4: Cyclodextrin (B1172386) Inclusion Complexation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][7]

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v) in your desired buffer.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring or vortexing.

  • Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.

  • The resulting solution, containing the this compound-cyclodextrin complex, should have enhanced aqueous solubility.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_aq Aqueous Solution Preparation A Weigh this compound B Add Organic Solvent (DMSO or Ethanol) A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C C->D E Precipitation Issue? D->E F Use Co-solvent Method (Protocol 2) E->F Yes G Use Surfactant Method (Protocol 3) E->G Yes H Use Cyclodextrin Method (Protocol 4) E->H Yes I Aqueous Solution Ready for Experiment F->I G->I H->I

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic A Start with this compound Powder B Dissolve in 100% DMSO or Ethanol (Stock Solution) A->B C Dilute in Aqueous Buffer B->C D Precipitate Forms? C->D E Yes D->E F No D->F H Try Serial Dilution E->H G Solution is Ready for Use F->G I Still Precipitates? H->I I->F No J Yes I->J K Consider Reformulation: - Add Surfactant (Tween 80, Pluronic F-68) - Use Cyclodextrins J->K L Solution is Ready for Use K->L

Caption: Troubleshooting logic for this compound solubility.

References

Optimizing Avenaciolide Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Avenaciolide in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and reproducible research.

This compound, a natural organic compound, is a known inducer of apoptosis through the generation of Reactive Oxygen Species (ROS) and an inhibitor of mitochondrial glutamate (B1630785) transport. Its water-insoluble nature presents unique challenges in experimental design. This guide aims to address these challenges and provide a framework for successful in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is water-insoluble. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous DMSO to minimize precipitation upon storage.

Q2: How should I prepare this compound stock solutions?

A2: To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the this compound powder in pure DMSO. Gentle warming in a 37°C water bath and brief sonication can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this:

  • Use a serial dilution approach: Perform intermediate dilutions of your DMSO stock in DMSO before the final dilution into the pre-warmed (37°C) cell culture medium.

  • Ensure rapid mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture should typically be below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound is cell-line dependent. A study on human malignant meningioma cells (HKBMM) used a concentration range of 0–240 µM. It is essential to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no biological effect Compound Precipitation: this compound may have precipitated out of the solution, leading to a lower effective concentration.Visually inspect the culture medium for any signs of precipitation. If observed, review and optimize the dilution protocol as described in FAQ Q3. Prepare fresh dilutions for each experiment.
Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment.Minimize the incubation time when possible. Prepare fresh working solutions immediately before use from a frozen DMSO stock.
Cell Line Resistance: The cell line being used may be inherently resistant to this compound's mechanism of action.Test a range of concentrations in a preliminary dose-response experiment to determine the sensitivity of your cell line. Consider using a positive control compound known to induce apoptosis in your cell line.
High background or off-target effects High DMSO Concentration: The final concentration of DMSO in the culture may be causing cellular stress or toxicity.Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration to differentiate between compound-specific effects and solvent effects.
Non-specific ROS Production: At very high concentrations, this compound might induce non-specific cellular stress leading to off-target effects.Determine the optimal concentration range through a careful dose-response study and use the lowest effective concentration for your experiments.
Variability between replicate wells Uneven Compound Distribution: Poor mixing during the addition of this compound to the culture wells.After adding the this compound-containing medium, gently rock the plate in a cross pattern to ensure even distribution before placing it in the incubator.
Inconsistent Cell Seeding: Variation in the number of cells seeded per well.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

Data Presentation

This compound Effective Concentrations in Human Malignant Meningioma (HKBMM) Cells
Experimental EndpointConcentration RangeIncubation TimeReference
Cell Viability Assay0–240 µM24 hours[1]
Apoptosis InductionNot specified, but observed within the 0-240 µM range24 hours[1]

Note: Researchers should empirically determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight approx. 280.3 g/mol ), add 35.68 µL of DMSO. Vortex until fully dissolved. Gentle warming at 37°C may be necessary.

  • Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Perform serial dilutions in DMSO to achieve intermediate concentrations. For the final dilution, add the appropriate volume of the DMSO dilution to pre-warmed complete cell culture medium to reach the desired final this compound concentration. The final DMSO concentration should be kept below 0.5%.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a range of this compound concentrations in complete medium as described in Protocol 1. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and controls) for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered to be in early apoptosis.

Mandatory Visualizations

Avenaciolide_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Prepare Working Solutions in Media stock->working treat Treat Cells with This compound working->treat seed Seed Cells seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis pathway Signaling Pathway Analysis treat->pathway

Caption: this compound Experimental Workflow

Avenaciolide_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Glutamate_Transport Inhibition of Glutamate Transport Mitochondria->Glutamate_Transport Apoptosis Apoptosis ROS->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

References

Preventing degradation of Avenaciolide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Avenaciolide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][][]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol (B129727), DMF, and DMSO. It has poor solubility in water.[1][][]

Q3: What are the main chemical features of this compound that might contribute to its degradation?

A3: this compound is a bicyclic bis-butyrolactone.[1][4] Its structure contains two lactone rings, one of which is an α,β-unsaturated lactone. These functional groups are susceptible to hydrolysis (especially under basic conditions), and the unsaturated system may be sensitive to light.[5][6][7]

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway is likely the hydrolysis of one or both lactone rings, which would result in the formation of the corresponding hydroxy carboxylic acids.[5][8][6] This can be catalyzed by acidic or basic conditions. The α,β-unsaturated system may also be susceptible to photodegradation or other addition reactions.

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.[9][10][11] This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of antifungal activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at -20°C in a tightly sealed container. 2. Prepare fresh solutions for your experiments. 3. Check the pH of your experimental medium; basic conditions can accelerate hydrolysis of the lactone rings.[8][6]
Appearance of unexpected peaks in my HPLC analysis. This may indicate the presence of degradation products.1. Compare the chromatogram to a reference standard of this compound. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Consider using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
The this compound powder appears discolored or clumpy. This could be a sign of degradation or moisture absorption.1. Do not use the product if its physical appearance has changed. 2. Ensure the container is sealed properly to protect from moisture. 3. Store in a desiccator if you are in a high-humidity environment.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate a degradation profile for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13][14]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound to a glass vial.

    • Place the vial in an oven at 70°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to light in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Solid State70°C48 hours
Photolytic Light exposureAmbientAs per ICH Q1B

Visualizations

cluster_storage Recommended Storage cluster_handling Handling Workflow cluster_degradation Potential Degradation storage_temp -20°C start Start Experiment storage_container Tightly Sealed Vial storage_atmosphere Inert Atmosphere (Optional) dissolve Dissolve in appropriate organic solvent (e.g., DMSO) start->dissolve use Use immediately in experiment dissolve->use aliquot Aliquot for future use dissolve->aliquot store_aliquot Store aliquots at -20°C aliquot->store_aliquot improper_storage Improper Storage (> -20°C, moisture) degraded_product Degraded this compound (Loss of Activity) improper_storage->degraded_product improper_handling Incorrect Solvent/pH improper_handling->degraded_product cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation This compound This compound (Bicyclic bis-lactone) Acid Acid (H⁺) This compound->Acid Base Base (OH⁻) This compound->Base Light UV/Visible Light This compound->Light Oxidant Oxidizing Agent (e.g., H₂O₂) This compound->Oxidant Hydrolyzed_Product Ring-Opened Hydroxy Carboxylic Acid(s) Acid->Hydrolyzed_Product Lactone Cleavage Base->Hydrolyzed_Product Lactone Cleavage Photo_Product Photodegradation Products (e.g., isomers, adducts) Light->Photo_Product α,β-unsaturated system Oxidized_Product Oxidized Derivatives Oxidant->Oxidized_Product start Unexpected Experimental Results (e.g., low activity) check_storage Were storage conditions (-20°C, sealed) maintained? start->check_storage check_solution Was the solution freshly prepared? check_storage->check_solution Yes degradation_confirmed Degradation Confirmed check_storage->degradation_confirmed No check_pH Is the experimental medium pH neutral? check_solution->check_pH Yes check_solution->degradation_confirmed No run_hplc Analyze sample by a stability-indicating HPLC method. check_pH->run_hplc Yes check_pH->degradation_confirmed No compare_standard Compare to a reference standard. run_hplc->compare_standard compare_standard->degradation_confirmed Degradation products observed no_degradation No Degradation Detected compare_standard->no_degradation No degradation products troubleshoot_experiment Troubleshoot other experimental parameters. no_degradation->troubleshoot_experiment

References

Technical Support Center: Improving the Selectivity of Avenaciolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Avenaciolide for its molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the known molecular targets of this compound?

This compound is known to have multiple biological activities, suggesting it may interact with several molecular targets. The primary reported targets include:

  • Bacterial MurA: this compound and its derivatives have been shown to inhibit MurA, an essential enzyme in bacterial cell wall biosynthesis. This is a key target for its antibacterial activity against pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The α,β-unsaturated carbonyl group of this compound is thought to be crucial for this activity.[1]

  • Glutamate (B1630785) Transport: this compound has been identified as a specific inhibitor of glutamate transport in rat liver mitochondria.[2]

  • Induction of Apoptosis: In human malignant meningioma cells, this compound has been shown to induce apoptosis through the production of reactive oxygen species (ROS).[3]

Q2: What are the main strategies for improving the selectivity of this compound?

Improving the selectivity of this compound involves modifying its chemical structure to enhance its affinity for the desired target while reducing its interaction with off-targets. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs to understand how different chemical modifications affect its activity against various targets.[4] For example, modifications to the octyl group of this compound have been explored.[5]

  • Structure-Based Drug Design: Utilizing the three-dimensional structure of the target enzyme (e.g., MurA) to design analogs that fit more precisely into the active site, thereby increasing potency and selectivity.

  • Computational Modeling: Employing molecular docking and other computational techniques to predict the binding affinity of designed this compound analogs to their targets and off-targets before undertaking their synthesis.

Q3: How can I determine if my this compound analog has improved selectivity for MurA?

To demonstrate improved selectivity for MurA, you need to compare the inhibitory activity of your analog against MurA with its activity against relevant off-targets. A higher ratio of potency for MurA over off-targets indicates improved selectivity. Key experimental steps include:

  • Determine the IC50 value for MurA inhibition: Use a MurA enzyme inhibition assay to measure the concentration of your analog required to inhibit 50% of MurA activity.

  • Determine IC50 values for off-target inhibition: Test your analog against potential off-targets. For this compound, a key off-target to consider is the glutamate transporter.

  • Assess cytotoxicity: Measure the cytotoxicity of your analog against mammalian cell lines to ensure that the desired antibacterial or antifungal effects are not accompanied by unacceptable toxicity to host cells.

  • Calculate the Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for the off-target to the IC50 for the on-target (e.g., IC50 in mammalian cells / IC50 for MurA). A higher SI value indicates greater selectivity.

Troubleshooting Guides

Problem 1: High variability in MurA enzyme inhibition assay results.

Possible Causes and Solutions:

  • Inconsistent Reagent Concentration:

    • Solution: Prepare fresh substrate and enzyme solutions for each experiment. Use a master mix for dispensing reagents to minimize pipetting errors.

  • Enzyme Instability:

    • Solution: Ensure the purified MurA enzyme is stored correctly (e.g., at -80°C in appropriate buffer with glycerol). Avoid repeated freeze-thaw cycles. Perform a time-course experiment to determine the linear range of the enzyme reaction.

  • Compound Precipitation:

    • Solution: Visually inspect the assay plate for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent (ensure the final solvent concentration, e.g., DMSO, is consistent across all wells and does not exceed a level that affects enzyme activity, typically <1-2%).

Problem 2: My this compound analog shows potent MurA inhibition but also high cytotoxicity in mammalian cells.

Possible Causes and Solutions:

  • Off-Target Effects: The analog may be inhibiting other essential mammalian enzymes or cellular processes.

    • Solution:

      • Identify Potential Off-Targets: Use computational methods or literature searches to predict potential off-targets. Given this compound's known activity, testing against glutamate transporters is a logical first step.

      • Perform Cellular Thermal Shift Assay (CETSA): CETSA can help identify the direct targets of your compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8]

      • Structure-Activity Relationship (SAR) Analysis: Synthesize and test further analogs with modifications aimed at reducing cytotoxicity while retaining MurA inhibitory activity. Focus on parts of the molecule that are less likely to interact with the MurA active site but may contribute to off-target binding.

Problem 3: Difficulty in expressing and purifying active MurA enzyme.

Possible Causes and Solutions:

  • Codon Usage: The bacterial murA gene may contain codons that are rare in your expression host (e.g., E. coli).

    • Solution: Use an expression host strain that is engineered to express proteins with rare codons (e.g., Rosetta™ strains). Alternatively, synthesize a codon-optimized version of the murA gene for your expression system.

  • Inclusion Bodies: The MurA protein may be misfolding and aggregating into inclusion bodies.

    • Solution:

      • Lower the induction temperature (e.g., to 16-20°C) and extend the induction time.

      • Use a lower concentration of the inducing agent (e.g., IPTG).

      • Co-express with chaperones to assist in proper protein folding.

      • If inclusion bodies persist, they can be solubilized using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and the protein refolded. This process, however, requires careful optimization.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound and its analogs to illustrate how selectivity can be assessed.

Table 1: Inhibitory Activity of this compound Analogs against MurA and a Representative Mammalian Off-Target (Glutamate Transporter)

CompoundMurA IC50 (µM)Glutamate Transporter IC50 (µM)Selectivity Index (Glutamate Transporter/MurA)
This compound5.215.83.0
Analog A-12.150.324.0
Analog A-28.525.12.9
Analog B-14.8120.725.1

This is illustrative data and not from a specific publication.

Table 2: Cytotoxicity of this compound Analogs in a Mammalian Cell Line (e.g., HeLa)

CompoundCC50 (µM)Therapeutic Index (CC50/MurA IC50)
This compound25.04.8
Analog A-1100.047.6
Analog A-230.53.6
Analog B-1>200.0>41.7

This is illustrative data and not from a specific publication.

Experimental Protocols

Protocol 1: MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the MurA-catalyzed reaction between UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (B93156) (PEP).[9][10]

Materials:

  • Purified MurA enzyme

  • UNAG

  • PEP

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO (positive control) and 2 µL of a known MurA inhibitor like fosfomycin (B1673569) (negative control).

  • Add 48 µL of a pre-mixed solution containing MurA enzyme and UNAG in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 50 µL of PEP in assay buffer to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of a cell population by 50% (CC50).[11][12]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG_EP UNAG-enolpyruvate MurA->UNAG_EP Catalysis This compound This compound / Analog This compound->MurA Inhibition Peptidoglycan Peptidoglycan Biosynthesis UNAG_EP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall

Caption: this compound's inhibition of the MurA enzyme in bacterial cell wall synthesis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis start Design this compound Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification murA_assay MurA Inhibition Assay (IC50) purification->murA_assay off_target_assay Off-Target Assay (e.g., Glutamate Transport IC50) purification->off_target_assay cytotoxicity Mammalian Cell Cytotoxicity (CC50) murA_assay->cytotoxicity antimicrobial Antimicrobial Activity (MIC) murA_assay->antimicrobial selectivity_index Calculate Selectivity Index off_target_assay->selectivity_index cytotoxicity->selectivity_index therapeutic_index Calculate Therapeutic Index cytotoxicity->therapeutic_index antimicrobial->therapeutic_index

Caption: Workflow for improving this compound selectivity.

Logical_Relationship ImprovedSelectivity Improved Selectivity HighMurA High Potency against MurA (Low IC50) HighMurA->ImprovedSelectivity LowOffTarget Low Potency against Off-Targets (High IC50) LowOffTarget->ImprovedSelectivity LowToxicity Low Mammalian Cell Toxicity (High CC50) LowToxicity->ImprovedSelectivity

Caption: Key factors for achieving improved selectivity of this compound.

References

Troubleshooting off-target effects of Avenaciolide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding potential off-target effects of Avenaciolide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mammalian cells?

A1: this compound's primary mechanism of action in mammalian cells is the inhibition of mitochondrial function.[1][2][3] Specifically, it has been shown to be a specific inhibitor of glutamate (B1630785) transport into mitochondria.[3][4] This disruption of glutamate metabolism can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis.[1][2][3]

Q2: Are there other reported mechanisms or targets of this compound?

A2: Yes, beyond its well-documented role as a mitochondrial glutamate transport inhibitor, this compound has been reported to have other activities. In bacteria, it can act as an antibiotic by targeting MurA, an enzyme involved in peptidoglycan biosynthesis.[5] In mammalian cells, some studies suggest it may also act as an ionophore for divalent cations like Mg²⁺ and Ca²⁺, and it can affect glucose, fructose, amino acid, and palmitic acid metabolism.[3][6] These additional activities should be considered as potential sources of off-target effects in your experiments.

Q3: My cells are showing higher cytotoxicity than expected. Could this be an off-target effect?

A3: It is possible. While this compound does induce apoptosis through mitochondrial dysfunction, its potential ionophoric activity for calcium and magnesium ions could lead to rapid cytotoxicity if not well-regulated in your specific cell type.[3] An excessive influx of calcium, for instance, can trigger necrotic cell death pathways, which might occur more rapidly than apoptosis. It is also important to consider the solvent (e.g., DMSO) concentration, as this can contribute to cytotoxicity at higher levels.

Q4: How can I differentiate between on-target mitochondrial effects and other potential off-target effects?

A4: To dissect the specific effects of this compound in your experiments, a multi-pronged approach is recommended:

  • Use specific inhibitors: Co-treatment with an ROS scavenger (e.g., N-acetylcysteine) can help determine if the observed phenotype is ROS-dependent. To investigate the role of calcium, you can use intracellular calcium chelators (e.g., BAPTA-AM).

  • Utilize specific cell lines: If you suspect an off-target effect related to a specific pathway, using a cell line with a knockout or knockdown of a key protein in that pathway can be informative.

  • Dose-response analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.

  • Rescue experiments: If this compound inhibits glutamate transport, supplementing the media with downstream metabolites might rescue the cells from the on-target effect, helping to isolate any remaining off-target phenomena.

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible Results in Cell Viability Assays
Potential CauseTroubleshooting StepExpected Outcome
Incomplete Dissolution of this compound This compound is a water-insoluble natural product.[2][3] Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the stock solution is fully dissolved before diluting it to the final working concentration in your cell culture medium. Vortex thoroughly.Consistent and accurate dosing of this compound in your experiments, leading to more reproducible results.
Compound Instability The stability of this compound in your specific cell culture medium and conditions (pH, temperature, light exposure) may be a factor.Determine the stability of this compound under your experimental conditions to ensure consistent compound activity throughout the experiment.
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.Standardized cell seeding will ensure that differences in viability are due to the treatment and not initial cell number.
Issue 2: Unexpected Cell Death Mechanism (e.g., Necrosis instead of Apoptosis)
Potential CauseTroubleshooting StepExpected Outcome
High this compound Concentration High concentrations may trigger rapid, non-apoptotic cell death pathways. The potential ionophoric effects on Ca²⁺ may be more pronounced at higher doses.[3]By identifying the optimal concentration range, you can favor the intended apoptotic pathway for your studies.
Cell Line Sensitivity Different cell lines have varying sensitivities to mitochondrial toxins and ionophores.Characterizing the cell death mechanism in your specific cell line will provide a clearer understanding of this compound's effects.
Off-Target Ionophoric Effects This compound's potential to act as an ionophore for Ca²⁺ can lead to calcium overload and excitotoxicity, resulting in necrosis.[3]Blocking calcium-mediated signaling will help to determine if the observed necrosis is an off-target effect.

Quantitative Data Summary

CompoundTarget/EffectCell LineIC₅₀ / Effective ConcentrationReference
This compoundCytotoxicity (Anti-cancer effect)HKBMM (human malignant meningioma)Greater than in HDFn cells[1][2]
This compoundCytotoxicity (Anti-cancer effect)HDFn (normal human neonatal dermal fibroblast)Less than in HKBMM cells[1][2]

Note: Specific IC₅₀ values for cytotoxicity were not provided in the search results, but a differential effect between cancerous and normal cells was noted.

Key Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound treatment leads to an increase in intracellular ROS, a key event in its mechanism of action.[1][2]

Materials:

  • Cell line of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Prepare a working solution of H₂DCFDA in serum-free medium (typically 5-10 µM).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Positive Control: A known ROS inducer (e.g., H₂O₂) should be used to confirm the assay is working correctly.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential after this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure (using JC-1):

  • Seed cells and treat with this compound as described in Protocol 1.

  • Prepare a working solution of JC-1 (typically 1-5 µg/mL) in cell culture medium.

  • Remove the treatment medium, wash once with PBS, and add the JC-1 working solution to each well.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of both the red J-aggregates (healthy mitochondria, excitation ~560 nm, emission ~595 nm) and the green J-monomers (depolarized mitochondria, excitation ~485 nm, emission ~530 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

  • Positive Control: A known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used.

Visualizations

Avenaciolide_Signaling_Pathway cluster_0 Inside the Cell This compound This compound Glutamate_Transport Glutamate Transport This compound->Glutamate_Transport Inhibits Mitochondrion Mitochondrion Mito_Dysfunction Mitochondrial Dysfunction Glutamate_Transport->Mito_Dysfunction Leads to ROS Increased ROS Mito_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound's primary signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Death Phenotype Observed Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Check_Apoptosis Assess Apoptotic Markers (e.g., Caspase-3 cleavage) Check_Concentration->Check_Apoptosis Yes High_Dose_Effect High Dose or Off-Target Effect Check_Concentration->High_Dose_Effect No (Too High) Check_Necrosis Assess Necrotic Markers (e.g., LDH release) Check_Apoptosis->Check_Necrosis Markers Absent On_Target_Effect Likely On-Target Apoptotic Pathway Check_Apoptosis->On_Target_Effect Markers Present Investigate_Off_Target Investigate Off-Target Effects (e.g., Ca2+ influx) Check_Necrosis->Investigate_Off_Target Markers Present High_Dose_Effect->Investigate_Off_Target

Caption: Troubleshooting unexpected cell death.

Logical_Relationships This compound This compound On_Target On-Target Effect: Mitochondrial Glutamate Transport Inhibition This compound->On_Target Off_Target_Ionophore Potential Off-Target: Ca2+/Mg2+ Ionophore This compound->Off_Target_Ionophore Off_Target_Metabolism Potential Off-Target: Altered Glucose/Lipid Metabolism This compound->Off_Target_Metabolism ROS_Apoptosis ROS Production & Apoptosis On_Target->ROS_Apoptosis Ca_Signaling Altered Ca2+ Signaling & Potential Necrosis Off_Target_Ionophore->Ca_Signaling Metabolic_Shifts Metabolic Reprogramming Off_Target_Metabolism->Metabolic_Shifts

Caption: On-target vs. potential off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Avenaciolide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Avenaciolide for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a bicyclic bis-butyrolactone isolated from Aspergillus avenaceus that was initially identified as an antifungal agent.[1][2] Its primary mechanisms of action include the inhibition of glutamate (B1630785) transport in mitochondria and acting as an atypical ionophore for mitochondrial cations.[1] More recent studies have shown that this compound can induce apoptosis in cancer cells through the production of Reactive Oxygen Species (ROS).[3] It has also been investigated as a potential inhibitor of MurA, an enzyme involved in bacterial cell wall biosynthesis, making it a candidate for combating methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Q2: What are the main challenges in using this compound for in vivo studies?

The primary challenge for the in vivo application of this compound is its poor water solubility.[1][] This characteristic can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and complicating the interpretation of experimental results.[7][8]

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][] For in vivo studies, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it further in a vehicle suitable for administration to animals.[9] It is crucial to keep the final concentration of the organic solvent low (typically below 10% for DMSO) to minimize vehicle-induced toxicity.[9]

Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several formulation strategies can be used to improve the oral bioavailability of poorly soluble drugs like this compound:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8][10]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[8][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds like this compound.[7][8][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[7][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable oral bioavailability Poor aqueous solubility of this compound.1. Assess Physicochemical Properties: Characterize the solubility of this compound at different pH values and its lipophilicity (LogP).[8] 2. Employ Formulation Strategies: Consider particle size reduction, amorphous solid dispersions, lipid-based formulations, or cyclodextrin (B1172386) complexation to improve dissolution.[7][8][10] 3. Evaluate In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine if rapid metabolism is a contributing factor.[8]
Precipitation of this compound upon dilution of stock solution The aqueous-based vehicle cannot maintain this compound in solution.1. Optimize Vehicle Composition: Experiment with different co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) in the vehicle. 2. Adjust pH: Determine if adjusting the pH of the vehicle improves the solubility of this compound.[9] 3. Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the vehicle.[11]
Observed toxicity or adverse effects in animal models Vehicle toxicity or off-target effects of this compound.1. Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a control group of animals to assess its tolerability.[9] 2. Reduce Dose: The administered dose of this compound may be too high, leading to systemic toxicity.[9] 3. Consider Alternative Routes of Administration: If oral administration leads to significant toxicity, explore other routes like intraperitoneal or intravenous injection, being mindful of formulation requirements for each route.
Inconsistent results between experiments Instability of the this compound formulation.1. Assess Formulation Stability: Evaluate the stability of your dosing solutions over time and under different storage conditions.[9] 2. Prepare Fresh Solutions: Prepare fresh dosing solutions immediately before each experiment to minimize degradation.[9]

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for Oral Gavage in Mice

Objective: To prepare a clear and stable solution of this compound for oral administration in mice.

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[9]

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% polyethylene glycol 300 (PEG300), and 50% saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration (e.g., 5 mg/mL).

  • Observation: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication may be used to aid dissolution.

  • Administration: Administer the formulation to mice via oral gavage at the desired dosage.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of an this compound formulation.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Groups:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) in a suitable IV formulation (e.g., dissolved in a vehicle with a solubilizing agent) via the tail vein.

    • Oral (PO) Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]

  • Plasma Preparation: Process the blood samples to obtain plasma.[8]

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life).[8]

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[8]

Visualizations

G cluster_0 This compound Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets Glutamate_Transport_Inhibition Glutamate_Transport_Inhibition Mitochondria->Glutamate_Transport_Inhibition ROS_Production ROS_Production Mitochondria->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

G cluster_1 Bioavailability Enhancement Workflow Poorly_Soluble_this compound Poorly_Soluble_this compound Formulation_Strategies Formulation_Strategies Poorly_Soluble_this compound->Formulation_Strategies Particle_Size_Reduction Particle_Size_Reduction Formulation_Strategies->Particle_Size_Reduction Solid_Dispersion Solid_Dispersion Formulation_Strategies->Solid_Dispersion Lipid_Formulation Lipid_Formulation Formulation_Strategies->Lipid_Formulation Cyclodextrin_Complexation Cyclodextrin_Complexation Formulation_Strategies->Cyclodextrin_Complexation Improved_Bioavailability Improved_Bioavailability Particle_Size_Reduction->Improved_Bioavailability Solid_Dispersion->Improved_Bioavailability Lipid_Formulation->Improved_Bioavailability Cyclodextrin_Complexation->Improved_Bioavailability

Caption: Workflow for enhancing this compound's bioavailability.

G cluster_2 Troubleshooting Low Bioavailability Low_Bioavailability Low_Bioavailability Assess_Properties Assess_Properties Low_Bioavailability->Assess_Properties Evaluate_Metabolism Evaluate_Metabolism Low_Bioavailability->Evaluate_Metabolism Solubility_Issue Solubility_Issue Assess_Properties->Solubility_Issue Optimize_Formulation Optimize_Formulation Successful_Outcome Successful_Outcome Optimize_Formulation->Successful_Outcome Metabolism_Issue Metabolism_Issue Evaluate_Metabolism->Metabolism_Issue Solubility_Issue->Optimize_Formulation

Caption: Logical steps for troubleshooting low bioavailability.

References

Optimizing experimental conditions for studying Avenaciolide's effect on mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experimental conditions when studying the effects of Avenaciolide on mitochondria. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's effect on mitochondria?

A1: this compound induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which is linked to mitochondrial dysfunction.[1][2][3] Its reported mechanisms include the inhibition of mitochondrial glutamate (B1630785) transport and acting as an ionophore for divalent cations like Ca²⁺ and Mg²⁺, which can disrupt the mitochondrial respiratory chain and lead to ROS generation.[2]

Q2: My this compound solution is cloudy after dilution in my cell culture medium. What should I do?

A2: this compound is a water-insoluble natural organic product.[1][2] Precipitation in aqueous media can lead to inconsistent and inaccurate dosing.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure this compound is fully dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution before diluting it into your aqueous experimental medium.

    • Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Vortexing: Vortex the diluted solution thoroughly before adding it to your cells to ensure a homogenous suspension.

Q3: I am not observing a consistent dose-dependent effect of this compound on cell viability. What are the potential causes?

A3: Inconsistent results in cell viability assays can stem from several factors.

  • Troubleshooting Steps:

    • Cell Seeding Density: Standardize your cell seeding density and ensure an even distribution of cells in your multi-well plates.[4]

    • Plate Edge Effects: Avoid using the outer wells of multi-well plates as they are more susceptible to evaporation.[4] Fill these wells with sterile PBS or media to maintain humidity.

    • Compound Stability: Assess the stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure).

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

Troubleshooting Guides

Issue 1: High Variability in Mitochondrial Membrane Potential (ΔΨm) Measurements
  • Potential Cause: Inconsistent dye loading, cell health variability, or issues with the fluorescent probe.

  • Troubleshooting Steps:

    • Dye Concentration and Incubation: Optimize the concentration of the ΔΨm-sensitive dye (e.g., JC-1, TMRE) and the incubation time for your specific cell type.

    • Cell Density: Ensure a consistent cell density across all wells, as this can affect dye uptake and fluorescence intensity.

    • Controls: Always include a positive control using a known mitochondrial uncoupler like CCCP or FCCP to confirm that the assay is working correctly.[5][6][7]

    • Imaging vs. Plate Reader: If using a fluorescence microscope, analyze a sufficient number of cells per condition to account for cell-to-cell variability. For plate reader-based assays, ensure the cell monolayer is confluent and evenly distributed.

Issue 2: No Significant Increase in Mitochondrial ROS Production Detected
  • Potential Cause: The chosen ROS probe may not be optimal, the timing of the measurement might be off, or the this compound concentration may be too low.

  • Troubleshooting Steps:

    • Probe Selection: Different probes detect different ROS species. Consider using multiple probes to get a comprehensive picture. For example, MitoSOX Red is commonly used for mitochondrial superoxide (B77818), while CellROX Green is a general oxidative stress indicator.[2]

    • Time-Course Experiment: The peak of ROS production can be transient. Perform a time-course experiment to identify the optimal time point for measurement after this compound treatment.

    • Dose-Response: Test a broader range of this compound concentrations to ensure you are within a range that induces a measurable ROS response.

    • Positive Control: Use a known ROS inducer, such as Antimycin A or H₂O₂, as a positive control for your assay.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is adapted for a 96-well plate format and analysis by fluorescence microplate reader or fluorescence microscopy.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes).

  • JC-1 Staining Solution Preparation: Prepare the JC-1 staining solution according to the manufacturer's instructions (e.g., from a JC-1 Mitochondrial Membrane Potential Assay Kit).[5][6]

  • Cell Staining: Remove the culture medium from the wells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells with an appropriate assay buffer provided in the kit or with pre-warmed PBS.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity of the red JC-1 aggregates (Excitation ~560 nm, Emission ~595 nm) and green JC-1 monomers (Excitation ~485 nm, Emission ~530 nm). The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.[6]

    • Fluorescence Microscope: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy, non-apoptotic cells will exhibit red fluorescent mitochondria, while apoptotic cells with low ΔΨm will show green fluorescence.

Protocol 2: Detection of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

This protocol is for the detection of mitochondrial superoxide in live cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ΔΨm protocol.

  • MitoSOX Red Staining Solution: Prepare a 5 µM working solution of MitoSOX Red in HBSS or another suitable buffer.

  • Cell Staining: Remove the culture medium and add the MitoSOX Red working solution to each well.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Analysis:

    • Fluorescence Microscopy/Flow Cytometry: Analyze the cells using an appropriate filter set (Excitation ~510 nm, Emission ~580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability

Cell LineThis compound Conc. (µM)Incubation Time (h)Cell Viability (%)
HKBMM502475 ± 5.2
HKBMM1002452 ± 4.1
HKBMM2002428 ± 3.5
HDFn2002485 ± 6.3

Data presented are hypothetical and for illustrative purposes. HKBMM (human malignant meningioma) and HDFn (human dermal fibroblasts, neonatal) are cell lines reported in the literature to have differential sensitivity to this compound.[1][2]

Table 2: Example Effect of this compound on Mitochondrial Parameters

ParameterControlThis compound (100 µM)Positive Control
ΔΨm (Red/Green Ratio)1.00 ± 0.080.45 ± 0.050.21 ± 0.03 (CCCP)
Mitochondrial ROS (MitoSOX MFI)1.00 ± 0.122.50 ± 0.213.10 ± 0.25 (Antimycin A)

MFI: Mean Fluorescence Intensity. Data are hypothetical, normalized to the control group, and for illustrative purposes.

Visualizations

Avenaciolide_Signaling_Pathway cluster_mito Mitochondrial Targets This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Glutamate_Transport Glutamate Transport This compound->Glutamate_Transport Inhibits Ion_Balance Ca²⁺/Mg²⁺ Balance This compound->Ion_Balance Disrupts ETC Electron Transport Chain (ETC) Glutamate_Transport->ETC Dysfunction Ion_Balance->ETC Dysfunction ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound's proposed mitochondrial signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well plate Avenaciolide_Prep 2. Prepare this compound (DMSO stock) Cell_Culture->Avenaciolide_Prep Treatment 3. Treat cells with This compound & Controls Avenaciolide_Prep->Treatment Assay_Choice 4. Perform Assay Treatment->Assay_Choice MMP_Assay Mitochondrial Membrane Potential (e.g., JC-1) Assay_Choice->MMP_Assay ROS_Assay Mitochondrial ROS (e.g., MitoSOX) Assay_Choice->ROS_Assay Data_Acquisition 5. Data Acquisition (Microscopy/Plate Reader) MMP_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Data_Analysis 6. Analyze & Interpret Results Data_Acquisition->Data_Analysis

Caption: General experimental workflow for studying this compound.

References

Mitigating cytotoxicity of Avenaciolide in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Avenaciolide, particularly concerning its effects on non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound exerts its cytotoxic effects primarily by targeting mitochondrial function.[1][2] It is known to inhibit mitochondrial glutamate (B1630785) transport and act as an ionophore, inducing the efflux of Ca²⁺ and Mg²⁺ ions from mitochondria.[2] These actions disrupt the mitochondrial respiratory chain, leading to mitochondrial dysfunction and a subsequent increase in the production of Reactive Oxygen Species (ROS).[1][2] The accumulation of excess ROS is a key driver of this compound's anti-cancer effects, ultimately inducing apoptosis (programmed cell death).[2][3]

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over non-target normal cells?

Yes, studies have shown that this compound can exhibit selective cytotoxicity. For instance, its cytotoxic effect was found to be greater in human malignant meningioma cells (HKBMM) compared to normal human neonatal dermal fibroblast cells (HDFn).[1][2] Significant cell death in the normal HDFn cell line was observed only at higher concentrations (200 µM or more) compared to the cancer cell line, where potent effects were seen at 160 µM.[2] This selectivity may be linked to differences in mitochondrial activity and metabolic states between cancer and normal cells.[2]

Q3: How can I experimentally mitigate or confirm the mechanism of this compound's cytotoxicity in my non-target cell line?

To mitigate cytotoxicity or confirm that it is occurring through the expected ROS-mediated apoptotic pathway, you can use specific inhibitors in your experiments:

  • ROS Scavengers: Pre-treatment of your cells with an antioxidant like N-acetylcysteine (NAC) can suppress the production of ROS induced by this compound, which may in turn reduce cell death.[2]

  • Apoptosis Inhibitors: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic pathway. Studies have shown that Z-VAD can completely inhibit this compound-induced cell death, confirming apoptosis as the primary mode of cell death.[2]

These approaches are crucial for mechanistic studies and can help differentiate on-target from potential off-target cytotoxic effects.

Q4: I am observing higher-than-expected cytotoxicity in my non-target/control cells. What are the potential causes and how can I troubleshoot this?

High cytotoxicity in non-target cells can stem from several factors. Please refer to the troubleshooting guide below. Key areas to investigate include:

  • Compound Concentration: Ensure your dose-response curve is well-defined for your specific non-target cell line, as sensitivity can vary.

  • Solvent Toxicity: this compound is a water-insoluble natural product.[2] The concentration of the solvent used to dissolve it, such as DMSO, should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).[4]

  • Cell Culture Conditions: Factors like cell density, passage number, and overall cell health can significantly impact susceptibility to cytotoxic agents.[5]

  • Assay-Specific Artifacts: The chosen cytotoxicity assay may have limitations. For example, the MTT assay measures metabolic activity, and confounding factors can interfere with results.[6] Consider validating findings with a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH release assay).[6][7]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
High background signal in cytotoxicity assay Medium components interfering with assay reagents.Test the assay with cell culture medium alone to establish a baseline. If high, consider changing the medium or using a different assay.[8]
Bubbles in wells of the microplate.Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if necessary.[8]
High variability between replicate wells Uneven cell seeding or plating density.Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter for accuracy.[5]
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill them with sterile PBS or medium.
Unexpectedly high cytotoxicity in non-target cells This compound concentration is too high for the specific cell line.Perform a thorough dose-response experiment starting from very low concentrations to determine the precise IC50 value for your non-target cells.
Final solvent (e.g., DMSO) concentration is toxic.Prepare a vehicle control with the highest concentration of solvent used in the experiment to assess its specific toxicity. Ensure the final concentration is below 0.5%.[4]
Contamination of cell culture.Regularly check cultures for signs of microbial contamination.
No cytotoxic effect observed in target cancer cells This compound has degraded.Prepare fresh stock solutions. This compound is water-insoluble; ensure it is properly dissolved in a suitable solvent like DMSO and then diluted in media.[2][4]
Cell line is resistant to this compound's mechanism.Confirm that the target cells have active mitochondrial respiration. Some cancer cells rely more on glycolysis (the Warburg effect) and may be less sensitive.[2]
Incorrect assay incubation time.Optimize the treatment duration (e.g., 24, 48, 72 hours) as the cytotoxic effect may be time-dependent.[4]

Quantitative Data Summary

The following table summarizes the differential cytotoxicity of this compound on a human malignant meningioma cell line (HKBMM) versus a normal human neonatal dermal fibroblast cell line (HDFn). Data is adapted from a 2022 study in the Biological and Pharmaceutical Bulletin.[2]

This compound Concentration (µM)HKBMM (% Cell Viability)HDFn (% Cell Viability)Observation
0 (Vehicle)~100%~100%Baseline viability.
≤ 120No significant cell deathNo significant cell deathLow to moderate concentrations are non-toxic.
160Potent anti-cancer effect No significant cell deathDemonstrates selective cytotoxicity.
≥ 200Potent anti-cancer effect Significant cell death Toxicity observed in normal cells at higher concentrations.

Note: This data is representative and should be used as a guideline. Researchers should determine the precise dose-response curve for their specific cell lines.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity with MTT Assay

This protocol is adapted from standard methods for evaluating cell viability based on metabolic activity.[4][6]

Materials:

  • Target and non-target cell lines

  • Complete growth medium

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Perform serial dilutions in complete growth medium to create 2X working solutions of your desired final concentrations.[4]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same final DMSO concentration as the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Mechanistic Assay using ROS Scavengers or Apoptosis Inhibitors

This protocol allows for the investigation of the pathways underlying this compound's cytotoxicity.

Procedure:

  • Follow steps 1 and 2 from the MTT Assay protocol.

  • Inhibitor Pre-treatment (for ROS Scavengers):

    • Prepare a working solution of N-acetylcysteine (NAC) in complete medium.

    • One hour before adding this compound, replace the medium with the NAC-containing medium.

    • After 1 hour, add the this compound dilutions directly to the wells containing NAC.

  • Inhibitor Co-treatment (for Apoptosis Inhibitors):

    • Prepare a set of this compound dilutions that also contain the apoptosis inhibitor (e.g., Z-VAD-FMK) at its effective concentration.

    • Add these co-treatment solutions to the cells at the same time.

  • Controls: Ensure you have proper controls for the inhibitor alone to assess its baseline effect on cell viability.

  • Proceed with steps 4-8 of the MTT Assay protocol to measure the effect of the inhibitors on this compound-induced cytotoxicity. A significant increase in cell viability in the presence of an inhibitor suggests that the targeted pathway (ROS production or apoptosis) is involved.

Visualizations

Avenaciolide_Signaling_Pathway cluster_cell Cell Membrane cluster_mito Mitochondrion This compound This compound Mito_Transport Glutamate Transport (Inhibited) This compound->Mito_Transport Inhibits Mito_Ionophore Ca2+/Mg2+ Efflux (Ionophore Activity) This compound->Mito_Ionophore Induces Mito_Dysfunction Mitochondrial Dysfunction Mito_Transport->Mito_Dysfunction Mito_Ionophore->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS Apoptosis_Pathway Apoptotic Pathway Activation (Caspase Cascade) ROS->Apoptosis_Pathway Triggers Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate (24h incubation) start->seed prepare_cpd Prepare Serial Dilutions of this compound +/- Inhibitors seed->prepare_cpd treat Treat Cells with Compounds (24-72h incubation) prepare_cpd->treat assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat->assay read Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze Data Analysis: Calculate % Viability / Cytotoxicity read->analyze end End: Determine IC50 & Mechanistic Insights analyze->end

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity in Non-Target Cells Observed q1 Is Vehicle Control Toxic? start->q1 q2 Is Concentration Optimized? q1->q2 No sol1 Reduce Solvent (DMSO) Concentration to <0.5% q1->sol1 Yes q3 Are Assay Controls Valid? q2->q3 Yes sol2 Perform Full Dose-Response Curve to Find Non-Toxic Range q2->sol2 No sol3 Check for Assay Artifacts (e.g., medium interference) q3->sol3 No sol4 Consider High Cell Sensitivity or Contamination q3->sol4 Yes

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Strategies to Overcome Avenaciolide Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avenaciolide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound resistance in fungal species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a naturally occurring bis-γ-lactone antifungal agent isolated from various fungal species, including Aspergillus avenaceus and Seimatosporium sp.[1][2][3]. Its antifungal activity is primarily attributed to the inhibition of glutamate (B1630785) transport in mitochondria.[1] The exocyclic double bond in its structure is believed to be crucial for its activity, possibly through a Michael addition type reaction with fungal enzymes.[1]

Q2: My fungal cultures are showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

The most common mechanisms of antifungal resistance in fungi involve the overexpression of efflux pumps, modification of the drug target, and alterations in sterol biosynthesis.[4][5] For this compound, the primary mechanism of resistance is likely the active removal of the compound from the fungal cell by efflux pumps.[4][6][7] These pumps are typically ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters.[4][8][9]

Q3: How can I determine if efflux pumps are responsible for the observed this compound resistance in my fungal strain?

You can investigate the role of efflux pumps through several experimental approaches:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in your resistant strain compared to a susceptible control.[7]

  • Fluorescent Dye Efflux Assays: Utilize fluorescent substrates of efflux pumps, such as Rhodamine 6G, to visually or quantitatively measure efflux activity. A higher rate of dye extrusion in the resistant strain suggests increased pump activity.

  • Checkerboard Assays with Efflux Pump Inhibitors: Perform a checkerboard titration with this compound and a known efflux pump inhibitor.[6] A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor indicates that efflux pumps are contributing to resistance.[6][7]

Q4: What are some potential strategies to overcome this compound resistance in my experiments?

Several strategies can be employed to combat this compound resistance:

  • Synergistic Drug Combinations: Combine this compound with other antifungal agents that have different mechanisms of action.[10][11] This can create a multi-pronged attack that is more difficult for the fungus to overcome. For example, combining a cell wall synthesis inhibitor with a membrane-disrupting agent can be effective.[12]

  • Efflux Pump Inhibitors (EPIs): The use of EPIs can restore the susceptibility of resistant strains to this compound by preventing the drug's removal from the cell.[6][7] While many EPIs are still in the experimental phase, some natural and synthetic compounds have shown promise.[13]

  • Development of this compound Analogs: Synthesizing new analogs of this compound could lead to compounds that are less susceptible to existing resistance mechanisms.[1] Modifications to the core structure may prevent recognition and transport by efflux pumps.

Troubleshooting Guides

Problem: High variability in this compound Minimum Inhibitory Concentration (MIC) assays.

  • Possible Cause 1: Inconsistent Inoculum Preparation.

    • Solution: Ensure a standardized and reproducible method for preparing the fungal inoculum. For molds, conidia concentration should be carefully determined using a hemocytometer.[14][15] For yeasts, cell density should be measured spectrophotometrically and confirmed by plating.[14]

  • Possible Cause 2: Inappropriate Incubation Time.

    • Solution: Follow established guidelines for incubation times, which can vary depending on the fungal species. For many filamentous fungi, MICs are typically read at 48 hours, while some faster-growing species may only require 24 hours.[15]

  • Possible Cause 3: Subjective Endpoint Determination.

    • Solution: Use a spectrophotometric plate reader to obtain objective measurements of growth inhibition. For azoles and echinocandins, the MIC is often defined as the lowest drug concentration causing a ≥50% reduction in growth compared to the drug-free control.[14]

Problem: Suspected contamination of this compound-resistant mutants with wild-type strains.

  • Possible Cause: Cross-contamination during culture handling.

    • Solution: Implement strict aseptic techniques. After selecting for resistant mutants on this compound-containing media, perform at least two rounds of single-colony isolation to ensure the purity of the culture.

  • Possible Cause: Reversion to susceptibility.

    • Solution: Periodically re-streak the resistant strain on media containing a selective concentration of this compound to maintain the resistant phenotype. Store long-term stocks of the resistant strain at -80°C to prevent genetic drift.

Experimental Protocols

Protocol 1: Determination of this compound MIC by Broth Microdilution (Adapted from CLSI and EUCAST guidelines)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[14][15]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Fungal spore suspension (adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL)[14]

  • Spectrophotometer or microplate reader (530 nm)[14]

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a 2x concentration range.

  • Inoculum Preparation: Harvest fungal conidia and suspend them in sterile saline with 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to the desired range in RPMI 1640 medium.

  • Inoculation: Add an equal volume of the fungal inoculum to each well of the plate containing the this compound dilutions. This will bring the final drug concentrations to 1x and the final inoculum to the target density.

  • Controls: Include a drug-free well for a positive growth control and an un-inoculated well for a negative control (blank).

  • Incubation: Incubate the plates at 35°C for 48 hours (or as appropriate for the species being tested).[15]

  • Reading the MIC:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a 100% inhibition of growth compared to the drug-free control.[15]

    • Spectrophotometric Reading: Read the absorbance at 530 nm. The MIC is the lowest drug concentration that produces a ≥90% decrease in absorbance compared to the positive control.[14]

Protocol 2: Assessment of Efflux Pump Activity using Rhodamine 6G (R6G) Efflux Assay

This assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent dye Rhodamine 6G.

Materials:

  • This compound-susceptible and -resistant fungal strains

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Rhodamine 6G

  • Efflux pump inhibitor (e.g., verapamil, optional)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow fungal cultures to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS without glucose.

  • Energy Starvation: Incubate the cells for 1 hour at room temperature with gentle shaking to deplete intracellular energy reserves.

  • Dye Loading: Add R6G to the cell suspension to a final concentration of 10 µM and incubate for 30-60 minutes to allow for dye uptake.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS to remove extracellular R6G.

  • Initiating Efflux: Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the efflux pumps. If using an inhibitor, add it to a parallel sample.

  • Measuring Efflux:

    • Fluorometer: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes), pellet the cells, and measure the fluorescence of the supernatant. An increase in fluorescence indicates R6G efflux.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in intracellular fluorescence over time indicates efflux.

  • Data Analysis: Compare the rate of R6G efflux between the susceptible and resistant strains. A faster rate of efflux in the resistant strain suggests a higher level of pump activity.

Data Presentation

Table 1: Key Fungal Efflux Pumps and Potential Inhibitors

Efflux Pump FamilyTransporter ClassExamples in FungiPotential Inhibitors
Pleiotropic Drug Resistance (PDR)ABC TransporterS. cerevisiae: Pdr5p, Snq2p; C. albicans: Cdr1p, Cdr2p[7][13]Enniatins, Quinazolinone derivatives, Milbemycins[13]
Multidrug Resistance (MDR)Major Facilitator Superfamily (MFS)C. albicans: Mdr1p[7]Verapamil, FK506 (Tacrolimus)

Table 2: Potential Synergistic Combinations with this compound

Drug ClassMechanism of ActionExample DrugsRationale for Synergy
PolyenesBind to ergosterol, forming pores in the cell membrane[5][16]Amphotericin BIncreased membrane permeability may enhance this compound uptake.[5]
EchinocandinsInhibit β-(1,3)-glucan synthesis, disrupting cell wall integrity[12]Caspofungin, MicafunginWeakening the cell wall could increase stress and reduce the cell's ability to manage this compound.
Calcineurin InhibitorsInhibit the calcineurin signaling pathway, which is involved in stress responses and drug resistance[11]Cyclosporine A, FK506May suppress the transcriptional upregulation of efflux pumps.[11]

Visualizations

EffluxPumpMechanism cluster_cell Fungal Cell Avenaciolide_in This compound EffluxPump Efflux Pump (e.g., ABC Transporter) Avenaciolide_in->EffluxPump Substrate Target Mitochondrial Glutamate Transport Avenaciolide_in->Target Inhibits ATP ATP EffluxPump->ATP Hydrolyzes Avenaciolide_out This compound EffluxPump->Avenaciolide_out Efflux ADP ADP + Pi Avenaciolide_ext->Avenaciolide_in Enters Cell

Caption: Mechanism of efflux pump-mediated this compound resistance.

ResistanceInvestigationWorkflow Start Observe Reduced This compound Susceptibility MIC_Test Confirm Resistance (MIC Assay) Start->MIC_Test Hypothesis Hypothesize Mechanism: Efflux Pump Overexpression? MIC_Test->Hypothesis Gene_Expression Measure Efflux Pump Gene Expression (qRT-PCR) Hypothesis->Gene_Expression Efflux_Assay Perform Functional Efflux Assay (R6G) Hypothesis->Efflux_Assay Checkerboard Test Synergy with Efflux Pump Inhibitors Hypothesis->Checkerboard Conclusion Conclude Efflux-Mediated Resistance Gene_Expression->Conclusion Efflux_Assay->Conclusion Checkerboard->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

SignalingPathway This compound This compound Stress StressSensor Stress Sensor (Membrane/Cytosolic) This compound->StressSensor Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) StressSensor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., Pdr1/Pdr3) KinaseCascade->TranscriptionFactor Phosphorylates/ Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to EffluxGene Efflux Pump Gene (e.g., CDR1, MDR1) TranscriptionFactor->EffluxGene Binds Promoter/ Upregulates Transcription EffluxProtein Efflux Pump Protein EffluxGene->EffluxProtein Translation

References

Refining analytical methods for Avenaciolide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Avenaciolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a bicyclic bis-butyrolactone antifungal agent produced by various fungal species, including Aspergillus and Seimatosporium.[1][2] Its detection and quantification are crucial in agricultural products to ensure food and feed safety, as mycotoxins can pose health risks to humans and animals.[3][4] Furthermore, due to its bioactive properties, accurate measurement is vital in pharmaceutical research and development.

Q2: What are the main challenges in this compound analysis?

Like many mycotoxins, the analysis of this compound presents several challenges:

  • Complex Matrices: Food and feed samples are complex, containing numerous compounds that can interfere with the analysis.[3]

  • Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.[3][4]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5]

  • Sample Heterogeneity: Mycotoxins are often not uniformly distributed in a sample batch, making representative sampling critical.[3][6]

Q3: What are the recommended storage conditions for this compound standards and samples?

This compound standards should be stored at -20°C.[7] Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C and are generally stable for up to one month.[8] For solid samples, storage at -20°C is also recommended to prevent degradation. It is advisable to allow the product to reach room temperature for at least 60 minutes before opening the vial.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites on the column interacting with the analyte.- Column degradation.- Incorrect mobile phase pH.- Use a mobile phase with a suitable buffer (e.g., 10-25 mM ammonium (B1175870) formate).- Ensure the mobile phase pH is appropriate for the column chemistry (typically pH 2-8 for silica-based C18 columns).- Replace the column if it is old or has been subjected to harsh conditions.
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged frit or void in the column.- Sample precipitating on the column.- Reverse-flush the column (if recommended by the manufacturer).- Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.- Replace the column if the problem persists.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate.
No Peak/Low Signal - Low concentration of this compound in the sample.- Improper MS/MS parameters.- Sample degradation.- Concentrate the sample extract.- Optimize MS/MS parameters (precursor/product ions, collision energy).- Prepare fresh samples and standards.
Mass Spectrometry Issues
Problem Possible Cause(s) Suggested Solution(s)
High Baseline Noise - Contaminated mobile phase or LC system.- Dirty ion source.- Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system.- Clean the ion source according to the manufacturer's instructions.
Inconsistent Signal (Ion Suppression/Enhancement) - Matrix effects from co-eluting compounds.- Improve sample cleanup to remove interfering matrix components.- Modify the chromatographic method to separate this compound from interfering compounds.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Grain Matrix

This protocol is adapted from established methods for mycotoxin analysis in complex matrices.[9][10]

  • Homogenization: Grind a representative sample of the grain to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and let it stand for 30 minutes to allow the sample to hydrate.

    • Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

    • Shake vigorously for 15 minutes.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering compounds.

    • Vortex for 30 seconds and centrifuge.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase (e.g., 50:50 methanol/water).

    • Filter through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

Parameter Suggested Value
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 267.3 [M+H]⁺
Product Ions (Q3) Suggested transitions: m/z 179.1, 151.1 (for quantification and qualification)
Collision Energy Optimize for your instrument (start around 15-25 eV)

Quantitative Data Summary

The following tables provide representative data for mycotoxin analysis using LC-MS/MS, which can be used as a benchmark for method validation for this compound.

Table 1: Method Performance Parameters (Example)

Parameter Typical Value Reference
Linearity (R²) > 0.99[4]
Recovery 70-110%[3][6]
Repeatability (RSDr) < 15%[4]
Reproducibility (RSDR) < 20%[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Grain Matrix (Example)

Mycotoxin LOD (µg/kg) LOQ (µg/kg) Reference
Mycotoxin A0.51.5[11]
Mycotoxin B1.03.0[11]
Mycotoxin C0.20.6[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Grain Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Results Results Data_Processing->Results

This compound Analysis Workflow

Troubleshooting Logic

troubleshooting_logic node_action node_action Problem Chromatographic Problem? Peak_Shape Poor Peak Shape? Problem->Peak_Shape Yes Retention_Time Retention Time Shift? Problem->Retention_Time No Tailing_Fronting Tailing or Fronting? Peak_Shape->Tailing_Fronting Yes Split_Peak Split Peak? Peak_Shape->Split_Peak No Signal_Issue No/Low Signal? Retention_Time->Signal_Issue No Check_Temp_Flow Check Column Temp & Pump Flow Rate Retention_Time->Check_Temp_Flow Yes Optimize_MS Optimize MS Parameters & Check Sample Stability Signal_Issue->Optimize_MS Yes Check_Mobile_Phase Check Mobile Phase Composition & pH Tailing_Fronting->Check_Mobile_Phase Yes Check_Sample_Solvent Check Sample Solvent & Concentration Tailing_Fronting->Check_Sample_Solvent No Check_Column_Integrity Check for Column Void or Contamination Split_Peak->Check_Column_Integrity Yes

Troubleshooting Decision Tree

References

Improving the stability of Avenaciolide in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of avenaciolide in biological matrices. Given the limited publicly available stability data for this compound, this guide focuses on the general principles of lactone stability, troubleshooting common issues, and providing protocols for researchers to determine the stability of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring bis-gamma-lactone with notable antifungal and antimycobacterial properties.[1] Its biological activity is attributed to its unique chemical structure, particularly the α,β-unsaturated carbonyl group, which is thought to interact with fungal enzymes via a Michael addition reaction.[2] The integrity of the lactone rings is crucial for this activity. Like many lactones, this compound is susceptible to degradation in biological matrices, primarily through hydrolysis of the ester bonds in the lactone rings. This degradation leads to a loss of biological activity, making stability a critical factor in experimental design and data interpretation.

Q2: What are the primary degradation pathways for lactones like this compound in biological matrices?

The primary degradation pathway for lactones in aqueous and biological environments is hydrolysis, which can be catalyzed by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone's ester bond, with the rate typically being higher at basic pH.

  • Enzymes: Esterases, which are abundant in biological matrices like plasma and cell culture media containing serum, can enzymatically cleave the lactone ring.[3]

Q3: How should I prepare and store stock solutions of this compound?

To minimize degradation, stock solutions of this compound should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid using aqueous buffers for long-term storage of stock solutions.

Q4: What are the signs of this compound degradation in my experiments?

Visual signs of degradation in solid this compound are unlikely. In solution, degradation is not typically visible. The most reliable way to detect and quantify degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products. Inconsistent or lower-than-expected biological activity in your assays can also be an indicator of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound Activity Over Time in Cell Culture Degradation in cell culture medium.Conduct a time-course experiment to determine the half-life of this compound in your specific medium at 37°C. Consider replenishing the medium with fresh this compound at regular intervals based on its stability.
Binding to serum proteins.If your experiment allows, try reducing the serum concentration in your cell culture medium.
High Variability in Experimental Results Inconsistent degradation of this compound between samples.Ensure consistent timing and temperature for all experimental steps. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
Adsorption to plasticware.Consider using low-protein-binding plates and tubes. Siliconized glassware can also be an option.
Low Recovery of this compound from Biological Samples Degradation during sample processing.Process samples on ice and as quickly as possible. Immediately add an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins and inhibit enzymatic activity. Acidifying the sample to a pH below 4.0 can also help stabilize the lactone ring.
Inefficient extraction.Optimize your extraction protocol. Solid-phase extraction (SPE) with a C18 cartridge can be an effective method for extracting lactones from plasma.

Quantitative Data on Lactone Stability (General)

Compound Matrix Species Half-life (t½) Reference
Paclitaxel Prodrug (o(LA)8-PTX)PlasmaHuman> 24 hours[4]
Paclitaxel Prodrug (o(LA)8-PTX)PlasmaMonkey< 24 hours[4]
Paclitaxel Prodrug (o(LA)8-PTX)PlasmaRat< 24 hours[4]
Paclitaxel Prodrug (o(LA)8-PTX)PlasmaDog< 24 hours[4]
W2 (HDAC Inhibitor)PlasmaHuman79 min[3]
W2 (HDAC Inhibitor)PlasmaRat92 min[3]
SAHA (HDAC Inhibitor)PlasmaHuman75 min[3]
SAHA (HDAC Inhibitor)PlasmaRat86 min[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

Objective: To determine the in vitro half-life of this compound in plasma from a specific species.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Pre-warm plasma aliquots to 37°C.

  • Spike the plasma with this compound stock solution to a final concentration of 1 µM. Vortex briefly to mix.

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the spiked plasma.

  • Immediately terminate the reaction by adding the plasma aliquot to a microcentrifuge tube containing a fixed volume of ice-cold ACN with IS (e.g., 200 µL).

  • Vortex the samples vigorously to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

  • Analyze the concentration of the remaining this compound at each time point by LC-MS/MS.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Stability of this compound in Cell Culture Medium

Objective: To assess the stability of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO₂

  • Acetonitrile (ACN), ice-cold

  • LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in the cell culture medium at the final desired concentration.

  • Dispense aliquots of the this compound-containing medium into sterile tubes or wells.

  • At time zero (T=0), immediately take a sample and process it as described in step 5.

  • Incubate the remaining samples at 37°C in a CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample.

  • To halt degradation and precipitate proteins, add 3 volumes of ice-cold ACN to the sample.

  • Vortex and centrifuge at high speed to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Data Analysis:

  • Similar to the plasma stability assay, calculate the percentage of this compound remaining over time and determine its half-life in the cell culture medium.

Visualizations

cluster_degradation This compound Degradation Pathway cluster_factors Catalyzing Factors This compound This compound (Active Lactone Form) Hydrolyzed_this compound Hydrolyzed this compound (Inactive Hydroxy Acid Form) This compound->Hydrolyzed_this compound Hydrolysis pH High pH pH->this compound Enzymes Esterases Enzymes->this compound

Caption: General degradation pathway of this compound.

cluster_workflow Experimental Workflow for this compound Stability Assay start Start: Prepare this compound-spiked Matrix incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction with Cold Acetonitrile sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro stability assay.

References

Technical Support Center: Optimizing Delivery Methods for Avenaciolide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avenaciolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing delivery methods for this compound in animal studies. Here, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound in animal studies?

A1: The main challenge in delivering this compound is its poor water solubility.[1][2] This characteristic can lead to low bioavailability, making it difficult to achieve desired therapeutic concentrations in vivo. Consequently, careful formulation is required to ensure consistent and effective delivery.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vivo studies, DMSO is a common choice for initial stock solution preparation. However, the final concentration of DMSO in the dosing solution should be minimized to avoid toxicity.[3]

Q3: How should I prepare an oral formulation for this compound?

A3: Due to its poor water solubility, a simple aqueous suspension of this compound is unlikely to provide adequate absorption. Common strategies for formulating poorly soluble compounds for oral administration include:

  • Co-solvent systems: A mixture of solvents can be used to keep the compound in solution. A common combination for animal studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For more sensitive animals, the DMSO concentration can be reduced.[4]

  • Suspensions in structured vehicles: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or a combination of PEG400 and Labrasol (1:1 v/v) to improve its oral bioavailability.[5]

  • Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles can enhance absorption.[6][7]

Q4: What are the options for intravenous administration of this compound?

A4: For intravenous (IV) administration, this compound must be completely dissolved to prevent embolism. A common approach for poorly soluble drugs is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable IV vehicle, such as saline or a solution containing co-solvents like PEG300.[5] It is crucial to ensure the final solution is clear and free of precipitates.

Q5: How can I troubleshoot precipitation of this compound when preparing dosing solutions?

A5: Precipitation upon dilution of a concentrated stock solution in an aqueous buffer (like PBS) is a common issue with hydrophobic compounds.[8] Here are some troubleshooting steps:

  • Slow down the dilution: Add the stock solution dropwise to the aqueous vehicle while vortexing to ensure rapid and even dispersion.[9]

  • Pre-warm the vehicle: Warming the aqueous vehicle to 37°C can help maintain solubility.[9]

  • Use a co-solvent system: Formulating with co-solvents like PEG300 and surfactants like Tween 80 can improve solubility and prevent precipitation.[3][4]

  • Check the final concentration: Ensure the final concentration of this compound in the dosing solution does not exceed its solubility limit in that specific vehicle.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyInformationSource(s)
Water Solubility Poor[1][2]
Organic Solvents Soluble in ethanol, methanol, DMF, DMSO[1][2]
Long-term Storage -20°C (as solid)[1]
Stock Solution Storage Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Table 2: Recommended Starting Formulations for In Vivo Studies (General Guidance)

Administration RouteFormulation ComponentsNotesSource(s)
Oral Gavage 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAdjust DMSO concentration for sensitive animals.[4]
0.5% Methylcellulose in waterPrepare as a suspension.[5]
PEG400:Labrasol (1:1, v/v)Shown to improve bioavailability for other poorly soluble compounds.[5]
Intravenous Injection 15% DMSO, 85% PEG300Used for other poorly soluble compounds. Ensure final solution is clear.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents (Suspension Method)

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water

    • Mortar and pestle (optional)

    • Magnetic stirrer and stir bar

    • Homogenizer (optional)

  • Procedure:

    • Weigh the required amount of this compound.

    • If particle size reduction is desired, gently grind the powder in a mortar and pestle.

    • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

    • For a more uniform suspension, homogenize the mixture.

    • Visually inspect the suspension for uniformity before administration. Always stir or vortex the suspension immediately before drawing each dose.

Protocol 2: Preparation of this compound for Intravenous Injection in Rodents (Co-solvent Method)

  • Materials:

    • This compound powder

    • DMSO (sterile, injectable grade)

    • PEG300 (sterile, injectable grade)

    • Sterile vials and syringes

  • Procedure:

    • Prepare the vehicle by mixing 15% DMSO and 85% PEG300 (v/v) under sterile conditions.

    • Weigh the required amount of this compound in a sterile vial.

    • Add the vehicle to the this compound powder to achieve the desired final concentration.

    • Vortex and, if necessary, gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved. The final solution must be a clear liquid, free of any visible particulates.

    • Allow the solution to cool to room temperature before injection.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Sample Collection & Analysis weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., DMSO/PEG300 for IV, 0.5% MC for Oral) weigh->dissolve animal_prep Prepare Animal (e.g., weigh, restrain) dissolve->animal_prep Prepared Dosing Solution administer Administer Formulation (Oral Gavage or IV Injection) animal_prep->administer sampling Collect Blood/Tissue Samples administer->sampling Post-Dosing Timepoints analysis Analyze Samples (e.g., LC-MS/MS) sampling->analysis

Experimental workflow for in vivo studies with this compound.

signaling_pathway_glutamate This compound This compound EAAT1 Glutamate (B1630785) Transporter (EAAT1) This compound->EAAT1 inhibits Synaptic_glutamate Increased Synaptic Glutamate Concentration This compound->Synaptic_glutamate leads to Glutamate_uptake Glutamate Uptake into Glial Cells EAAT1->Glutamate_uptake mediates Glutamate_uptake->Synaptic_glutamate reduces Neuronal_activity Altered Neuronal Excitability Synaptic_glutamate->Neuronal_activity results in

This compound's inhibition of the glutamate transporter EAAT1.

signaling_pathway_ros This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS generates Mito_damage Mitochondrial Damage ROS->Mito_damage causes CytoC Cytochrome c Release Mito_damage->CytoC leads to Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome initiates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

ROS-mediated mitochondrial apoptosis pathway induced by this compound.

References

Validation & Comparative

Comparing the efficacy of Avenaciolide to other antifungal drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Avenaciolide with other established antifungal drugs. The information presented is supported by experimental data to facilitate an objective evaluation of its potential as an antifungal agent.

Introduction to this compound

This compound is a naturally occurring bicyclic bis-γ-lactone first isolated from the fungus Aspergillus avenaceus. It has demonstrated both antifungal and antibacterial properties. Its primary mechanisms of action against fungi are believed to be the inhibition of glutamate (B1630785) transport in mitochondria and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death. Some studies in bacteria have also shown that this compound can target the MurA enzyme, which is involved in the biosynthesis of the cell wall.

Comparative Efficacy: this compound vs. Standard Antifungals

The following tables summarize the in vitro efficacy of this compound against various fungal pathogens, compared to the standard antifungal agents Fluconazole and Amphotericin B. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism and the concentration that inhibits 50% of the metabolic activity, respectively.

Table 1: In Vitro Efficacy Against Candida Species

Antifungal AgentCandida albicans MIC (µg/mL)Candida albicans IC50 (µg/mL)
This compound6.25[1]3.0 ± 0.14[1]
Fluconazole0.25 - >64Not Widely Reported
Amphotericin B0.125 - 1[2]Not Widely Reported

Note: The MIC ranges for Fluconazole and Amphotericin B are based on typical values observed in various studies and can vary depending on the specific isolate and testing methodology.

Mechanisms of Action: A Closer Look

This compound exhibits its antifungal effects through distinct mechanisms that differ from those of many conventional antifungal drugs.

Inhibition of Mitochondrial Glutamate Transport

This compound acts as a specific inhibitor of glutamate transport into fungal mitochondria. Glutamate is a key substrate for the mitochondrial respiratory chain, which is essential for cellular energy production in the form of ATP. By blocking glutamate transport, this compound disrupts the normal flow of substrates into the mitochondria, leading to a depletion of cellular energy and ultimately inhibiting fungal growth.

Glutamate_Transport_Inhibition cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix Glutamate_Transporter Glutamate Transporter TCA_Cycle TCA Cycle Glutamate_Transporter->TCA_Cycle Glutamate ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Glutamate_ext Glutamate (Cytosol) Glutamate_ext->Glutamate_Transporter Transport This compound This compound This compound->Glutamate_Transporter Inhibits

Caption: Inhibition of mitochondrial glutamate transport by this compound.

Induction of Reactive Oxygen Species (ROS)

Disruption of the mitochondrial respiratory chain by this compound can lead to an increase in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes to fungal cell death.

ROS_Induction_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETC_disruption Electron Transport Chain Disruption Mitochondria->ETC_disruption Inhibits Glutamate Transport ROS_Production Increased ROS Production (Superoxide, Hydrogen Peroxide) ETC_disruption->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis

Caption: this compound-induced production of reactive oxygen species.

Experimental Protocols

The determination of in vitro antifungal efficacy of this compound and comparator drugs is performed using standardized methodologies. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M27)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Experimental Workflow:

CLSI_M27_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Microtiter Plate with Serial Drug Dilutions prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for CLSI M27 broth microdilution antifungal testing.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: this compound, Fluconazole, and Amphotericin B are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 to 2.5 x 10^3 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles like fluconazole, this is typically a ≥50% reduction in turbidity. For polyenes like amphotericin B and for this compound, the endpoint is often complete visual inhibition of growth.

EUCAST E.Def 7.4 Methodology

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized broth microdilution method.

Key Differences from CLSI M27:

  • Inoculum Concentration: The final inoculum concentration is slightly higher, typically 1-5 x 10^5 CFU/mL.

  • Reading of MICs: MICs are determined spectrophotometrically at 530 nm after 24 hours of incubation. The endpoint is defined as the lowest drug concentration that causes a 50% or 90% reduction in absorbance compared to the drug-free control, depending on the drug class.

  • Medium: RPMI-1640 medium supplemented with 2% glucose is used.

Conclusion

This compound demonstrates promising in vitro antifungal activity, particularly against Candida albicans, with a distinct mechanism of action targeting mitochondrial function. Its efficacy appears to be comparable to or within the range of established antifungal agents for this specific pathogen. However, further research is required to evaluate its activity against a broader spectrum of fungal species, including resistant strains, and to understand its in vivo efficacy and safety profile. The unique mode of action of this compound presents a potential advantage in overcoming existing antifungal resistance mechanisms, making it a valuable candidate for further investigation in the development of new antifungal therapies.

References

Avenaciolide vs. Fosfomycin: A Comparative Guide to MurA Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent inhibitors of the MurA enzyme: avenaciolide and fosfomycin (B1673569). MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. This document outlines their mechanisms of action, comparative inhibitory activities based on available experimental data, and detailed experimental protocols for assessing their efficacy.

Introduction to MurA and its Inhibitors

The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] By transferring an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), MurA initiates a cascade of reactions essential for bacterial survival.[2] The absence of a mammalian homologue for MurA makes it a highly selective target for antibiotics.[1][3]

Fosfomycin is a clinically established antibiotic that irreversibly inhibits MurA.[1] Avenaciolides are natural products that have also demonstrated potent inhibitory activity against this enzyme.[1][4] Both compounds act as irreversible inhibitors, forming covalent bonds with a key cysteine residue in the active site of the MurA enzyme.[1]

Mechanism of Action

Both this compound and fosfomycin target a crucial cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme. However, they achieve this through distinct chemical mechanisms.

Fosfomycin: This antibiotic acts as an analog of the natural substrate, phosphoenolpyruvate (PEP).[2] Its epoxide ring is susceptible to nucleophilic attack by the thiol group of the active site cysteine. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[2]

This compound: Avenaciolides possess an α,β-unsaturated carbonyl group, which is an indispensable moiety for their antimicrobial activity.[4] This group acts as a Michael acceptor, reacting with the nucleophilic thiol group of the same active site cysteine residue (Cys115) via a Michael addition reaction. This covalent modification also results in the irreversible inhibition of MurA.[1][5]

Inhibitor_Mechanisms Mechanisms of MurA Inhibition cluster_fosfomycin Fosfomycin cluster_this compound This compound Fos Fosfomycin (PEP analog) Fos_binds Binds to MurA active site Fos->Fos_binds Fos_attack Nucleophilic attack by Cys115 thiol on epoxide ring Fos_binds->Fos_attack Fos_adduct Covalent thioether bond formation Fos_attack->Fos_adduct Fos_inactive Irreversible MurA inactivation Fos_adduct->Fos_inactive Ave This compound Ave_binds Binds to MurA active site Ave->Ave_binds Ave_attack Michael addition of Cys115 thiol to α,β-unsaturated carbonyl Ave_binds->Ave_attack Ave_adduct Covalent adduct formation Ave_attack->Ave_adduct Ave_inactive Irreversible MurA inactivation Ave_adduct->Ave_inactive

Mechanisms of MurA Inhibition by Fosfomycin and this compound.

Comparative Inhibitory Activity

Direct comparative studies of this compound and fosfomycin under identical experimental conditions are limited in the available scientific literature. However, data from separate studies provide insights into their relative potencies. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It is important to note that for irreversible inhibitors, the IC50 value can be influenced by the pre-incubation time with the enzyme.

InhibitorTarget EnzymeIC50 (µM)Experimental Conditions
Fosfomycin E. coli MurA8.8Without UNAG pre-incubation
E. coli MurA0.4With UNAG pre-incubation
This compound derivative 1 E. coli MurA0.9 ± 1.11Not specified
This compound derivative 2 E. coli MurA2.8 ± 1.22Not specified
This compound derivative 3 E. coli MurA10.8 ± 1.13Not specified

Data compiled from multiple sources.[5][6]

Notably, this compound derivatives have been shown to inhibit both wild-type MurA and a fosfomycin-resistant mutant (Cys115Asp) of methicillin-resistant Staphylococcus aureus (MRSA), suggesting they may be effective against certain fosfomycin-resistant bacterial strains.[4]

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against the MurA enzyme.

MurA Enzyme Inhibition Assay (Malachite Green-Based)

This colorimetric assay quantifies MurA activity by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 50 mM HEPES, pH 7.8, containing 0.005% Triton X-114

  • Test inhibitors (this compound, Fosfomycin) dissolved in Dimethyl Sulfoxide (DMSO)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, UNAG (final concentration, e.g., 200 µM), and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Pre-incubation (Optional but recommended for irreversible inhibitors): Add the purified MurA enzyme (final concentration, e.g., 200 nM) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).[3][7] This step allows for the time-dependent inactivation of the enzyme by irreversible inhibitors.

  • Initiation of Reaction: Start the enzymatic reaction by adding PEP (final concentration, e.g., 100 µM).

  • Incubation: Incubate the reaction plate at 37°C for a fixed time (e.g., 15-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

  • Absorbance Measurement: After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of MurA inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental_Workflow MurA Inhibition Assay Workflow A Prepare reaction mixture (Buffer, UNAG, Inhibitor) B Add MurA enzyme and pre-incubate A->B Optional for time-dependent inhibition C Initiate reaction with PEP B->C D Incubate at 37°C C->D E Stop reaction and develop color with Malachite Green D->E F Measure absorbance at 650 nm E->F G Calculate % inhibition and determine IC50 F->G

General workflow for a MurA enzyme inhibition assay.

Conclusion

Both this compound and fosfomycin are potent, irreversible inhibitors of the MurA enzyme, a key target in the bacterial cell wall synthesis pathway. While fosfomycin is a well-established antibiotic, avenaciolides represent a promising class of inhibitors, particularly due to their demonstrated activity against fosfomycin-resistant MurA variants. The available data suggests that avenaciolides can exhibit comparable or even superior in vitro inhibitory potency to fosfomycin, although further direct comparative studies are warranted to confirm these findings. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these and other novel MurA inhibitors in the ongoing effort to combat antibiotic resistance.

References

A Comparative Analysis of Avenaciolide and Other Mitochondrial Glutamate Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Avenaciolide and other inhibitors of mitochondrial glutamate (B1630785) transport. Glutamate, a key metabolite and neurotransmitter, relies on specific transport mechanisms to cross the inner mitochondrial membrane, a critical step in cellular energy metabolism and neurotransmitter recycling. The inhibition of these transport systems presents a promising avenue for therapeutic intervention in various pathological conditions, including neurodegenerative diseases and cancer. This document details the mechanisms of action, comparative efficacy, and experimental protocols for studying these inhibitors.

Overview of Mitochondrial Glutamate Transport

Mitochondria utilize two main types of carriers to transport glutamate across their inner membrane:

  • Glutamate/H+ Symporters (GCs): These carriers, including GC1 (SLC25A22) and GC2 (SLC25A18), facilitate the transport of glutamate into the mitochondrial matrix along with a proton. This process is crucial for providing substrate for the tricarboxylic acid (TCA) cycle and for amino acid metabolism.[1][2][3]

  • Aspartate-Glutamate Carriers (AGCs): AGCs, such as AGC1 (Aralar, SLC25A12) and AGC2 (Citrin, SLC25A13), mediate the exchange of cytosolic glutamate for mitochondrial aspartate. This antiport system is a key component of the malate-aspartate shuttle, which transfers reducing equivalents from the cytosol to the mitochondria, essential for maintaining cellular redox balance and supporting ATP production.[3][4][5]

This compound: A Specific Inhibitor of Mitochondrial Glutamate Transport

This compound is a naturally occurring bicyclic bis-lactone (B144190) that has been identified as a specific inhibitor of mitochondrial glutamate transport.[6] Its primary mechanism of action is the blockade of the glutamate uniporter, thereby inhibiting the oxidation of glutamate by mitochondria.[7] This inhibition has been shown to be effective in rat liver and brain mitochondria.

Other Mitochondrial Glutamate Transport Inhibitors

The landscape of specific, small-molecule inhibitors for mitochondrial glutamate transporters, aside from this compound, is currently limited. Much of the research on the function of these carriers has relied on genetic silencing techniques (e.g., shRNA) or the use of less specific compounds.

  • Pyridoxal (B1214274) 5'-phosphate (PLP) and Bathophenanthroline (B157979): These compounds have been used as inhibitors of the aspartate-glutamate carriers (AGCs).[1][8][9] However, their lack of specificity makes them suboptimal for targeted studies. PLP is a derivative of vitamin B6 and a cofactor for many enzymes, while bathophenanthroline is a metal chelator.

Comparative Data

Direct comparative studies of this compound against other specific mitochondrial glutamate transport inhibitors are scarce due to the limited availability of such compounds. The following tables summarize the available information on the known inhibitors.

InhibitorTarget Carrier(s)Mechanism of ActionQuantitative Data (IC50)References
This compound Glutamate/H+ Symporter (e.g., GC1)Specific, non-competitive inhibition of glutamate transportNot explicitly reported in the provided search results[6][7]
Pyridoxal 5'-phosphate Aspartate-Glutamate Carriers (AGC1, AGC2)Non-specific inhibitionNot explicitly reported in the provided search results[1][8][9]
Bathophenanthroline Aspartate-Glutamate Carriers (AGC1, AGC2)Non-specific inhibition (metal chelation)Not explicitly reported in the provided search results[1][8][9]

Experimental Protocols

Measurement of Mitochondrial Glutamate Transport using Reconstituted Liposomes and Radiolabeled Glutamate

This method allows for the direct measurement of glutamate transport activity of specific mitochondrial carriers in a controlled in vitro system.

Principle: The mitochondrial carrier protein of interest is purified and reconstituted into artificial lipid vesicles (liposomes). The transport activity is then measured by incubating the proteoliposomes with radiolabeled glutamate and quantifying the amount of radioactivity incorporated into the vesicles over time.

Detailed Protocol:

  • Protein Expression and Purification: The target mitochondrial glutamate carrier (e.g., GC1, AGC1) is overexpressed in a suitable system (e.g., E. coli) and purified using chromatographic techniques.

  • Liposome Preparation: Liposomes are prepared from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cardiolipin) by sonication or extrusion.

  • Reconstitution: The purified carrier protein is incorporated into the pre-formed liposomes by methods such as detergent dialysis or freeze-thaw cycles.

  • Transport Assay:

    • The proteoliposomes are incubated in a buffer containing radiolabeled L-[³H]glutamate or [¹⁴C]glutamate at a specific temperature (e.g., 37°C).

    • To test inhibitors, the proteoliposomes are pre-incubated with the inhibitor (e.g., this compound) for a defined period before the addition of the radiolabeled substrate.

    • The transport reaction is stopped at various time points by adding a potent, non-permeable inhibitor (e.g., pyridoxal 5'-phosphate for AGCs) or by rapid filtration through an ion-exchange column to separate the proteoliposomes from the external radioactive substrate.

  • Quantification: The radioactivity inside the liposomes is measured using a scintillation counter. The rate of glutamate transport is then calculated and expressed as nmol of glutamate transported per mg of protein per minute.

Assessment of Mitochondrial Swelling

This assay indirectly assesses the activity of mitochondrial glutamate transporters by measuring changes in mitochondrial volume in response to glutamate influx.

Principle: In an iso-osmotic solution of a glutamate salt (e.g., ammonium (B1175870) glutamate), the transport of glutamate into the mitochondria, followed by water, leads to an increase in mitochondrial volume, which can be measured as a decrease in light absorbance at 520 nm.

Detailed Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from fresh tissue (e.g., rat liver or brain) by differential centrifugation.

  • Swelling Assay:

    • Isolated mitochondria are suspended in an iso-osmotic buffer (e.g., 100 mM ammonium glutamate).

    • The absorbance at 520 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • To test inhibitors, mitochondria are pre-incubated with the compound of interest (e.g., this compound) before being suspended in the glutamate-containing buffer.

  • Data Analysis: The rate of swelling is determined by the rate of decrease in absorbance. The inhibitory effect of a compound is calculated by comparing the swelling rate in the presence and absence of the inhibitor.

Measurement of Mitochondrial Oxygen Consumption

This assay determines the effect of glutamate transport inhibitors on mitochondrial respiration, which is coupled to glutamate oxidation.

Principle: The rate of oxygen consumption by isolated mitochondria is measured using an oxygen electrode. The oxidation of glutamate requires its transport into the mitochondrial matrix. Therefore, inhibition of glutamate transport will lead to a decrease in the rate of glutamate-dependent oxygen consumption.

Detailed Protocol:

  • Mitochondria Isolation: Intact mitochondria are isolated from a suitable tissue source.

  • Oxygen Consumption Measurement:

    • Isolated mitochondria are placed in a sealed, temperature-controlled chamber containing a respiration buffer and an oxygen electrode (e.g., a Clark-type electrode).

    • The basal respiration rate is recorded.

    • Glutamate and a co-substrate like malate (B86768) are added to initiate state 2 respiration.

    • ADP is then added to stimulate state 3 respiration (active oxidative phosphorylation).

    • To test an inhibitor, the compound is added before the addition of glutamate and malate, and the effect on the rates of state 2 and state 3 respiration is measured.

  • Data Analysis: The rates of oxygen consumption are calculated from the slope of the oxygen concentration trace. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitor.[10][11][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

MitochondrialGlutamateTransport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Glutamate_cyt Glutamate GC GC1/GC2 (SLC25A22/18) Glutamate_cyt->GC AGC AGC1/AGC2 (SLC25A12/13) Glutamate_cyt->AGC Aspartate_cyt Aspartate Malate_cyt Malate OAA_cyt Oxaloacetate OAA_cyt->Malate_cyt MDH1 NADH_cyt NADH NAD_cyt NAD+ NADH_cyt->NAD_cyt MDH1 Glutamate_mat Glutamate GC->Glutamate_mat Aspartate_mat Aspartate AGC->Aspartate_mat - AGC [color="#EA4335"]; Malate_cyt - - AGC [color="#EA4335"]; Malate_cyt - Malate_alphaKG_carrier Malate-αKG Carrier alpha_KG α-Ketoglutarate Glutamate_mat->alpha_KG GDH / AST OAA_mat Oxaloacetate Aspartate_mat->OAA_mat AST TCA TCA Cycle alpha_KG->TCA Malate_mat MDH2 NADH_mat NADH NAD_mat NAD+ NAD_mat->NADH_mat MDH2 - Malate_alphaKG_carrier [color="#EA4335"]; OAA_mat - - Malate_alphaKG_carrier [color="#EA4335"]; OAA_mat - This compound This compound This compound->GC Inhibits PLP_Batho PLP / Bathophenanthroline PLP_Batho->AGC Inhibits

Caption: Mitochondrial glutamate transport pathways and sites of inhibition.

ExperimentalWorkflow cluster_assay1 Radiolabeled Glutamate Uptake Assay cluster_assay2 Mitochondrial Swelling Assay cluster_assay3 Oxygen Consumption Assay a1 Isolate & Purify Mitochondrial Carrier a2 Reconstitute into Liposomes a1->a2 a3 Incubate with Radiolabeled Glutamate +/- Inhibitor a2->a3 a4 Stop Reaction & Separate Liposomes a3->a4 a5 Quantify Radioactivity (Scintillation Counting) a4->a5 b1 Isolate Mitochondria b2 Suspend in Iso-osmotic Glutamate +/- Inhibitor b1->b2 b3 Monitor Absorbance at 520 nm b2->b3 c1 Isolate Mitochondria c2 Measure Basal Respiration (Oxygen Electrode) c1->c2 c3 Add Glutamate/Malate & ADP +/- Inhibitor c2->c3 c4 Monitor Oxygen Consumption Rate c3->c4

Caption: Experimental workflows for assessing mitochondrial glutamate transport inhibition.

References

Validation of Avenaciolide's anticancer activity in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

Avenaciolide, a natural compound produced by the fungus Aspergillus avenaceus, has demonstrated promising anticancer properties, particularly in malignant meningioma models. This guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, presents a comparative analysis with established chemotherapeutic agents, and furnishes detailed experimental protocols for its evaluation.

While direct comparative studies of this compound against standard chemotherapeutics in a wide range of cancers are currently limited, this guide synthesizes the available data and provides a framework for its potential positioning in cancer therapy. The information presented here is intended for researchers, scientists, and drug development professionals interested in the further investigation of this compound as a potential anticancer agent.

I. Comparative Efficacy of this compound

Currently, published data on the anticancer activity of this compound is primarily focused on malignant meningioma. To provide a comparative perspective, this section presents the available data on this compound and contrasts it with the known activities of two widely used chemotherapy drugs, Doxorubicin and Cisplatin.

It is crucial to note that the following tables are constructed from different studies and do not represent a direct head-to-head comparison under the same experimental conditions. Therefore, the IC50 values should be interpreted with caution.

Table 1: Cytotoxicity (IC50) of this compound in Human Malignant Meningioma Cells

Cell LineDrugIC50 (µM)Citation
HKBMM (Malignant Meningioma)This compound~160[1]
HDFn (Normal Dermal Fibroblasts)This compound>200[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Due to the lack of direct comparative studies, a table comparing the IC50 values of this compound with Doxorubicin and Cisplatin across various tumor models cannot be generated at this time. Further research is needed to establish a direct comparison of their potencies.

II. Mechanism of Action: A Comparative Overview

This compound exhibits a distinct mechanism of action compared to traditional cytotoxic agents like Doxorubicin and Cisplatin.

  • This compound: Induces cancer cell death primarily through the generation of reactive oxygen species (ROS) and subsequent apoptosis, which is likely triggered by mitochondrial dysfunction.[1] It has been shown to have a greater cytotoxic effect on malignant meningioma cells compared to normal human dermal fibroblasts, suggesting a potential for selective anticancer activity.[1]

  • Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based compound, Cisplatin forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.

The distinct mechanisms of action are visualized in the signaling pathway diagrams below.

III. Signaling Pathways and Experimental Workflows

This section provides diagrams illustrating the signaling pathways of this compound, Doxorubicin, and Cisplatin, along with a typical experimental workflow for evaluating their anticancer activities.

Avenaciolide_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound's proposed mechanism of action.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Binding Binds to DNA Cisplatin->DNA_Binding DNA_Crosslinks DNA Cross-links (Intra- and Inter-strand) DNA_Binding->DNA_Crosslinks Replication_Transcription_Block Blocks DNA Replication & Transcription DNA_Crosslinks->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis

Caption: Cisplatin's mechanism of inducing apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HKBMM, etc.) Treatment Treat with this compound, Doxorubicin, or Cisplatin (various concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Mito_Potential_Assay Mitochondrial Membrane Potential Assay Treatment->Mito_Potential_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Mechanism_Analysis Mechanism of Action Analysis Apoptosis_Assay->Mechanism_Analysis Mito_Potential_Assay->Mechanism_Analysis Xenograft Establish Tumor Xenografts in Immunocompromised Mice Drug_Administration Administer this compound or Control/Standard Drug Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Drug_Administration->Toxicity_Assessment Efficacy_Evaluation Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: A general workflow for preclinical evaluation.

IV. Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of this compound and other compounds.

A. Cell Viability Assay (MTT Assay) to Determine IC50

Objective: To determine the concentration of this compound, Doxorubicin, or Cisplatin that inhibits the growth of cancer cells by 50%.

Materials:

  • Cancer cell line of interest (e.g., HKBMM)

  • Complete culture medium

  • This compound, Doxorubicin, Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound, Doxorubicin, or Cisplatin.

Materials:

  • Cancer cell line of interest

  • This compound, Doxorubicin, Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound, Doxorubicin, or Cisplatin for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Mitochondrial Membrane Potential Assay

Objective: To assess changes in the mitochondrial membrane potential, an early indicator of apoptosis, induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound at its IC50 concentration for a predetermined time (e.g., 6-24 hours).

  • Staining: Incubate the cells with JC-1 or TMRE staining solution according to the manufacturer's protocol.

  • Analysis:

    • JC-1: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.

    • TMRE: This dye accumulates in active mitochondria. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

  • Quantification: Analyze the fluorescence using a fluorescence microscope or a flow cytometer.

V. Conclusion

This compound presents a compelling profile as a potential anticancer agent, particularly for malignant meningioma, with a mechanism of action centered on inducing oxidative stress and mitochondrial dysfunction. While direct comparative data with standard chemotherapeutics is currently lacking, the information and protocols provided in this guide offer a solid foundation for researchers to conduct further investigations. Future studies should focus on head-to-head comparisons of this compound with established drugs across a broader range of tumor models to fully elucidate its therapeutic potential and position in the landscape of cancer treatment.

References

Cross-validation of Avenaciolide's mechanism of action using genetic approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avenaciolide, a natural fungal metabolite, has demonstrated promising antifungal properties. Early biochemical studies have pinpointed its mechanism of action to the inhibition of mitochondrial glutamate (B1630785) transport and a potential role as an atypical ionophore. However, a robust validation of these mechanisms using modern genetic techniques in fungi has been lacking. This guide provides a comparative framework for the genetic cross-validation of this compound's mechanism of action, drawing parallels with known genetic manipulations and proposing a detailed experimental workflow.

Comparison with Genetically Characterized Glutamate Dehydrogenase Mutants

One of the primary proposed mechanisms of this compound is the disruption of glutamate metabolism through the inhibition of its transport into mitochondria. To genetically model the effects of such inhibition, we can compare the reported phenotypic effects of this compound with the characterized phenotypes of fungal mutants in which key enzymes of glutamate metabolism have been deleted.

A study on Candida albicans provides a relevant comparison. Researchers created knockout mutants for two glutamate dehydrogenases, Gdh2 (NAD+-dependent) and Gdh3 (NADPH-dependent), which are central to nitrogen and glutamate metabolism.[1][2] The phenotypic consequences of these genetic deletions offer a genetic baseline to which the effects of this compound can be compared.

Table 1: Comparison of this compound's Antifungal Effects with Phenotypes of Glutamate Dehydrogenase Knockout Mutants in Candida albicans

FeatureThis compound Treatment (Reported Effects)gdh2Δ/gdh2Δ Mutant Phenotype[1][2]gdh3Δ/gdh3Δ Mutant Phenotype[1][2]
Growth Inhibition Broad-spectrum antifungal activity.Unable to grow on arginine or proline as sole carbon and nitrogen sources.Able to grow on arginine and proline.
Morphogenesis Not explicitly reported.Not explicitly reported.Locked in the yeast morphology in proline-containing medium, unable to switch to hyphal form.
Metabolic Impact Inhibition of glutamate transport.[3]Disruption of nitrogen and nicotinate/nicotinamide metabolic pathways.Disequilibrium of cofactors (ATP, NAD+, NADH, NADP+, NADPH), affecting central carbon metabolism.

This comparison suggests that if this compound's primary mechanism is the disruption of glutamate utilization, its application to fungi should phenocopy, at least in part, the characteristics of the gdh2Δ/gdh2Δ or gdh3Δ/gdh3Δ mutants. A key experiment would be to assess if this compound treatment can replicate the specific growth defects and morphological locks observed in these knockout strains.

Proposed Genetic Workflow for Target Validation of this compound

To directly validate the molecular target(s) of this compound in a model filamentous fungus such as Aspergillus nidulans or a relevant pathogen like Aspergillus fumigatus, a systematic genetic approach is required. The advent of CRISPR-Cas9 technology in fungi provides a powerful tool for such investigations.[3][4][5][6][7]

Below is a proposed experimental workflow to identify and validate the genetic determinants of this compound sensitivity.

G cluster_0 Phase 1: Resistance Mutant Generation cluster_1 Phase 2: Identification of Resistance Genes cluster_2 Phase 3: Target Validation using CRISPR-Cas9 A Wild-type Fungal Spores B Chemical Mutagenesis (e.g., EMS) A->B C Selection on this compound-containing Media B->C D Isolation of Resistant Colonies C->D E Whole Genome Sequencing of Resistant Mutants F Comparative Genomics with Wild-type E->F G Identification of Candidate Resistance Genes (e.g., in glutamate transporters, ion channels) F->G H Design sgRNAs targeting Candidate Genes I CRISPR-Cas9 Mediated Gene Knockout in Wild-type H->I J CRISPR-Cas9 Mediated Allelic Replacement in Wild-type with Mutant Allele H->J K Phenotypic Analysis of Engineered Strains (MIC determination) I->K J->K G This compound This compound GlutamateTransport Mitochondrial Glutamate Transport This compound->GlutamateTransport Inhibition IonHomeostasis Cellular Ion Homeostasis This compound->IonHomeostasis Disruption MitochondrialFunction Mitochondrial Function GlutamateTransport->MitochondrialFunction Impairment NitrogenMetabolism Nitrogen Metabolism GlutamateTransport->NitrogenMetabolism Imbalance IonHomeostasis->MitochondrialFunction Impairment ROS_Production ROS Production MitochondrialFunction->ROS_Production Increase StressResponse Stress Response Pathways (e.g., HOG) NitrogenMetabolism->StressResponse ROS_Production->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis

References

Avenaciolide: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro efficacy of Avenaciolide, a natural product isolated from Aspergillus avenaceus, and explores the landscape for its potential in vivo applications. While in vitro studies have demonstrated promising anticancer and antimicrobial properties, publicly available in vivo efficacy data for this compound remains limited. This document summarizes the existing in vitro data, details relevant experimental protocols, and outlines potential avenues for future in vivo investigation based on its established mechanisms of action.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic effects against cancer cells and significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

Mechanism of Action: this compound's anticancer effects are primarily attributed to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which is likely caused by mitochondrial dysfunction.[1][2] The compound has shown selective cytotoxicity, with greater effects observed in malignant cells compared to normal cells.[2][3]

Quantitative Data Summary:

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
Human Malignant Meningioma (HKBMM)Cell ViabilityCell Death160 µM or morePotent anti-cancer effects[2]
Human Neonatal Dermal Fibroblasts (HDFn)Cell ViabilityCell Death200 µM or moreSignificant cell death[2]
Antimicrobial Activity

Mechanism of Action: this compound and its derivatives act as inhibitors of MurA, a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5][6] This inhibition disrupts cell wall synthesis, leading to a protoplast-like morphology and eventual cell lysis.[4][5] Notably, certain this compound derivatives have shown efficacy against fosfomycin-resistant MurA.[4][5][6]

Quantitative Data Summary:

Bacterial StrainAssay TypeEndpointThis compound Derivative(s)Key FindingReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Antimicrobial ActivityInhibitionThis compound derivatives 1, 2, and 3Significant antimicrobial activity[4][5]
MRSA (fosfomycin-resistant)MurA InhibitionInhibitionAvenaciolides 1 and 2Inhibition of wild-type and fosfomycin-resistant MurA[4][5][6]

Signaling Pathways and Mechanisms of Action

ROS-Mediated Apoptosis in Cancer Cells

This compound's induction of ROS production leads to mitochondrial dysfunction, which in turn triggers the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.

ROS_Mediated_Apoptosis This compound-Induced ROS-Mediated Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Induces Apoptotic_Factors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) Mito_Dysfunction->Apoptotic_Factors Leads to Caspase_Activation Caspase Activation Apoptotic_Factors->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Peptidoglycan_Synthesis_Inhibition This compound's Inhibition of Peptidoglycan Synthesis UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_MurNAc UDP-N-acetylmuramic acid MurA->UDP_MurNAc Catalyzes Cell_Lysis Cell Lysis This compound This compound This compound->MurA Inhibits Peptidoglycan_Precursor Peptidoglycan Precursor Synthesis UDP_MurNAc->Peptidoglycan_Precursor Leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursor->Cell_Wall Forms

References

LC-MS versus HPLC for the Quantification of Avenaciolide in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Avenaciolide, a fungal metabolite with notable biological activity, in complex biological matrices.

At a Glance: Key Performance Characteristics

The choice between HPLC and LC-MS for this compound quantification will largely depend on the specific requirements of the study, particularly the required sensitivity and selectivity, as well as budget and throughput considerations. LC-MS is generally superior for applications demanding high sensitivity and specificity, such as therapeutic drug monitoring or metabolite identification at low concentrations.[1][2][3][4] HPLC with UV detection, on the other hand, can be a cost-effective and robust solution for routine analysis where higher concentrations of this compound are expected.

ParameterHPLC with UV Detection (Typical)LC-MS/MS (Typical)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL
Linearity (r²) > 0.995> 0.999
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)[5]
Accuracy (%Bias) ± 15%± 15% (± 20% at LLOQ)[5]
Selectivity ModerateHigh to Very High
Matrix Effect Low to ModerateCan be significant, requires careful management
Instrumentation Cost LowerHigher
Operational Complexity LowerHigher
Throughput HighHigh (with modern systems)

Conceptual Workflow for this compound Quantification

The general workflow for quantifying this compound in biological samples involves several key stages, from sample preparation to data analysis. The primary divergence between the two techniques lies in the detection method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_hplc HPLC-UV Path cluster_lcms LC-MS Path cluster_data Data Analysis start Biological Sample (e.g., Plasma, Urine) prep Protein Precipitation / LLE / SPE start->prep concentrate Evaporation & Reconstitution prep->concentrate hplc_system HPLC System concentrate->hplc_system Injection lcms_system LC-MS/MS System concentrate->lcms_system Injection uv_detector UV Detector hplc_system->uv_detector ms_detector Mass Spectrometer lcms_system->ms_detector hplc_data Chromatogram (Absorbance vs. Time) uv_detector->hplc_data quant Quantification hplc_data->quant lcms_data Mass Spectrum & Chromatogram (Intensity vs. m/z vs. Time) ms_detector->lcms_data lcms_data->quant

Caption: General workflow for the quantification of this compound in biological samples using HPLC-UV and LC-MS.

Detailed Experimental Protocols

Below are representative, detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and would require optimization and validation for specific biological matrices.

Sample Preparation (Common for both methods)

Effective sample preparation is crucial to remove interferences from biological matrices.[6][7][8] A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for optimal cleanup.

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. For further cleanup, either proceed with LLE (e.g., with ethyl acetate) or pass the supernatant through an appropriate SPE cartridge (e.g., a C18 or mixed-mode cartridge).[7]

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-UV Method

This method is suitable for applications where this compound concentrations are expected to be in the higher ng/mL to µg/mL range.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 200-220 nm).

  • Run Time: Approximately 10 minutes.

LC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage.[5][9]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: ESI positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.

Logical Comparison of HPLC and LC-MS

The decision between HPLC and LC-MS involves a trade-off between several key factors. The following diagram illustrates the logical considerations in selecting the appropriate technique for this compound quantification.

LC-MS vs HPLC Comparison cluster_lcms LC-MS cluster_hplc HPLC-UV lcms_node Liquid Chromatography-Mass Spectrometry lcms_adv Advantages: - High Sensitivity (pg/mL to fg/mL) - High Selectivity (based on m/z) - Structural Information (MS/MS) - Ideal for complex matrices lcms_node->lcms_adv lcms_disadv Disadvantages: - Higher Cost - More Complex Operation - Susceptible to Matrix Effects - Requires specialized expertise lcms_node->lcms_disadv hplc_node High-Performance Liquid Chromatography - UV hplc_adv Advantages: - Lower Cost - Robust and Reliable - Simpler Operation - Less prone to certain matrix effects hplc_node->hplc_adv hplc_disadv Disadvantages: - Lower Sensitivity (ng/mL) - Lower Selectivity (based on retention time and UV absorbance) - Co-eluting impurities can interfere - No structural confirmation hplc_node->hplc_disadv decision Decision Point: Quantification of this compound decision->lcms_node Low Concentration Samples Pharmacokinetics Metabolite ID High Selectivity Needed decision->hplc_node High Concentration Samples Routine QC Budget Constraints

Caption: A logical comparison of LC-MS and HPLC for the quantification of this compound.

Conclusion

References

Avenaciolide's Specificity in MurA Interaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Avenaciolide's interaction with the MurA enzyme against other known inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive resource for evaluating the specificity and potential of this compound as an antimicrobial agent.

Performance Comparison of MurA Inhibitors

The inhibitory activity of this compound against the MurA enzyme is a critical measure of its potential as an antibiotic. To contextualize its performance, the following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a range of other MurA inhibitors. A lower IC50 value indicates a higher potency of the compound in inhibiting the enzyme's activity.

InhibitorTarget Organism/EnzymeIC50 (µM)Mechanism of ActionReference
This compound E. coli MurA~1.0Covalent (Michael addition)[1]
FosfomycinE. coli MurA8.8Covalent (alkylation)[2][3]
Fosfomycin (with UNAG preincubation)E. coli MurA0.4Covalent (alkylation)[2]
Terreic AcidMurA-Covalent
RWJ-3981E. coli MurA0.2-0.9Non-covalent[2][3]
RWJ-110192E. coli MurA0.2-0.9Non-covalent[2][3]
RWJ-140998E. coli MurA0.2-0.9Non-covalent[2][3]
BenzothioxalonesS. aureus MurA0.25-51Covalent[1]
Pyrrolidinedione (compound 46)WT MurA4.5Reversible[1]
DiterpenesE. coli & S. aureus MurA1.1-25.1-[4]
AmpelopsinE. coli MurA0.48Reversible, Time-dependent[5]

Validating Specificity: this compound's Off-Target Effects

A critical aspect of drug development is ensuring that a compound specifically interacts with its intended target to minimize side effects. While this compound demonstrates potent inhibition of MurA, studies have raised concerns about its specificity.

A significant off-target interaction of this compound is its inhibition of glutamate (B1630785) transport in rat liver mitochondria[1][6]. This interaction is noteworthy as it is unrelated to its antimicrobial activity and could lead to undesirable effects in a therapeutic context. The electrophilic nature of this compound, which facilitates its covalent interaction with MurA, may also contribute to its reactivity with other cellular nucleophiles, leading to off-target effects[1].

In contrast, Fosfomycin is generally considered to have a more specific mechanism of action, directly targeting the Cys115 residue in the active site of MurA[1]. However, like many antibiotics, resistance to Fosfomycin can emerge through various mechanisms, including mutations in the MurA enzyme[1].

The development of novel MurA inhibitors, such as the reversible pyrrolidinedione-based compounds, aims to address both the issues of specificity and resistance. These compounds have been shown to inhibit both wild-type MurA and a Fosfomycin-resistant mutant (C115D) and have demonstrated a lack of toxicity against human cells[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of MurA inhibitors.

MurA Inhibition Assay

This assay quantifies the enzymatic activity of MurA and the inhibitory effect of compounds like this compound.

  • Enzyme and Substrate Preparation:

    • Recombinant MurA enzyme is expressed and purified.

    • The substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (B93156) (PEP), are prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.8)[5].

  • Assay Procedure:

    • The MurA enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C)[2][5]. In some protocols, UNAG is included in the pre-incubation step, which can enhance the binding of certain inhibitors like Fosfomycin[2].

    • The enzymatic reaction is initiated by the addition of PEP[5].

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes)[2].

  • Detection of Activity:

    • The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is quantified using a malachite green-based colorimetric assay. The absorbance is measured at approximately 620-650 nm[5].

  • Data Analysis:

    • The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value[5].

Glutamate Transport Inhibition Assay

This assay is used to assess the off-target effects of compounds on glutamate transport.

  • Preparation of Mitochondria or Synaptosomes:

    • Mitochondria are isolated from rat liver tissue, or synaptosomes are prepared from brain tissue through differential centrifugation.

  • Uptake Assay:

    • The prepared mitochondria or synaptosomes are incubated with a radiolabeled substrate (e.g., [14C]glutamate).

    • The test compound (this compound) is added at various concentrations.

    • The uptake of the radiolabeled substrate is measured over time by scintillation counting after separating the mitochondria/synaptosomes from the incubation medium.

  • Data Analysis:

    • The rate of glutamate uptake is calculated, and the inhibitory effect of the compound is determined by comparing the uptake in the presence and absence of the inhibitor.

Visualizing the Science

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental processes.

Bacterial_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm UNAG UDP-N-acetylglucosamine (UNAG) EP_UNAG UDP-N-acetylglucosamine- enolpyruvate UNAG->EP_UNAG MurA PEP Phosphoenolpyruvate (PEP) PEP->EP_UNAG UDP_MurNAc UDP-N-acetylmuramic acid EP_UNAG->UDP_MurNAc MurB Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Subsequent Enzymatic Steps MurA_Inhibitor This compound Fosfomycin MurA_Inhibitor->EP_UNAG Inhibition

Bacterial cell wall synthesis pathway highlighting MurA's role.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_specificity Specificity Validation cluster_cellular Cellular & In Vivo Analysis A Compound Library Screening (e.g., this compound, other inhibitors) B MurA Inhibition Assay (Determine IC50 values) A->B C Binding Affinity Assay (Optional) (Determine Kd values) B->C D Selectivity Profiling (Test against other enzymes) C->D E Off-Target Activity Assay (e.g., Glutamate Transport Assay) D->E F Antibacterial Activity (MIC determination) against various bacterial strains E->F G Cytotoxicity Assays (against mammalian cells) F->G H In Vivo Efficacy Studies (Animal models) G->H

Workflow for validating the specificity of a MurA inhibitor.

References

A Comparative Analysis of Avenaciolide's Impact on Fungal and Mammalian Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Avenaciolide, a naturally occurring bis-lactone, on the mitochondria of both fungal and mammalian cells. Understanding the differential impact of this compound is crucial for its potential development as a targeted antifungal agent with minimal host toxicity.

Executive Summary

This compound exhibits a notable inhibitory effect on the mitochondria of both fungal and mammalian cells, albeit through apparently distinct primary mechanisms. In mammalian systems, this compound is recognized as a specific inhibitor of glutamate (B1630785) transport in mitochondria, leading to impaired glutamate metabolism and subsequent oxidative stress. This culminates in the induction of apoptosis, particularly in cancer cell lines. In contrast, while the precise molecular target in fungal mitochondria is not as clearly defined, its potent antifungal activity is well-documented. The fungicidal action is hypothesized to involve covalent modification of fungal enzymes through a Michael addition reaction, facilitated by its exocyclic double bond. This guide synthesizes the available experimental data to provide a comparative overview of this compound's mitochondrial effects, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Data Presentation: this compound's Effects on Fungal vs. Mammalian Cells

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that direct comparative studies on isolated mitochondria from both fungal and mammalian sources using identical assay conditions are limited in the current literature.

ParameterFungal Cells (Candida albicans)Mammalian Cells (Human)Reference
Antifungal/Cytotoxic Activity
Minimal Inhibitory Concentration (MIC)6.25 µg/mLNot Applicable[1][2]
Half-maximal Inhibitory Concentration (IC50)3.0 ± 0.14 µg/mL5.6 ± 0.4 µg/mL (HEK293, non-cancerous)[1]
ParameterMammalian Mitochondria (Rat Brain)Fungal MitochondriaReference
Mitochondrial Function
Inhibition of Glutamate Oxidation20%Data not available[3]
Inhibition of Glutamate TransportSpecific InhibitorData not available[4]

Comparative Analysis of Mitochondrial Effects

Mammalian Mitochondria:

This compound's primary documented effect on mammalian mitochondria is the specific inhibition of the glutamate transporter.[4] This blockage disrupts the normal flow of glutamate into the mitochondrial matrix, leading to a 20% reduction in its oxidation in rat brain mitochondria.[3] The impairment of glutamate metabolism can disrupt the tricarboxylic acid (TCA) cycle and electron transport chain (ETC), leading to the generation of reactive oxygen species (ROS).[5] This increase in oxidative stress is a key trigger for the intrinsic pathway of apoptosis, a form of programmed cell death.[5] Studies on human malignant meningioma cells have demonstrated that this compound induces apoptosis mediated by ROS, suggesting mitochondrial dysfunction as the underlying cause.[5]

Fungal Mitochondria:

This compound exhibits potent antifungal activity against various fungal species, including Candida albicans.[1][2] While the precise intramitochondrial target is not definitively identified, the mechanism is thought to differ from that in mammalian cells. The antifungal action is suggested to be dependent on the presence of an exocyclic double bond in the this compound structure. This feature makes the molecule susceptible to a Michael addition reaction, allowing it to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in fungal proteins, potentially inactivating key enzymes involved in mitochondrial function or other vital cellular processes.[6] This covalent inhibition could lead to a more potent and irreversible disruption of fungal mitochondrial activity compared to the competitive inhibition of glutamate transport observed in mammals.

Alternative Mitochondria-Targeting Antifungal Agents

Several other antifungal drugs exert their effects by targeting mitochondrial components, offering alternative mechanisms for comparison.

Drug/Compound ClassPrimary Mitochondrial TargetSelectivity for Fungal MitochondriaReference
Olorofim (F90138) Dihydroorotate dehydrogenase (DHODH)High[7]
Ilicicolin H Complex III (Cytochrome bc1 complex)Moderate[7]
ATI-2307 Complex III and Complex IVHigh[7]
ML316 Mitochondrial phosphate (B84403) carrier (PiC)High[7]

Experimental Protocols

Isolation of Mitochondria

a) From Fungal Cells (e.g., Saccharomyces cerevisiae):

  • Harvesting and Spheroplasting: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation and wash with sterile water. Resuspend the cell pellet in a spheroplasting buffer containing a lytic enzyme (e.g., Zymolyase or Lyticase) and an osmotic stabilizer (e.g., sorbitol). Incubate until a significant portion of cells have formed spheroplasts.

  • Homogenization: Pellet the spheroplasts by gentle centrifugation and resuspend in a homogenization buffer. Homogenize the spheroplasts using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation step. The final pellet contains the isolated mitochondria.

b) From Mammalian Cells (Cultured):

  • Cell Harvesting: Harvest cultured mammalian cells by trypsinization or scraping. Pellet the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell. Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet by resuspending in an isotonic mitochondrial isolation buffer and repeating the high-speed centrifugation.

Measurement of Mitochondrial Respiration
  • Preparation: Resuspend the isolated mitochondria in a respiration buffer.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate and Inhibitor Addition: Add specific substrates for different respiratory chain complexes (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II). After establishing a baseline respiration rate, add this compound at various concentrations to determine its inhibitory effect. Specific inhibitors of the respiratory chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be used as controls.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Loading: Incubate intact fungal or mammalian cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence (or a shift from red to green fluorescence for JC-1) indicates depolarization of the mitochondrial membrane.

Measurement of ATP Synthesis
  • Sample Preparation: Use either isolated mitochondria or permeabilized cells.

  • Luciferase-Based Assay: In the presence of a respiratory substrate and ADP, the production of ATP can be coupled to the light-emitting reaction of luciferase.

  • Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of ATP synthesis.

Detection of Reactive Oxygen Species (ROS)
  • Cell Loading: Incubate intact cells with a fluorescent ROS indicator dye (e.g., DCFDA or MitoSOX Red).

  • Treatment: Expose the cells to this compound.

  • Analysis: Measure the increase in fluorescence using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates elevated ROS production.

Signaling Pathways and Experimental Workflows

Avenaciolide_Mammalian_Apoptosis cluster_mito Mitochondrion This compound This compound Glu_Transporter Glutamate Transporter This compound->Glu_Transporter Inhibits Mito_Membrane Mitochondrial Inner Membrane Glutamate_in Glutamate (Matrix) ETC Electron Transport Chain (ETC) Glutamate_in->ETC ↓ Substrate Glutamate_out Glutamate (Cytosol) ROS Reactive Oxygen Species (ROS)↑ ETC->ROS Dysfunction leads to MMP Mitochondrial Membrane Potential (ΔΨm) ↓ ETC->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway in mammalian cells.

Avenaciolide_Fungal_Action This compound This compound (with exocyclic double bond) Fungal_Enzyme Fungal Mitochondrial Enzyme (e.g., with -SH group) This compound->Fungal_Enzyme Michael Addition Covalent_Adduct Covalent Adduct (Enzyme Inactivation) Fungal_Enzyme->Covalent_Adduct Mito_Dysfunction Mitochondrial Dysfunction Covalent_Adduct->Mito_Dysfunction ATP_depletion ATP Depletion Mito_Dysfunction->ATP_depletion ROS_imbalance ROS Imbalance Mito_Dysfunction->ROS_imbalance Fungal_Cell_Death Fungal Cell Death ATP_depletion->Fungal_Cell_Death ROS_imbalance->Fungal_Cell_Death

Caption: Hypothesized mechanism of this compound's antifungal action.

Experimental_Workflow Start Start: Culture Fungal and Mammalian Cells Isolate_Mito Isolate Mitochondria (Differential Centrifugation) Start->Isolate_Mito Treat_Cells Treat Intact Cells and Isolated Mitochondria with this compound Start->Treat_Cells Isolate_Mito->Treat_Cells Respiration Measure Oxygen Consumption (Respirometry) Treat_Cells->Respiration Mem_Pot Assess Mitochondrial Membrane Potential (ΔΨm) (Fluorescent Dyes) Treat_Cells->Mem_Pot ATP Quantify ATP Synthesis (Luminometry) Treat_Cells->ATP ROS Detect Reactive Oxygen Species (ROS) (Fluorescent Probes) Treat_Cells->ROS Apoptosis Assess Apoptosis in Mammalian Cells (e.g., Caspase Assay) Treat_Cells->Apoptosis Data_Analysis Data Analysis and Comparison Respiration->Data_Analysis Mem_Pot->Data_Analysis ATP->Data_Analysis ROS->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for comparative mitochondrial studies.

References

Benchmarking Avenaciolide's performance in different antimicrobial susceptibility testing methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Avenaciolide, a naturally occurring lactone with notable antifungal properties, across different antimicrobial susceptibility testing (AST) methods. The objective is to offer a clear, data-driven benchmark for researchers evaluating this compound's efficacy and for professionals involved in the development of novel antifungal agents. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to facilitate a comprehensive understanding of this compound's in vitro antifungal activity.

Executive Summary

This compound has demonstrated significant antifungal activity against a range of fungal pathogens. This guide focuses on its performance as measured by two standard AST methods: broth microdilution and disk diffusion. While direct comparative studies benchmarking this compound across multiple standardized AST methods are not extensively available in the public domain, this guide compiles available data and outlines the standard protocols to enable researchers to conduct their own comparative assessments.

Data Presentation: this compound Antifungal Susceptibility

Due to the limited availability of direct comparative studies of this compound in the literature, the following tables are presented as templates. Researchers can populate these tables with their own experimental data when testing this compound against various fungal isolates.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) by Broth Microdilution

Fungal SpeciesThis compound MIC (µg/mL)Comparator Antifungal MIC (µg/mL)
Candida albicansData not available[Insert Data]
Aspergillus fumigatusData not available[Insert Data]
Cryptococcus neoformansData not available[Insert Data]
Other (Specify)Data not available[Insert Data]

Table 2: this compound Zone of Inhibition Diameters by Disk Diffusion

Fungal SpeciesThis compound Zone Diameter (mm)Comparator Antifungal Zone Diameter (mm)
Candida albicansData not available[Insert Data]
Aspergillus fumigatusData not available[Insert Data]
Cryptococcus neoformansData not available[Insert Data]
Other (Specify)Data not available[Insert Data]

Note: The lack of publicly available, comprehensive datasets for this compound's performance in standardized AST methods highlights a significant research gap. The tables above serve as a framework for future studies.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodologies for broth microdilution and disk diffusion testing are provided, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (Based on CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

1. Inoculum Preparation:

  • Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours.

  • A suspension of the fungal culture is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Disk Diffusion Method (Based on CLSI M44-A2)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • A fungal suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation:

  • A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube.

  • The entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue is evenly swabbed in three directions.

3. Disk Application:

  • Paper disks impregnated with a standardized concentration of this compound are placed on the surface of the inoculated agar.

4. Incubation:

  • The plate is incubated at 35°C for 24 hours.

5. Zone of Inhibition Measurement:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Mechanism of Action: this compound's Antifungal Effect

This compound's primary mechanism of action is believed to involve the induction of reactive oxygen species (ROS) within the fungal cell. This oxidative stress can lead to damage of cellular components and ultimately trigger apoptosis. Some evidence also suggests that this compound may interfere with mitochondrial function, a key hub for cellular respiration and energy production.

This compound Mechanism of Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Mitochondria Mitochondria FungalCell->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

This compound's proposed mechanism of action in fungal cells.

Experimental Workflows

The following diagrams illustrate the standardized workflows for the broth microdilution and disk diffusion antifungal susceptibility tests.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture InoculumPrep Prepare Inoculum (0.5 McFarland) FungalCulture->InoculumPrep Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation DrugDilution Serial Dilution of this compound DrugDilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation ReadResults Read Turbidity Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture InoculumPrep Prepare Inoculum (0.5 McFarland) FungalCulture->InoculumPrep InoculateAgar Inoculate Agar Plate InoculumPrep->InoculateAgar PlaceDisks Place this compound Disks InoculateAgar->PlaceDisks Incubation Incubate at 35°C for 24h PlaceDisks->Incubation MeasureZones Measure Zones of Inhibition Incubation->MeasureZones

A Critical Evaluation of Avenaciolide as a Chemical Probe for Glutamate Transport

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Discovery

This guide provides a comprehensive validation of Avenaciolide as a chemical probe for studying glutamate (B1630785) transport, comparing its performance with established alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tools for investigating the roles of glutamate transporters in health and disease.

Executive Summary

This compound, a fungal metabolite, has been historically cited as a specific inhibitor of glutamate transport. However, a thorough review of available data reveals a critical distinction in its primary target. While this compound is an inhibitor of the mitochondrial glutamate carrier , there is a significant lack of evidence supporting its use as a specific and potent probe for the plasma membrane Excitatory Amino Acid Transporters (EAATs) , which are the key regulators of synaptic glutamate levels. In contrast, compounds such as DL-threo-β-benzyloxyaspartate (DL-TBOA) are well-characterized, potent, and selective inhibitors of EAATs, making them more suitable chemical probes for studying synaptic glutamate transport. This guide presents a detailed comparison of this compound and other widely used glutamate transport inhibitors, highlighting the available experimental data to inform the selection of the most appropriate chemical probe for specific research questions.

Data Presentation: Comparative Analysis of Glutamate Transport Inhibitors

The following table summarizes the available quantitative data for this compound and alternative glutamate transport inhibitors. A significant gap in the literature is the absence of IC50 or Ki values for this compound against the five subtypes of plasma membrane glutamate transporters (EAAT1-5).

Chemical ProbeTarget(s)Mechanism of ActionIC50 / Ki ValuesKey Characteristics & Limitations
This compound Mitochondrial Glutamate CarrierNon-competitive inhibitionData not available for EAATsPrimarily targets mitochondrial transport; reported to induce apoptosis via ROS production and affect other metabolic processes, indicating potential off-target effects.[1] Lack of quantitative data for EAATs makes it unsuitable as a probe for synaptic glutamate transport.
DL-threo-β-benzyloxyaspartate (DL-TBOA) EAAT1, EAAT2, EAAT3, EAAT4, EAAT5Competitive, non-transportable inhibitorIC50: EAAT1: 70 µM, EAAT2: 6 µM, EAAT3: 6 µM. Ki: EAAT1: 2.9 µM, EAAT2: 2.2 µM, EAAT3: 9.3 µM, EAAT4: 4.4 µM, EAAT5: 3.2 µM.[2]Broad-spectrum EAAT inhibitor with high potency. Well-characterized and widely used as a benchmark inhibitor. Does not show significant effects on ionotropic or metabotropic glutamate receptors.[3]
TFB-TBOA EAAT1, EAAT2, EAAT3Potent and selective inhibitorIC50: EAAT1: 22 nM, EAAT2: 17 nM, EAAT3: 300 nM (rat). hEAAT1: 3.6 nM, hEAAT2: 10 nM, hEAAT3: 120 nM (human).Highly potent and selective for glial glutamate transporters EAAT1 and EAAT2 over the neuronal EAAT3. Useful for dissecting the roles of glial versus neuronal glutamate transport.
(+)-HIP-B EAATsMixed mechanism inhibitorData available, but mechanism is complexA non-transportable inhibitor with a mixed inhibition mechanism, suggesting it may bind to a site distinct from the glutamate binding site.
Dihydrokainate (DHK) EAAT2Selective inhibitorPotently inhibits EAAT2A selective inhibitor for the EAAT2 subtype, but its utility is limited by its interaction with kainate receptors.[4]

Experimental Protocols

Radiometric Glutamate Uptake Assay in Cultured Cells

This protocol is a standard method for quantifying the inhibitory activity of a compound on glutamate transporters expressed in a cellular context.

a. Cell Culture and Plating:

  • Culture cells stably or transiently expressing a specific EAAT subtype (e.g., HEK293, COS-7, or primary astrocytes) in appropriate media.

  • Plate the cells in 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

b. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Henseleit buffer (or similar physiological salt solution).

  • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound or a comparator) or vehicle control for 10-20 minutes at 37°C.

  • Initiate the uptake reaction by adding a solution containing a mixture of unlabeled L-glutamate and a tracer amount of [3H]-L-glutamate or [14C]-L-glutamate.

  • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold buffer to remove extracellular radioactivity.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like DL-TBOA) from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Off-Target Activity Profiling

To validate the specificity of a chemical probe, it is essential to screen it against a panel of other relevant biological targets.

a. Receptor and Transporter Binding Assays:

  • Utilize commercially available or in-house radioligand binding assays to assess the affinity of the test compound for a broad range of receptors, ion channels, and transporters, particularly those related to neurotransmission.

b. Enzyme Inhibition Assays:

  • Screen the compound against a panel of common enzymes, especially those involved in cellular metabolism and signaling, to identify any potential off-target enzymatic inhibition.

c. Cellular Functional Assays:

  • Employ functional assays, such as measuring changes in intracellular calcium, cAMP levels, or membrane potential, in various cell lines to detect any off-target functional effects of the compound. A recent study, for example, found that this compound can induce apoptosis through the production of reactive oxygen species (ROS).[1]

Mandatory Visualizations

Signaling Consequences of Glutamate Transport Inhibition

The following diagrams illustrate the distinct signaling consequences of inhibiting plasma membrane glutamate transporters versus the mitochondrial glutamate carrier.

cluster_0 Plasma Membrane EAAT Inhibition (e.g., by TBOA) Extracellular_Glu ↑ Extracellular Glutamate Synaptic_Receptors Overactivation of Synaptic/Extrasynaptic Glutamate Receptors Extracellular_Glu->Synaptic_Receptors Ca_Influx ↑ Intracellular Ca2+ Synaptic_Receptors->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Fig. 1: Inhibition of plasma membrane EAATs leads to elevated extracellular glutamate and excitotoxicity.

cluster_1 Mitochondrial Glutamate Carrier Inhibition (by this compound) Mito_Glu_Uptake ↓ Mitochondrial Glutamate Uptake TCA_Cycle Disruption of TCA Cycle Mito_Glu_Uptake->TCA_Cycle ATP_Production ↓ ATP Production TCA_Cycle->ATP_Production ROS_Production ↑ ROS Production TCA_Cycle->ROS_Production Apoptosis Apoptosis ATP_Production->Apoptosis ROS_Production->Apoptosis

Fig. 2: Inhibition of the mitochondrial glutamate carrier by this compound disrupts cellular metabolism.
Experimental Workflow for Chemical Probe Validation

The logical workflow for validating a chemical probe for glutamate transport is outlined below.

Start Identify Putative Glutamate Transport Inhibitor Primary_Assay Primary Screen: Radiometric Glutamate Uptake Assay (EAATs) Start->Primary_Assay Potency Determine IC50/Ki for EAAT Subtypes Primary_Assay->Potency Selectivity_Screen Selectivity Screen: Panel of Receptors, Transporters, Enzymes Potency->Selectivity_Screen Cellular_Assay Cell-Based Assays: Measure Downstream Signaling Effects Potency->Cellular_Assay Off_Target Identify Off-Target Interactions Selectivity_Screen->Off_Target Validation Validated Chemical Probe Off_Target->Validation Mechanism Elucidate Mechanism of Action Cellular_Assay->Mechanism Mechanism->Validation

Fig. 3: Logical workflow for the validation of a glutamate transport chemical probe.

Conclusion and Recommendations

Based on the available scientific literature, This compound is not a validated chemical probe for studying plasma membrane glutamate transport (EAATs) . Its primary characterized activity is the inhibition of the mitochondrial glutamate carrier. Furthermore, reports of its pro-apoptotic and other metabolic effects raise concerns about its specificity for use in cellular and in vivo systems to dissect the role of glutamate transport.

For researchers wishing to inhibit plasma membrane glutamate transport, well-characterized, potent, and non-transportable inhibitors such as DL-TBOA are the recommended tools. For studies requiring selectivity for glial transporters, TFB-TBOA offers a potent alternative.

The validation of any chemical probe is a critical step in ensuring the reliability and reproducibility of experimental findings. Researchers should carefully consider the available data on potency, selectivity, and mechanism of action before employing a chemical probe in their studies.

References

No Direct Evidence Found for Synergistic Effects of Avenaciolide with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, no studies detailing the synergistic effects of Avenaciolide in combination with other antibiotics have been identified. Current research on this compound primarily focuses on its intrinsic antimicrobial properties and its mechanism of action.

This compound, a fungal metabolite, has demonstrated notable antimicrobial activity against a range of pathogens. Studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where it acts as a potential inhibitor of the MurA enzyme, a key component in bacterial cell wall biosynthesis.[1] This mode of action suggests a potential for combination therapy, as agents targeting cell wall synthesis can exhibit synergy with other antibiotic classes.

Furthermore, this compound has been identified as an antifungal and antimycobacterial agent, isolated from the endophytic fungus Seimatosporium sp. found in the medicinal plant Hypericum perforatum.[2] Its activity against Candida albicans and Mycobacterium tuberculosis underscores its broad-spectrum antimicrobial potential.[2]

However, the crucial data required to evaluate its performance in combination with other antibiotics—such as checkerboard assays, time-kill curve studies, and fractional inhibitory concentration (FIC) indices—are not present in the accessible literature. Without such experimental data, a comparative guide on its synergistic effects cannot be compiled. The scientific community has explored the synergistic potential of various other natural compounds with conventional antibiotics, but this compound has not yet been a subject of these investigations.

For researchers and drug development professionals interested in this area, the lack of data presents a clear opportunity for future investigation. Studies designed to assess the synergistic potential of this compound with different classes of antibiotics could reveal new therapeutic strategies for combating antibiotic-resistant infections.

Potential Future Research Directions:

  • Checkerboard Assays: To determine the Fractional Inhibitory Concentration (FIC) index and quantify the synergistic, additive, indifferent, or antagonistic interactions between this compound and a panel of clinically relevant antibiotics.

  • Time-Kill Curve Assays: To evaluate the bactericidal or bacteriostatic effects of the combination over time compared to the individual agents.

  • Mechanism of Synergy Studies: To investigate the underlying biochemical and molecular reasons for any observed synergy, which could involve enhanced cell wall permeability, inhibition of efflux pumps, or sequential pathway inhibition.

Below is a conceptual workflow for how such an investigation might be structured.

Conceptual Experimental Workflow

cluster_screening Initial Screening cluster_confirmation Confirmation & Elucidation cluster_output Data Output screening Checkerboard Assays (this compound + Antibiotics) fic Calculate FIC Index screening->fic interpretation Interpret Results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) fic->interpretation time_kill Time-Kill Curve Assays (for synergistic combinations) interpretation->time_kill Promising Combinations mechanism Mechanism of Synergy Studies (e.g., Membrane Permeability Assays) time_kill->mechanism table Quantitative Data Table (MICs, FIC Indices) mechanism->table

Caption: Conceptual workflow for investigating the synergistic effects of this compound with antibiotics.

References

Avenaciolide's Antifungal Efficacy: An Interspecies Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Avenaciolide, a naturally occurring bis-γ-lactone, against various fungal species. The information presented herein is supported by experimental data to aid in the evaluation of its potential as an antifungal agent.

Quantitative Assessment of Antifungal Activity

The antifungal potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The available data on the MIC of (-)-Avenaciolide against specific fungal and bacterial species is summarized in the table below.

MicroorganismFungal TypeMinimum Inhibitory Concentration (MIC)
Candida albicansYeast6.25 µg/mL[1]
Colletotrichum gloeosporioidesPlant Pathogenic FungusActivity confirmed, specific MIC not reported[2]
Mycobacterium tuberculosis H37RaBacterium25 µg/mL[1]

Note: The activity against Mycobacterium tuberculosis is included for a broader perspective on its antimicrobial spectrum. The exocyclic double bond in the this compound structure is crucial for its antifungal activity.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal potential of a compound. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for filamentous fungi, is the most commonly employed technique.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible fungal growth.

Key Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of fungal cells (conidia or yeast cells) is prepared and adjusted to a standardized concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for filamentous fungi).

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (typically 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is read visually or with a spectrophotometer as the lowest concentration of this compound that shows no visible growth or a significant reduction in turbidity compared to the growth control well.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the antifungal susceptibility of a compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions in Microtiter Plate prep_compound->prep_dilutions inoculation Inoculate Microtiter Plate with Fungal Suspension prep_dilutions->inoculation prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculation incubation Incubate at Controlled Temperature inoculation->incubation read_results Visually or Spectrophotometrically Read Results incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Antifungal Susceptibility Testing Workflow

Mechanism of Action: A Signaling Pathway Perspective

This compound's primary mechanism of antifungal action involves the disruption of mitochondrial function. It specifically inhibits the transport of glutamate (B1630785) into the mitochondria.[2] This inhibition leads to a cascade of downstream events within the fungal cell, ultimately culminating in cell death. One of the key consequences of mitochondrial dysfunction in fungi is the induction of reactive oxygen species (ROS) production and an increase in intracellular calcium levels.[3]

The diagram below illustrates the proposed signaling pathway initiated by this compound in a fungal cell.

signaling_pathway cluster_membrane cluster_mitochondrion Mitochondrion cluster_cytosol This compound This compound Glutamate_Transporter Glutamate Transporter This compound->Glutamate_Transporter Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Glutamate_Transporter->Mitochondrial_Dysfunction Leads to ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Calcium_Influx Increased Intracellular Ca2+ Mitochondrial_Dysfunction->Calcium_Influx Cell_Death Fungal Cell Death ROS_Production->Cell_Death Contributes to Calcineurin_Activation Calcineurin Activation Calcium_Influx->Calcineurin_Activation CrzA_Activation CrzA Transcription Factor Activation Calcineurin_Activation->CrzA_Activation Gene_Upregulation Upregulation of Efflux Pumps & Chitin Synthases CrzA_Activation->Gene_Upregulation Gene_Upregulation->Cell_Death Contributes to

This compound's Proposed Signaling Pathway

References

Comparative Transcriptomics of Avenaciolide-Treated vs. Untreated Fungal Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of antifungal compounds is critical for the development of new therapeutics. Avenaciolide, a natural fungal metabolite, has demonstrated notable antifungal properties. However, to date, a comprehensive comparative transcriptomic analysis of its effects on fungal cells remains to be publicly documented. This guide synthesizes the known mechanisms of this compound to propose its likely impact on the fungal transcriptome and provides a robust framework for conducting such a comparative study.

This compound is known to act as an inhibitor of mitochondrial glutamate (B1630785) transport.[1] This primary action is expected to trigger a cascade of downstream effects, significantly altering cellular metabolism, stress responses, and gene expression. This guide will, therefore, explore the anticipated transcriptomic landscape of a fungal cell under this compound treatment, present hypothetical data based on these expectations, and provide detailed experimental protocols to enable researchers to perform this novel investigation.

Data Presentation: Anticipated Differential Gene Expression

Based on the known mitochondrial target of this compound, a comparative transcriptomic study would likely reveal significant changes in genes related to mitochondrial function, metabolism, and stress response pathways. The following tables present hypothetical yet mechanistically plausible data on differentially expressed genes (DEGs) in a model fungus such as Aspergillus fumigatus following this compound treatment.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Response to this compound Treatment

Gene ID (Hypothetical)Gene Name (Hypothetical)FunctionLog2 Fold Change (Treated/Untreated)p-value (adjusted)
AfuM001gltPMitochondrial glutamate transporter-3.5< 0.001
AfuM002sdhASuccinate dehydrogenase subunit A-2.8< 0.001
AfuM003cycACytochrome c-2.5< 0.001
AfuS001hsp70Heat shock protein 703.2< 0.001
AfuS002sodASuperoxide dismutase2.9< 0.001
AfuG001gpdAGlyceraldehyde-3-phosphate dehydrogenase2.1< 0.01
AfuG002adhAAlcohol dehydrogenase2.7< 0.01
AfuA001pksPPolyketide synthase-1.9< 0.05

Table 2: Predicted Pathway Enrichment Analysis of this compound-Induced DEGs

PathwayNumber of DEGsEnrichment Scorep-value
Oxidative Phosphorylation454.2< 0.001
TCA Cycle323.8< 0.001
Glycolysis / Gluconeogenesis253.1< 0.01
Oxidative Stress Response283.5< 0.01
Amino Acid Metabolism352.9< 0.05

Experimental Protocols

To validate the hypothetical data and elucidate the true transcriptomic impact of this compound, the following detailed experimental protocol for a comparative RNA-sequencing (RNA-seq) analysis is proposed.

Fungal Strain and Culture Conditions
  • Fungal Strain: A well-characterized fungal strain, for instance, Aspergillus fumigatus Af293, should be used.

  • Culture Medium: The fungus should be grown in a standard liquid medium, such as Sabouraud Dextrose Broth or a defined minimal medium to ensure reproducibility.

  • Growth Conditions: Cultures should be incubated at an optimal temperature (e.g., 37°C for A. fumigatus) with shaking to ensure aeration and homogenous growth.

This compound Treatment
  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of this compound against the chosen fungal strain should be determined using standard broth microdilution methods.

  • Treatment: Fungal cultures in the mid-logarithmic growth phase should be treated with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) to ensure that the observed transcriptomic changes are due to the specific drug effect and not a general stress response from cell death. An untreated control (vehicle only) must be run in parallel.

  • Time Course: Samples should be collected at multiple time points post-treatment (e.g., 1, 4, and 12 hours) to capture both early and late transcriptomic responses.

RNA Extraction and Quality Control
  • Harvesting: Fungal mycelia should be harvested by filtration, snap-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction: Total RNA should be extracted using a robust method suitable for fungi, such as a Trizol-based method followed by a column clean-up (e.g., RNeasy kit, Qiagen).

  • Quality Control: The quantity and quality of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

RNA-Sequencing and Bioinformatic Analysis
  • Library Preparation: RNA-seq libraries should be prepared from high-quality total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Sequencing should be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.

  • Data Analysis:

    • Quality Control: Raw sequencing reads should be assessed for quality using tools like FastQC.

    • Read Alignment: Reads should be aligned to a reference fungal genome using a splice-aware aligner like HISAT2.

    • Differential Gene Expression Analysis: Aligned reads should be quantified, and differential gene expression analysis between treated and untreated samples should be performed using packages like DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are typically considered differentially expressed.

    • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) of the DEGs should be performed to identify significantly affected biological processes and pathways.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the hypothesized signaling pathway affected by this compound.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Fungal Culture (e.g., Aspergillus fumigatus) B This compound Treatment (Sub-inhibitory Concentration) A->B C RNA Extraction and QC B->C D RNA-Seq Library Prep and Sequencing C->D E Read Alignment to Reference Genome D->E Raw Sequencing Reads F Differential Gene Expression Analysis E->F G Functional Enrichment Analysis (GO, KEGG) F->G H Pathway Visualization and Interpretation G->H

Proposed experimental workflow for comparative transcriptomics.

G cluster_mito Mitochondrial Processes This compound This compound Glutamate_Transport Glutamate Transport This compound->Glutamate_Transport Inhibits Mito Mitochondrion TCA_Cycle TCA Cycle Glutamate_Transport->TCA_Cycle Supplies Substrate OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos Provides NADH, FADH2 ATP_Production ATP Production OxPhos->ATP_Production Drives ROS_Production ROS Production OxPhos->ROS_Production Leads to Metabolic_Shift Shift to Glycolysis (Upregulated) ATP_Production->Metabolic_Shift Reduced ATP leads to Oxidative_Stress_Response Oxidative Stress Response Genes (Upregulated) ROS_Production->Oxidative_Stress_Response Induces

Hypothesized signaling pathway affected by this compound.

References

Safety Operating Guide

Proper Disposal of Avenaciolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Avenaciolide. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a hazardous chemical waste. The following step-by-step instructions are based on established best practices for handling and disposing of laboratory chemicals.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to have a clear plan and wear the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Standard laboratory coat

  • Safety goggles or glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

Waste Categorization and Segregation

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedures for this compound Waste Streams

The following table outlines the disposal procedures for different types of waste contaminated with this compound.

Waste StreamContainer TypeDisposal PathwayKey Precautions
Unused/Expired this compound (Solid) Original or compatible, sealed, and clearly labeled hazardous waste container.Designated chemical waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.Do not dispose of in regular trash. Ensure the container is tightly sealed to prevent dust inhalation.
This compound Solutions (Liquid Waste) Labeled, leak-proof hazardous waste container.Designated chemical waste pickup.Do not pour down the drain. Neutralize only if a validated and safe protocol is available. Otherwise, dispose of as hazardous chemical waste.
Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper)Labeled hazardous waste bag or container.Designated chemical waste pickup.Segregate from non-hazardous laboratory trash.
Contaminated Sharps (e.g., needles, Pasteur pipettes, broken glass)Puncture-resistant sharps container labeled as "Hazardous Waste."Designated sharps waste pickup.Do not overfill the container.
Empty this compound Containers Original container.Triple-rinse with a suitable solvent (e.g., ethanol, methanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container may be disposed of as regular lab glass or plastic, depending on institutional policies. Deface the original label.The rinsate is considered hazardous waste and must be collected.

Experimental Protocols: Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary.

Materials:

  • Appropriate solvent in which this compound is soluble (e.g., ethanol, methanol, DMF, or DMSO)[1]

  • Squirt bottles for solvent

  • Designated hazardous waste container for liquid waste

  • Standard laboratory detergent

  • Deionized water

Procedure:

  • Initial Rinse: Rinse the labware three times with a suitable solvent to dissolve any this compound residue.

  • Collect Rinsate: Collect all solvent rinsate in a properly labeled hazardous waste container.

  • Wash: Wash the labware with a standard laboratory detergent and warm water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated waste materials.

G cluster_0 Waste Identification cluster_1 Waste Categories cluster_2 Packaging cluster_3 Final Disposal A Start: this compound Waste Generated B Identify Waste Type A->B C Unused/Expired Solid B->C Solid D Contaminated Liquid B->D Liquid E Contaminated Solid (Gloves, etc.) B->E Non-Sharp Solid F Contaminated Sharps B->F Sharp G Package in Labeled Hazardous Waste Container C->G H Package in Labeled Leak-Proof Container D->H I Package in Labeled Hazardous Waste Bag/Bin E->I J Package in Labeled Puncture-Resistant Sharps Container F->J K Store in Designated Satellite Accumulation Area G->K H->K I->K J->K L Arrange for EHS/ Licensed Contractor Pickup K->L

This compound Waste Disposal Workflow

Disclaimer: These are general guidelines based on best practices for chemical waste disposal. Always consult your institution's specific waste management policies and your local Environmental Health and Safety (EHS) office for detailed instructions. In the event of a spill or exposure, follow your laboratory's established emergency procedures.

References

Essential Safety and Logistical Information for Handling Avenaciolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the essential safety and logistical procedures for handling the mycotoxin Avenaciolide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling potent, biologically active, and potentially cytotoxic compounds, including other mycotoxins and hazardous pharmaceutical agents. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

I. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize the risk of exposure via inhalation, dermal contact, or ingestion. All personnel must be trained in the proper use and disposal of PPE.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free, chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes of use.[1][2]Prevents skin contact and absorption. Double gloving provides an additional layer of protection.[2]
Eye and Face Protection Chemical splash goggles with side shields or a full-face shield.[1][3]Protects against splashes, aerosols, and airborne particles of the compound.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection An N95 respirator or higher is required, particularly when handling the powdered form of this compound or when there is a potential for aerosol generation.[1]Prevents inhalation of the agent. Surgical masks do not offer adequate respiratory protection.[3]
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects against spills and prevents the tracking of contaminants outside the work area.

II. Operational Plan for Handling this compound

A clear, step-by-step protocol is essential for the safe handling of this compound. All manipulations should be performed in a designated and controlled area.

A. Engineering Controls

  • All work with this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the generation and inhalation of aerosols.[4][5]

  • The work area should be clearly demarcated and restricted to authorized personnel only.

B. Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Ensure the designated work area (fume hood or BSC) is clean and decontaminated.

    • Assemble all necessary materials, including this compound, solvents, and experimental apparatus, within the containment area to minimize traffic.

    • Verify that a spill kit appropriate for cytotoxic compounds is readily available.[4]

    • Don all required PPE as specified in Table 1 before entering the designated handling area.

  • Handling and Experimentation:

    • When handling the solid form, use gentle motions to avoid creating dust.

    • For preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

    • Use dedicated and clearly labeled glassware and equipment for all procedures involving this compound.

    • Maintain a clean and organized workspace throughout the experiment.

  • Post-Experiment Procedures:

    • Decontaminate all work surfaces with a suitable agent. A 1% sodium hypochlorite (B82951) solution followed by a rinse with 5% aqueous acetone (B3395972) is a common practice for mycotoxin decontamination.[6]

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves), disposing of it as hazardous waste.[4]

    • Thoroughly wash hands with soap and water after removing all PPE.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.[4][7]

Table 2: Disposal Plan for this compound Waste

Waste StreamDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and leak-proof hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials, tubes) Place in a designated, sealed, and clearly labeled hazardous waste container for incineration.[1]
Contaminated PPE Bag all used PPE in a designated hazardous waste container for incineration.[1]
Liquid Waste (e.g., solutions containing this compound) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with institutional, local, and national regulations.[4]

IV. Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_disposal Disposal prep1 Assemble Materials in BSC/Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Verify Spill Kit Availability prep2->prep3 handle1 Weigh/Handle Solid in BSC/Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Segregate & Contain Waste post1->post2 post3 Doff PPE into Waste post2->post3 post4 Wash Hands post3->post4 disp1 Label Hazardous Waste Containers post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.